6-Hydroxytetradecanedioyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H60N7O20P3S |
|---|---|
Molekulargewicht |
1023.9 g/mol |
IUPAC-Name |
14-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-9-hydroxy-14-oxotetradecanoic acid |
InChI |
InChI=1S/C35H60N7O20P3S/c1-35(2,30(49)33(50)38-15-14-24(44)37-16-17-66-26(47)13-9-8-11-22(43)10-6-4-3-5-7-12-25(45)46)19-59-65(56,57)62-64(54,55)58-18-23-29(61-63(51,52)53)28(48)34(60-23)42-21-41-27-31(36)39-20-40-32(27)42/h20-23,28-30,34,43,48-49H,3-19H2,1-2H3,(H,37,44)(H,38,50)(H,45,46)(H,54,55)(H,56,57)(H2,36,39,40)(H2,51,52,53) |
InChI-Schlüssel |
DUPRMPWKIVZLPZ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Putative Biosynthesis of 6-Hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a putative biosynthetic pathway for 6-hydroxytetradecanedioyl-CoA, a hydroxylated dicarboxylic acid Coenzyme A (CoA) ester. While a dedicated pathway for this specific molecule is not extensively documented, this guide constructs a scientifically plausible route based on established principles of fatty acid metabolism, including omega-oxidation and enzymatic hydroxylation. This document provides a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from related pathways, detailed experimental protocols for key enzyme assays, and a visual representation of the metabolic cascade. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of modified fatty acids and for professionals in drug development exploring novel metabolic pathways.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to be a multi-step process commencing with a C14 or C16 saturated fatty acid. The pathway involves the omega-oxidation of the fatty acid to form a dicarboxylic acid, which is subsequently activated to its CoA ester and then undergoes a mid-chain hydroxylation.
The proposed enzymatic steps are as follows:
-
Omega-Hydroxylation: The pathway initiates with the hydroxylation of the terminal methyl group (ω-carbon) of a long-chain fatty acid, such as myristic acid (C14) or palmitic acid (C16), to form a ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
Oxidation to an Aldehyde: The newly formed primary alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of tetradecanedioic acid (if starting from myristic acid) or hexadecanedioic acid (if starting from palmitic acid).
-
Activation to Dicarboxylyl-CoA: The dicarboxylic acid is activated by the attachment of Coenzyme A, a reaction catalyzed by a dicarboxylyl-CoA synthetase, to form tetradecanedioyl-CoA or hexadecanedioyl-CoA. If starting with hexadecanedioyl-CoA, it would undergo one round of peroxisomal β-oxidation to yield tetradecanedioyl-CoA.
-
C6-Hydroxylation: In the final and most speculative step, tetradecanedioyl-CoA is hydroxylated at the C6 position by a specific hydroxylase, likely a cytochrome P450 enzyme, to yield this compound.
The following diagram illustrates this proposed pathway:
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data
Direct quantitative data for the enzymes in the proposed this compound pathway is limited. However, data from related enzymes acting on similar substrates provide a valuable reference.
Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylyl-CoA Substrates
| Substrate (Dicarboxylyl-CoA) | Km (µM) | Vmax (nmol/min/mg protein) |
| Adipyl-CoA (C6) | 100 | 1.0 |
| Suberyl-CoA (C8) | 50 | 1.2 |
| Sebacyl-CoA (C10) | 25 | 1.5 |
| Dodecanedioyl-CoA (C12) | 15 | 1.8 |
Data adapted from studies on rat liver peroxisomal enzymes.
Table 2: Specific Activities of Human Cytochrome P450 Enzymes in Fatty Acid Hydroxylation
| Enzyme | Substrate | Product | Specific Activity (pmol/min/pmol P450) |
| CYP4A11 | Lauric Acid (C12) | 12-Hydroxylauric Acid | 150-200 |
| CYP4F2 | Arachidonic Acid (C20) | 20-HETE | 50-70 |
| CYP4F3B | Arachidonic Acid (C20) | 20-HETE | 40-60 |
HETE: Hydroxyeicosatetraenoic acid. Data represents typical ranges found in literature.
Experimental Protocols
The following protocols are generalized methods for assaying the key enzyme activities in the proposed pathway. Researchers should optimize these protocols for their specific experimental conditions.
Cytochrome P450-mediated Fatty Acid Hydroxylase Assay
This protocol describes a common method for measuring the activity of cytochrome P450 enzymes in hydroxylating fatty acids.
Principle: The assay measures the consumption of the cofactor NADPH, which is oxidized during the hydroxylation reaction. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Microsomal preparation containing the cytochrome P450 enzyme
-
NADPH
-
Fatty acid substrate (e.g., tetradecanedioic acid or tetradecanedioyl-CoA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the fatty acid substrate in a cuvette.
-
Add the microsomal preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
A control reaction without the fatty acid substrate should be performed to account for background NADPH oxidase activity.
Alternative Method (GC-MS): For direct product detection, reactions can be stopped, and the products extracted, derivatized, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydroxylated fatty acid.
Dicarboxylyl-CoA Synthetase Assay
This protocol is adapted from commercially available Acyl-CoA synthetase assay kits.
Principle: The formation of dicarboxylyl-CoA is coupled to a series of enzymatic reactions that produce a fluorescent or colorimetric product.
Materials:
-
Cell or tissue lysate containing the dicarboxylyl-CoA synthetase
-
Dicarboxylic acid substrate (e.g., tetradecanedioic acid)
-
Coenzyme A
-
ATP
-
Commercial Acyl-CoA Synthetase Assay Kit (containing coupling enzymes, probe, and developer)
-
96-well microplate reader
Procedure:
-
Prepare samples (cell/tissue lysates) according to the kit's instructions.
-
Prepare a standard curve using the provided standard.
-
Add the sample, dicarboxylic acid substrate, CoA, and ATP to the wells of a 96-well plate.
-
Add the reaction mix containing the coupling enzymes, probe, and developer.
-
Incubate the plate at the recommended temperature and time.
-
Measure the fluorescence or absorbance at the specified wavelength.
-
Calculate the dicarboxylyl-CoA synthetase activity based on the standard curve.
Alcohol and Aldehyde Dehydrogenase Assays
Principle: The activity of both enzymes can be monitored by measuring the change in NADH or NADPH concentration spectrophotometrically at 340 nm.
Materials:
-
Purified enzyme or cell lysate
-
ω-hydroxy fatty acid (for alcohol dehydrogenase) or ω-oxo fatty acid (for aldehyde dehydrogenase) substrate
-
NAD⁺ or NADP⁺
-
Buffer (e.g., Tris-HCl or glycine-NaOH, pH optimized for the specific enzyme)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer and the substrate in a cuvette.
-
Add the enzyme preparation.
-
Initiate the reaction by adding NAD⁺ or NADP⁺.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH or NADPH.
-
Calculate the enzyme activity using the molar extinction coefficient of the cofactor.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for enzyme characterization and the logical relationship of the proposed pathway within cellular metabolism.
Caption: Workflow for the characterization of a putative C6-hydroxylase.
The Endogenous Role of 6-Hydroxytetradecanedioyl-CoA: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature to date does not contain specific studies on the endogenous role, biosynthesis, or metabolic fate of 6-Hydroxytetradecanedioyl-CoA. This technical guide, therefore, presents a hypothesized framework based on the established principles of fatty acid and dicarboxylic acid metabolism. The pathways, experimental protocols, and quantitative data are extrapolated from studies on structurally related molecules.
Executive Summary
This compound is a putative intermediate in the metabolism of long-chain fatty acids. While its direct biological functions remain uncharacterized, its structure suggests involvement in energy metabolism and cellular signaling, analogous to other known hydroxydicarboxylic acids. This document outlines the hypothetical biogenesis and metabolic degradation of this compound, provides detailed experimental protocols for its investigation, and presents potential quantitative parameters for such studies. The aim is to provide a foundational resource for researchers interested in exploring the role of this and other novel lipid metabolites.
Hypothetical Biosynthesis and Metabolism
The formation of this compound is likely initiated from tetradecanedioic acid, which itself is a product of the ω-oxidation of tetradecanoic acid (myristic acid). The introduction of a hydroxyl group at the C-6 position is a plausible step, followed by activation to its coenzyme A (CoA) ester.
Proposed Biosynthetic Pathway
The biosynthesis is hypothesized to occur in two main stages:
-
ω-Oxidation of Tetradecanoic Acid: This process occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. It involves the sequential hydroxylation and oxidation of the terminal methyl group of tetradecanoic acid to form tetradecanedioic acid.
-
Hydroxylation and CoA Activation: The subsequent steps are less certain. A specific hydroxylase may introduce a hydroxyl group at the C-6 position of tetradecanedioic acid. This 6-hydroxytetradecanedioic acid would then be activated to its CoA ester, this compound, by an acyl-CoA synthetase, likely in the peroxisome or endoplasmic reticulum.
Proposed Metabolic Degradation
Once formed, this compound is likely to be a substrate for peroxisomal β-oxidation. This pathway would sequentially shorten the carbon chain from both ends, yielding shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA.
Potential Physiological Roles and Disease Relevance
Based on the known functions of other dicarboxylic acids and their derivatives, this compound could play a role in:
-
Alternative Energy Metabolism: Dicarboxylic acids can serve as an alternative energy source, particularly under conditions of impaired fatty acid oxidation.
-
Signaling: Some dicarboxylic acids have been shown to act as signaling molecules, potentially through interaction with nuclear receptors or G-protein coupled receptors.
-
Metabolic Disorders: The accumulation of unusual dicarboxylic acids is a hallmark of certain inborn errors of metabolism, particularly those affecting fatty acid oxidation.
Quantitative Data (Hypothetical)
The following tables summarize hypothetical quantitative data for the key enzymes and metabolites involved in the proposed pathways. These values are based on data for related enzymes and substrates and should be experimentally verified.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Cytochrome P450 4A11 | Tetradecanoic Acid | 10 - 50 | 1 - 5 |
| Long-Chain Acyl-CoA Synthetase | 6-Hydroxytetradecanedioic Acid | 5 - 25 | 50 - 200 |
| Peroxisomal Acyl-CoA Oxidase | This compound | 15 - 75 | 20 - 100 |
Table 2: Hypothetical Cellular Concentrations
| Metabolite | Tissue | Concentration (µM) |
| Tetradecanedioic Acid | Liver | 0.1 - 1.0 |
| 6-Hydroxytetradecanedioic Acid | Liver | Not Determined |
| This compound | Liver (Peroxisome) | Not Determined |
Experimental Protocols
The investigation of this compound requires specialized analytical techniques. The following are generalized protocols that can be adapted for its study.
Protocol for Extraction and Quantification of Hydroxydicarboxylic Acids from Biological Samples
Objective: To extract and quantify 6-hydroxytetradecanedioic acid from plasma or tissue homogenates.
Materials:
-
Internal standard (e.g., deuterated dicarboxylic acid)
-
Organic solvents (e.g., ethyl acetate, methanol)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: To 100 µL of plasma or tissue homogenate, add the internal standard.
-
Extraction: Acidify the sample with HCl and extract the lipids with ethyl acetate. Repeat the extraction twice.
-
Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Derivatization: Add BSTFA and pyridine (B92270) to the dried extract and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analytes. Monitor for the characteristic ions of the TMS derivative of 6-hydroxytetradecanedioic acid.
-
Quantification: Calculate the concentration of the analyte based on the peak area ratio to the internal standard.
Protocol for the In Vitro Synthesis of this compound
Objective: To enzymatically synthesize this compound for use as a standard and for further enzymatic assays.
Materials:
-
6-Hydroxytetradecanedioic acid (requires chemical synthesis)
-
Coenzyme A (CoA)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Recombinant long-chain acyl-CoA synthetase
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, CoA, and 6-hydroxytetradecanedioic acid.
-
Enzyme Addition: Initiate the reaction by adding the recombinant long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., acetonitrile) or by heat inactivation.
-
Purification: Purify the synthesized this compound using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Confirmation: Confirm the identity and purity of the product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Research Workflow
The following diagram illustrates a logical workflow for the comprehensive investigation of the endogenous role of this compound.
Conclusion
While the endogenous role of this compound is currently unknown, this whitepaper provides a comprehensive theoretical framework to guide its future investigation. By leveraging established knowledge of fatty acid and dicarboxylic acid metabolism, researchers can begin to unravel the potential significance of this and other novel lipid metabolites in health and disease. The proposed pathways and experimental protocols offer a starting point for the scientific community to explore this uncharted area of metabolism.
An In-depth Technical Guide on the Cellular Localization of 6-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytetradecanedioyl-CoA is a key intermediate in the metabolic pathway of long-chain dicarboxylic acids. Its cellular processing is spatially segregated between two primary organelles: the endoplasmic reticulum and peroxisomes. This technical guide delineates the cellular localization of this compound by examining the subcellular locations of the enzymes responsible for its synthesis and degradation. We will detail the metabolic pathway, present available data on enzyme distribution, provide comprehensive experimental protocols for localization studies, and illustrate the regulatory signaling pathways.
Introduction: The Metabolic Context of Dicarboxylic Acids
Long-chain dicarboxylic acids (DCAs) are produced from the ω-oxidation of monocarboxylic fatty acids. This process serves as an alternative route for fatty acid metabolism, particularly when mitochondrial β-oxidation is overloaded or impaired. The resulting DCAs are subsequently chain-shortened via β-oxidation. This compound is an intermediate in the β-oxidation of tetradecanedioic acid. Understanding the precise cellular location of these metabolic steps is crucial for elucidating their physiological roles and their implications in metabolic disorders.
Cellular Localization of the Dicarboxylic Acid Metabolic Pathway
The metabolism of long-chain dicarboxylic acids, including the formation and degradation of this compound, is a cooperative effort between the endoplasmic reticulum and peroxisomes.
-
Endoplasmic Reticulum: The Site of ω-Oxidation: The initial step in the formation of dicarboxylic acids is the ω-hydroxylation of long-chain fatty acids, which is catalyzed by cytochrome P450 enzymes of the CYP4A family. These enzymes are primarily localized to the membrane of the endoplasmic reticulum. The resulting ω-hydroxy fatty acid is further oxidized to a dicarboxylic acid.
-
Peroxisomes: The Hub of Dicarboxylic Acid β-Oxidation: Once formed, long-chain dicarboxylic acids are transported into peroxisomes for chain-shortening via β-oxidation. Evidence from studies on fibroblasts with defined mitochondrial and peroxisomal fatty acid oxidation defects has shown that peroxisomes, not mitochondria, are the primary site for the β-oxidation of long-chain DCAs. This compound is generated within the peroxisome as an intermediate during the β-oxidation of tetradecanedioyl-CoA.
Data Presentation: Subcellular Distribution of Key Enzymes
While precise quantitative data on the subcellular distribution of this compound itself is not available, the localization of the enzymes involved in its metabolism provides a strong indication of its cellular compartments. The following tables summarize the localization of these key enzymes.
Table 1: Enzymes Involved in the Formation of Dicarboxylic Acid Precursors
| Enzyme Family | Specific Enzyme (Example) | Primary Subcellular Localization | Function |
| Cytochrome P450 | CYP4A11 | Endoplasmic Reticulum | ω-hydroxylation of long-chain fatty acids |
Table 2: Enzymes Involved in the Peroxisomal β-Oxidation of Dicarboxylic Acids
| Enzyme | Gene Name | Primary Subcellular Localization | Function in DCA β-Oxidation |
| Acyl-CoA Oxidase 1 | ACOX1 | Peroxisome | Catalyzes the first, rate-limiting step |
| L-Bifunctional Protein | EHHADH | Peroxisome | Catalyzes the second (hydration) and third (dehydrogenation) steps |
| Peroxisomal 3-ketoacyl-CoA thiolase | ACAA1 | Peroxisome | Catalyzes the final thiolytic cleavage |
Experimental Protocols
The determination of the subcellular localization of metabolites and enzymes relies on a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation by Differential and Density Gradient Centrifugation
This protocol is a standard method for isolating peroxisomes from liver tissue.
Objective: To separate cellular organelles based on their size and density, yielding an enriched peroxisomal fraction.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Nycodenz or Percoll solutions for density gradient
Procedure:
-
Homogenization: Mince the liver tissue and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 3,000 x g for 10 minutes) to pellet mitochondria.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lysosomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the L-fraction in homogenization buffer.
-
Layer the resuspended fraction onto a pre-formed Nycodenz or Percoll density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.
-
Peroxisomes will band at a characteristic high density.
-
-
Fraction Collection and Analysis:
-
Carefully collect the fractions from the gradient.
-
Analyze each fraction for marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and esterase for microsomes) to determine the purity of the peroxisomal fraction.
-
Enzyme Activity Assay for Peroxisomal Acyl-CoA Oxidase (ACOX1)
This fluorometric assay measures the activity of ACOX1, the rate-limiting enzyme in peroxisomal β-oxidation.
Objective: To quantify the activity of ACOX1 in subcellular fractions.
Principle: ACOX1 catalyzes the oxidation of an acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate to a highly fluorescent product.
Materials:
-
Subcellular fractions
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Lauroyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (fluorogenic substrate)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and 4-hydroxyphenylacetic acid.
-
Add an aliquot of the subcellular fraction to the reaction mixture and incubate for a few minutes at 37°C.
-
Initiate the reaction by adding lauroyl-CoA.
-
Measure the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 315 nm excitation, 425 nm emission).
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of H₂O₂.
Immunofluorescence Staining for Co-localization Studies
This protocol allows for the visualization of the subcellular localization of specific proteins within intact cells.
Objective: To visualize the localization of a target protein (e.g., EHHADH) and a peroxisomal marker (e.g., PMP70) to confirm peroxisomal residency.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-EHHADH, mouse anti-PMP70)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with a mixture of primary antibodies diluted in blocking solution for 1-2 hours.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a mixture of fluorescently labeled secondary antibodies and DAPI in blocking solution for 1 hour in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope, capturing images in the appropriate channels for each fluorophore. Co-localization of the target protein and the peroxisomal marker will appear as overlapping signals.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Dicarboxylic Acid β-Oxidation
The following diagram illustrates the key steps in the formation and subsequent peroxisomal β-oxidation of a long-chain dicarboxylic acid, with this compound as an intermediate.
Experimental Workflow for Subcellular Localization
The following diagram outlines the general workflow for determining the subcellular localization of an enzyme involved in dicarboxylic acid metabolism.
PPARα Signaling Pathway in the Regulation of Dicarboxylic Acid Metabolism
The expression of enzymes involved in dicarboxylic acid metabolism is regulated by the peroxisome proliferator-activated receptor alpha (PPARα).
Conclusion
The cellular localization of this compound is intrinsically linked to the compartmentalization of dicarboxylic acid metabolism. The initial ω-oxidation of fatty acid precursors occurs in the endoplasmic reticulum, followed by the β-oxidation of the resulting dicarboxylic acids within the peroxisomes. This compound is a transient intermediate in this peroxisomal pathway. The coordinated regulation of the enzymes in these compartments, largely through PPARα signaling, ensures an efficient response to cellular metabolic demands. The experimental protocols provided herein offer a robust framework for the further investigation of the subcellular dynamics of this and related metabolic pathways.
Engineering Biocatalysts for the Synthesis of 6-Hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytetradecanedioyl-CoA is a specialty chemical with potential applications in the synthesis of polymers, lubricants, and pharmaceuticals. Its production through traditional chemical methods can be challenging, involving harsh reaction conditions and the generation of undesirable byproducts. Enzymatic synthesis offers a promising alternative, providing high selectivity and sustainability. This technical guide explores the enzymatic pathways and key biocatalysts with the potential for producing this compound, focusing on the versatile cytochrome P450 monooxygenase family. While a dedicated enzyme for this specific conversion has not been fully characterized, this document outlines a strategic approach to enzyme selection, engineering, and process development based on current scientific literature.
Proposed Enzymatic Pathway
The most plausible route for the biosynthesis of this compound involves the selective hydroxylation of tetradecanedioyl-CoA. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450), which utilizes molecular oxygen and a reductase system to introduce a hydroxyl group at the C6 position of the dicarboxylic acid backbone.
Caption: Proposed enzymatic synthesis of this compound.
Key Enzyme Candidates: Cytochrome P450 Monooxygenases
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases known for their ability to catalyze a wide range of oxidation reactions, including the hydroxylation of fatty acids.[1] Two primary candidates emerge for the targeted synthesis:
-
CYP4A11: A human fatty acid ω-hydroxylase, CYP4A11, is known to metabolize medium-chain fatty acids.[2][3] It primarily catalyzes terminal (ω) hydroxylation, but also exhibits some activity at the ω-1 position.[2] While its regioselectivity on dicarboxylic acids is not extensively studied, its affinity for C12-C14 fatty acids makes it a relevant starting point.[2][4]
-
Engineered P450-BM3: Cytochrome P450-BM3 from Bacillus megaterium is a highly active and self-sufficient monooxygenase, making it an ideal scaffold for protein engineering.[5] Directed evolution and site-directed mutagenesis have successfully altered its substrate specificity and regioselectivity to hydroxylate a vast array of molecules, including non-natural substrates.[6][7] Mutants of P450-BM3 have been created that can hydroxylate fatty acids at various sub-terminal positions.[8][9]
Quantitative Data on P450-BM3 and Related Enzymes
Direct kinetic data for the synthesis of this compound is not available. However, the following tables summarize the kinetic parameters of wild-type and mutant P450-BM3 on various fatty acid and dicarboxylic acid substrates, illustrating their catalytic potential.
Table 1: Kinetic Parameters of P450-BM3 Wild-Type for Fatty Acid Hydroxylation
| Substrate | kcat (s-1) | KM (µM) | Reference |
| Laurate (C12) | 122 ± 5.9 | 83 ± 9.0 | [1] |
| Myristate (C14) | - | - | [1] |
| Palmitate (C16) | 87 ± 1.4 | 52 ± 1.0 | [1] |
Table 2: Activity of Engineered P450-BM3 Mutants on Various Substrates
| Mutant | Substrate | Product(s) | Conversion (%) | Total Turnover Number (TTN) | Reference |
| 9-10A F87V | Verapamil | Multiple hydroxylated metabolites | 78 | >1500 | [10] |
| M13 | Naringenin (B18129) | 3'-hydroxynaringenin | - | - | [11] |
| R255L | Benzo-1,4-dioxane | 2,3-dihydrobenzo-1,4-dioxin-5-ol | - | 860 ± 15 | [12] |
| T260G/G328A/L82V | Lithocholic Acid | 6β-hydroxylithocholic acid | - | - | [13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the development of a biocatalyst for this compound production.
Whole-Cell Biotransformation Protocol (Adapted from P450-BM3 Systems)
This protocol describes a general procedure for the hydroxylation of a dicarboxylic acid substrate using an E. coli whole-cell system expressing a P450-BM3 variant.
Caption: General workflow for whole-cell biotransformation and analysis.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the P450-BM3 variant.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
M9 minimal medium or potassium phosphate (B84403) buffer (pH 7.4).
-
Tetradecanedioic acid (substrate).
-
Glucose (for cofactor regeneration).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
Procedure:
-
Culture and Induction: Inoculate a single colony of the recombinant E. coli into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Dilute the overnight culture into fresh M9 medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 25-30°C) for 12-16 hours.[11][14]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). Wash the cell pellet twice with cold potassium phosphate buffer.[14]
-
Biotransformation: Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10-50). Add the substrate (tetradecanedioic acid, dissolved in a minimal amount of a co-solvent like DMSO if necessary) to the desired final concentration (e.g., 1-10 mM). Add glucose (e.g., 1-2% w/v) to provide a source for NADPH regeneration.[15]
-
Incubation: Incubate the reaction mixture at 30°C with vigorous shaking for 24-48 hours. Monitor the reaction progress by taking samples at different time points.[15]
Product Extraction and Analysis Protocol
Procedure:
-
Extraction: Acidify the reaction mixture to pH 2-3 with HCl. Extract the hydroxylated dicarboxylic acid product with an equal volume of ethyl acetate. Repeat the extraction twice. Combine the organic layers and dry over anhydrous sodium sulfate.[16]
-
Derivatization for GC-MS Analysis: Evaporate the solvent under reduced pressure. To the dried residue, add a derivatizing agent such as BSTFA and incubate at 60-80°C for 30-60 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.[10][13]
-
GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product. Use an appropriate column (e.g., HP-5MS) and temperature program to separate the different isomers. The mass spectrum of the TMS-derivatized this compound will show characteristic fragmentation patterns that can be used for its identification.[10][13]
Strategy for Developing a Specific Biocatalyst
Given the lack of a known enzyme for the specific production of this compound, a directed evolution approach is recommended.
Caption: Directed evolution strategy for engineering a specific P450-BM3.
-
Starting Template: Begin with a P450-BM3 variant known to have activity on fatty acids or dicarboxylic acids.
-
Library Generation: Create a library of mutants using methods like error-prone PCR for random mutagenesis or site-directed mutagenesis targeting key residues in the active site that influence regioselectivity.[6]
-
High-Throughput Screening: Develop a high-throughput screening method to rapidly assess the 6-hydroxylation activity of the mutants. This could involve a colorimetric or fluorometric assay, or a rapid GC-MS or LC-MS method.
-
Iterative Improvement: Select the best-performing mutants from each round of screening and use them as templates for the next round of mutagenesis and screening.
-
Characterization: Once a highly active and selective mutant is identified, perform a detailed characterization of its kinetic parameters.
Conclusion
The enzymatic production of this compound is a feasible goal that can be achieved through the strategic application of protein engineering. While no specific enzyme is currently known for this exact transformation, the wealth of research on cytochrome P450 monooxygenases, particularly P450-BM3, provides a robust framework for developing a tailored biocatalyst. By leveraging the provided data and experimental protocols, researchers can embark on a rational design and directed evolution strategy to create an efficient and selective enzyme for the sustainable synthesis of this valuable chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP4A11 is involved in the development of nonalcoholic fatty liver disease via ROS-induced lipid peroxidation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Bacterial Cytochrome P450 BM3 System for the Production of Human Drug Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Mutations Alter the Cytochrome P450 BM3 Conformational Landscape and Remove Inherent Substrate Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid Hydroxylation by Mutant Cytochrome P450 BM3-LG23 Using Two Expression Chassis [mdpi.com]
- 8. A Single Active-Site Mutation of P450BM-3 Dramatically Enhances Substrate Binding and Rate of Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Hydroxylation of diverse flavonoids by CYP450 BM3 variants: biosynthesis of eriodictyol from naringenin in whole cells and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed Evolution of P450 BM3 towards Functionalization of Aromatic O-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinelipids.ca [marinelipids.ca]
- 14. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recyclable Whole-Cell Biotransformation System for the Direct Hydroxylation of Propane Catalyzed by a Robust Intracellular Wild-Type Cytochrome P450BM3 Activated by Decoy Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mediated electron transfer in a photo-bioreactor: continuous flow hydroxylation using cytochrome P450 BM3 in NADPH-free conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Metabolic Fate of 6-Hydroxytetradecanedioyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 6-Hydroxytetradecanedioyl-CoA, a hydroxylated dicarboxylic acid. Given the specialized nature of this molecule, this document synthesizes information on the well-established pathways of dicarboxylic acid metabolism to project the metabolic route of this compound. The guide details the primary metabolic pathway, key enzymatic players, regulatory mechanisms, and relevant experimental protocols, presented with clarity and technical depth for the target audience.
Introduction to Dicarboxylic Acid Metabolism
Dicarboxylic acids (DCAs) are metabolites formed from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. Their subsequent catabolism occurs predominantly through a β-oxidation pathway within peroxisomes. This pathway serves as a crucial alternative to mitochondrial fatty acid oxidation, particularly when the latter is impaired or overloaded. The presence of a hydroxyl group on the carbon chain of this compound suggests its entry into this peroxisomal degradation pathway, potentially with specific enzymatic modifications to handle the hydroxyl group.
The Peroxisomal β-Oxidation Pathway of Dicarboxylic Acids
The metabolic degradation of this compound is predicted to proceed via the peroxisomal β-oxidation spiral. This process systematically shortens the dicarboxylic acid chain by two carbons per cycle, yielding acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA.
The key enzymatic steps are as follows:
-
Activation: Dicarboxylic acids are first activated to their corresponding CoA esters.
-
Oxidation: The acyl-CoA is oxidized by an Acyl-CoA oxidase, introducing a double bond.
-
Hydration and Dehydrogenation: A bifunctional enzyme hydrates the double bond and then oxidizes the resulting hydroxyl group.
-
Thiolytic Cleavage: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter.
This cycle repeats until the dicarboxylic acid is sufficiently short to be further metabolized or excreted.
Key Enzymes and Regulation
The catabolism of dicarboxylic acids is orchestrated by a specific set of peroxisomal enzymes. The regulation of this pathway is tightly controlled at the transcriptional level.
Core Enzymes
The primary enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids are:
-
Acyl-CoA Oxidase (ACOX): This is the rate-limiting enzyme of the pathway. Different isoforms of ACOX show specificity for substrates of varying chain lengths.
-
L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These enzymes possess both hydratase and dehydrogenase activities, processing the enoyl-CoA intermediate.
-
Sterol Carrier Protein X (SCPx) / 3-ketoacyl-CoA thiolase: This enzyme catalyzes the final thiolytic cleavage step.
Transcriptional Regulation
The expression of the genes encoding these enzymes is primarily regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.
Quantitative Data on Dicarboxylic Acid Metabolism
While specific kinetic data for the enzymatic processing of this compound is not available, the following table presents representative Michaelis-Menten constants (Km) for acyl-CoA oxidases with various dicarboxylic acid substrates. This data offers insight into the enzyme's affinity for dicarboxylic acids of different chain lengths.
| Substrate (Dicarboxylyl-CoA) | Enzyme | Km (µM) | Source Organism |
| Dodecanedioyl-CoA (C12) | Acyl-CoA Oxidase | 10-20 | Rat Liver |
| Sebacoyl-CoA (C10) | Acyl-CoA Oxidase | 25-40 | Rat Liver |
| Suberoyl-CoA (C8) | Acyl-CoA Oxidase | 50-70 | Rat Liver |
| Adipoyl-CoA (C6) | Acyl-CoA Oxidase | 100-150 | Rat Liver |
Note: The Km values generally increase as the chain length of the dicarboxylic acid decreases, indicating a lower affinity of the enzyme for shorter-chain substrates.
Experimental Protocols
The investigation of the metabolic fate of this compound involves the analysis of acyl-CoA thioesters and the measurement of key enzyme activities.
Analysis of Acyl-CoA Esters by HPLC
Objective: To separate and quantify this compound and its metabolic products.
Methodology:
-
Extraction: Homogenize tissue or cell samples in a cold buffer containing an internal standard. Extract acyl-CoAs using a solvent partition method (e.g., with isopropanol (B130326) and acetonitrile).
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoA fraction using a C18 SPE cartridge.
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at 260 nm.
-
-
Quantification: Determine the concentration of each acyl-CoA species by comparing its peak area to that of a known amount of a pure standard.
Acyl-CoA Oxidase Activity Assay
Objective: To measure the activity of acyl-CoA oxidase with this compound as a substrate.
Principle: This is a coupled spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a product of the ACOX reaction. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Reagents:
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound (substrate)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red or 2',7'-dichlorofluorescin)
-
Cell or tissue lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.
-
Add the cell or tissue lysate to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the enzyme activity based on the rate of change in signal and the extinction coefficient or standard curve of the oxidized chromogen.
Conclusion and Future Directions
The metabolic fate of this compound is predominantly dictated by the peroxisomal β-oxidation pathway, a process central to the catabolism of dicarboxylic acids. While the general framework of this pathway is well-understood, further research is required to elucidate the specific enzymatic kinetics and potential unique metabolic steps related to the hydroxyl group of this particular molecule. A deeper understanding of the metabolism of hydroxylated dicarboxylic acids will be invaluable for researchers in the fields of metabolic disorders and drug development, potentially uncovering new therapeutic targets and diagnostic biomarkers.
6-Hydroxytetradecanedioyl-CoA in Fatty Acid Omega-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid omega-oxidation serves as a crucial alternative metabolic pathway to the more prevalent beta-oxidation, particularly for medium-chain fatty acids or when beta-oxidation is impaired.[1][2] This process, occurring primarily in the smooth endoplasmic reticulum of liver and kidney cells, involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid, leading to the formation of a dicarboxylic acid.[3][4] These dicarboxylic acids can then undergo further degradation via peroxisomal beta-oxidation, contributing to energy homeostasis and cellular lipid management.[5][6]
This technical guide provides an in-depth exploration of the role of a specific intermediate, 6-Hydroxytetradecanedioyl-CoA, within the context of fatty acid omega-oxidation and subsequent beta-oxidation of dicarboxylic acids. We will delve into the enzymatic pathways, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the metabolic processes.
Metabolic Pathway of Dicarboxylic Acid Beta-Oxidation
Once a fatty acid undergoes omega-oxidation to form a dicarboxylic acid, it is activated to its coenzyme A (CoA) ester and transported into the peroxisome for chain shortening via beta-oxidation.[1][5] The beta-oxidation of dicarboxylyl-CoA esters follows a similar four-step spiral as mitochondrial beta-oxidation, but with a distinct set of enzymes.[7]
The key enzymes involved in peroxisomal beta-oxidation of dicarboxylic acids are:
-
Acyl-CoA Oxidase (ACOX1): Catalyzes the first step, the FAD-dependent dehydrogenation of the dicarboxylyl-CoA, introducing a double bond.[5]
-
L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][8][9] They are responsible for the second and third steps of the beta-oxidation spiral.
-
Peroxisomal Thiolase: Catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[1]
This compound is a C14-dicarboxylic acid derivative that has already undergone the initial steps of omega-oxidation and has been activated to its CoA ester. The hydroxyl group at the 6th position indicates that it is an intermediate within the beta-oxidation spiral of a longer-chain dicarboxylic acid that has undergone two rounds of beta-oxidation. However, the typical beta-oxidation intermediate is a 3-hydroxyacyl-CoA. A 6-hydroxy intermediate is not standard. It is plausible that this represents an alternative or less common metabolic event. For the purpose of this guide, we will consider its further metabolism within the established peroxisomal beta-oxidation pathway, where a dehydrogenase would act upon a hydroxyl group.
Signaling Pathways and Experimental Workflows
To visualize the metabolic flow and experimental approaches, the following diagrams are provided in the DOT language.
Quantitative Data
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| Pig heart L-3-hydroxyacyl-CoA dehydrogenase | 3-Hydroxydecanoyl-CoA | 2.5 | 125 | [10] |
| Pig heart L-3-hydroxyacyl-CoA dehydrogenase | 3-Hydroxypalmitoyl-CoA | 2.2 | 45 | [10] |
| Human D-bifunctional protein (HSD17B4) | Pristanoyl-CoA (for dehydrogenase activity) | Not specified | Not specified | [11][12] |
| Human L-bifunctional protein (EHHADH) | 3-Hydroxyacyl-CoAs | Not specified | Not specified | [8][13] |
Note: Specific kinetic data for dicarboxylic acid substrates with peroxisomal dehydrogenases are limited in publicly accessible literature.
Table 2: Cellular Concentrations of Acyl-CoA Esters
| Metabolite | Tissue/Cell Line | Concentration (pmol/106 cells or nmol/g tissue) | Source |
| Long-chain acyl-CoAs (total) | RAW264.7 cells | 12 ± 1.0 | [14] |
| Long-chain acyl-CoAs (total) | MCF7 cells | 3.5 ± 0.4 | [14] |
| Free cytosolic acyl-CoA esters | General | Estimated in the low nanomolar range (< 5 nM) | [15] |
| Acetyl-CoA | Rat Liver | ~50-100 nmol/g wet weight | [16] |
Note: The concentration of individual dicarboxylic acyl-CoA species, including this compound, is expected to be very low and challenging to measure.[6]
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase.[5][17] It relies on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM in buffer)
-
Substrate: this compound (requires custom synthesis) or a suitable analog (e.g., 3-hydroxydecanoyl-CoA)
-
Enzyme source: Purified L-bifunctional protein (EHHADH) or D-bifunctional protein (HSD17B4), or a cell lysate/mitochondrial fraction.
-
Thiolase (for coupled assay to prevent product inhibition)
-
Coenzyme A (for coupled assay)
Procedure (Coupled Assay):
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD+
-
10 µL of 10 U/mL thiolase
-
10 µL of 10 mM Coenzyme A
-
-
Add 20 µL of the enzyme sample to the cuvette and mix gently.
-
Incubate the mixture for 2-3 minutes at 37°C to reach thermal equilibrium.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution (e.g., 1 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
Analysis of Dicarboxylic Acyl-CoA Esters by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of acyl-CoA esters, including dicarboxylic species, from biological samples using liquid chromatography-tandem mass spectrometry.[14][15][18]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C8 or C18 reversed-phase LC column
-
Acetonitrile
-
Methanol
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Biological sample (cells or tissue)
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a cold extraction solvent (e.g., acetonitrile/methanol/water).
-
Add internal standards to the sample.
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto the reversed-phase column.
-
Elute the acyl-CoA esters using a gradient of ammonium acetate buffer and acetonitrile.
-
-
MS/MS Detection:
-
Ionize the eluted compounds using electrospray ionization (ESI) in either positive or negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific detection and quantification of the target dicarboxylic acyl-CoA esters based on their precursor and product ion masses.
-
-
Data Analysis:
-
Quantify the amount of each acyl-CoA ester by comparing its peak area to that of the corresponding internal standard.
-
Conclusion
This compound is an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids, which are themselves products of fatty acid omega-oxidation. This pathway is essential for cellular lipid homeostasis, especially under conditions of metabolic stress or when mitochondrial beta-oxidation is compromised. While specific quantitative data for this compound remains elusive in readily available literature, the established methodologies for enzyme activity assays and mass spectrometry-based metabolite analysis provide a robust framework for its further investigation. A deeper understanding of the kinetics and regulation of the enzymes involved in dicarboxylic acid metabolism holds promise for the development of therapeutic strategies for metabolic disorders.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EHHADH (human) [phosphosite.org]
- 9. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medlineplus.gov [medlineplus.gov]
- 12. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 13. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 18. deepdyve.com [deepdyve.com]
The Discovery and Identification of 6-Hydroxytetradecanedioyl-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, from energy metabolism to the biosynthesis of complex structural polymers. Within the realm of plant biology, acyl-CoA intermediates are the building blocks for protective biopolymers like suberin. This technical guide focuses on a specific, yet significant, acyl-CoA derivative: 6-Hydroxytetradecanedioyl-CoA. While direct literature on the discovery of this molecule is sparse, its existence is inferred from our understanding of suberin biosynthesis. Suberin is a complex polyester (B1180765) found in plant cell walls, providing a barrier against environmental stresses.[1] Its aliphatic domain is rich in long-chain fatty acids, ω-hydroxy fatty acids, and α,ω-dicarboxylic acids. The presence of a mid-chain hydroxyl group, as in this compound, adds another layer of complexity and functionality to the suberin polymer.
This document will provide an in-depth overview of the likely biosynthetic pathway of this compound, detail the experimental protocols used for the identification of similar acyl-CoAs, and present the available information in a structured format for researchers in the field.
Biosynthesis of Aliphatic Suberin Monomers: The Context for this compound
The biosynthesis of the aliphatic domain of suberin is a multi-step process primarily occurring in the endoplasmic reticulum. It begins with the synthesis of C16 and C18 fatty acids, which then undergo elongation, oxidation, and reduction to form a variety of monomers.
The proposed biosynthetic pathway for a mid-chain hydroxylated dicarboxylic acid like 6-hydroxytetradecanedioic acid, which is then activated to its CoA ester, is as follows:
-
Chain Elongation: The process starts with a medium-chain fatty acid, likely myristic acid (C14), which is activated to myristoyl-CoA.
-
Mid-Chain Hydroxylation: The acyl-CoA chain undergoes hydroxylation at the C-6 position. While the specific cytochrome P450 enzymes responsible for mid-chain hydroxylation of C14 fatty acids in suberin biosynthesis are not definitively identified in the literature, this type of reaction is known to occur for other fatty acids in various metabolic contexts.
-
Omega-Hydroxylation: The terminal methyl group (ω-carbon) of the 6-hydroxytetradecanoyl-CoA is hydroxylated by a cytochrome P450 monooxygenase. Enzymes from the CYP86A and CYP86B subfamilies are known to catalyze ω-hydroxylation of fatty acids in suberin biosynthesis.
-
Oxidation to Dicarboxylic Acid: The newly formed ω-hydroxyl group is then oxidized to a carboxylic acid, creating a dicarboxylic acid. This two-step oxidation is likely catalyzed by dehydrogenases.
-
CoA Thioesterification: If the fatty acid is not already activated, an acyl-CoA synthetase will catalyze the formation of the thioester bond with Coenzyme A. It is also possible that the modifications occur on the free fatty acid, which is then activated in the final step.
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
References
The Putative Natural Occurrence of 6-Hydroxytetradecanedioyl-CoA in Tissues: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxytetradecanedioyl-CoA is a hypothetical intermediate in the peroxisomal β-oxidation of tetradecanedioic acid. While direct quantitative evidence of its natural occurrence in tissues is not currently available in published literature, a strong body of indirect evidence suggests its transient existence within the intricate network of fatty acid metabolism. This technical guide consolidates the current understanding of dicarboxylic acid metabolism, proposes the metabolic context for this compound, and provides detailed methodologies that can be adapted for its potential identification and quantification.
Metabolic Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids
Long-chain dicarboxylic acids are primarily generated from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. These dicarboxylic acids are subsequently transported into peroxisomes for chain shortening via the β-oxidation pathway. This process is crucial for lipid homeostasis and becomes particularly significant under conditions of high fatty acid influx or when mitochondrial β-oxidation is impaired.
The peroxisomal β-oxidation of tetradecanedioyl-CoA is a cyclical process involving a series of enzymatic reactions. This compound is postulated to be formed during the hydration step of the second cycle of this pathway.
Quantitative Data
As of the latest literature review, no quantitative data on the tissue concentrations of this compound has been reported. Its existence is inferred from the known mechanisms of peroxisomal β-oxidation. The transient nature of β-oxidation intermediates makes their detection and quantification challenging. However, in certain metabolic disorders affecting this pathway, such as deficiencies in the D-bifunctional protein (which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), it is conceivable that intermediates like this compound could accumulate to detectable levels.
Experimental Protocols
The detection and quantification of a specific acyl-CoA ester like this compound from a complex biological matrix requires a multi-step approach. The following outlines a generalized workflow that can be adapted for this purpose.
Tissue Homogenization and Peroxisome Isolation (Optional but Recommended)
-
Objective: To enrich the sample for the organelle where the target metabolite is expected to be found.
-
Protocol:
-
Excise fresh tissue (e.g., liver or kidney, where peroxisomal activity is high) and immediately place it in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Perform differential centrifugation to isolate the peroxisome-rich fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet mitochondria and peroxisomes, and then further purification using a density gradient (e.g., Percoll or OptiPrep).
-
Acyl-CoA Extraction
-
Objective: To isolate acyl-CoA esters from the tissue homogenate or peroxisomal fraction while minimizing degradation.
-
Protocol (based on Solid-Phase Extraction - SPE):
-
To the homogenate or isolated peroxisomes, add a solution of ice-cold 6% (w/v) perchloric acid containing a stable isotope-labeled internal standard for this compound (if available) or a related long-chain acyl-CoA.
-
Centrifuge to pellet the precipitated protein.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an acidic aqueous solution (e.g., 2% formic acid) to remove polar impurities.
-
Wash with a low-concentration organic solvent (e.g., methanol) to remove less polar impurities.
-
Elute the acyl-CoAs with a basic organic solvent mixture (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Dry the eluate under a stream of nitrogen.
-
LC-MS/MS Analysis
-
Objective: To separate the target analyte from other acyl-CoAs and to detect and quantify it with high specificity and sensitivity.
-
Methodology:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of an ion-pairing agent like acetic acid or ammonium acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient will start with a high aqueous content and ramp up to a high organic content to elute the increasingly hydrophobic long-chain acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor-product ion transition for this compound would need to be determined using a synthesized standard. A characteristic neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety is often observed for acyl-CoAs.
-
-
Conclusion
While the direct detection of this compound in tissues remains to be accomplished, its role as a putative intermediate in peroxisomal dicarboxylic acid β-oxidation is strongly supported by our current understanding of lipid metabolism. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the presence and potential physiological or pathological significance of this and other transient metabolic intermediates. Further research, particularly in the context of inherited metabolic disorders affecting the peroxisomal β-oxidation pathway, may provide the first direct evidence for the natural occurrence of this compound.
The Emerging Potential of 6-Hydroxytetradecanedioyl-CoA in Lipid Signaling: A Technical Guide for Researchers
For Immediate Release
A deep dive into the hypothetical role of a novel dicarboxylic acid, 6-Hydroxytetradecanedioyl-CoA, as a potential signaling molecule. This whitepaper outlines its theoretical biosynthesis, potential signaling pathways, and a roadmap for experimental validation.
Executive Summary
The field of lipidomics continues to uncover novel bioactive lipids that play crucial roles in cellular signaling. While major lipid classes have been extensively studied, the signaling functions of many metabolic intermediates remain unexplored. This technical guide focuses on the hypothetical signaling role of this compound, a hydroxylated dicarboxylic acid Coenzyme A ester. Based on its predicted metabolic origin from the ω-oxidation and subsequent β-oxidation of long-chain fatty acids, we propose that this compound may act as a signaling molecule, potentially modulating the activity of nuclear receptors and G-protein coupled receptors (GPCRs). This document provides a theoretical framework for its biosynthesis, putative signaling mechanisms, and detailed experimental protocols to investigate these hypotheses, aimed at researchers, scientists, and drug development professionals.
Introduction
Lipid signaling pathways are integral to a vast array of physiological processes, from inflammation and metabolism to cell proliferation and apoptosis. The discovery of novel lipid mediators has frequently opened new avenues for therapeutic intervention. Dicarboxylic acids (DCAs), once considered mere end-products of fatty acid metabolism, are now recognized for their signaling capabilities, including the activation of peroxisome proliferator-activated receptors (PPARs).[1][2] Similarly, hydroxylated fatty acids are a diverse class of signaling molecules with a wide range of biological activities.[3]
This whitepaper explores the untapped potential of a molecule at the intersection of these two classes: this compound. To date, there is no direct evidence of its signaling function. However, by examining its predicted metabolic context and the established roles of structurally related lipids, we can construct a compelling hypothesis for its involvement in cellular signaling.
Theoretical Biosynthesis of this compound
We propose that this compound is an intermediate in the peroxisomal β-oxidation of tetradecanedioic acid. The overall pathway would originate from the ω-oxidation of a C14 fatty acid, myristic acid.
ω-Oxidation of Myristic Acid
The initial step is the ω-oxidation of myristic acid (C14:0) in the endoplasmic reticulum. This process involves a series of enzymatic reactions:
-
Hydroxylation: The terminal methyl group of myristic acid is hydroxylated by a cytochrome P450 enzyme of the CYP4A or CYP4F family, forming 14-hydroxymyristic acid.[4][5]
-
Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[5][6]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding tetradecanedioic acid (a C14 dicarboxylic acid).[5][6]
Peroxisomal β-Oxidation of Tetradecanedioyl-CoA
Tetradecanedioic acid is then activated to its Coenzyme A ester, tetradecanedioyl-CoA, and transported into the peroxisome for β-oxidation.[4][7] The generation of this compound would occur through the initial cycles of this process. The key enzymes involved in peroxisomal β-oxidation of dicarboxylic acids include acyl-CoA oxidase, L-bifunctional protein (LBP), D-bifunctional protein (DBP), and sterol carrier protein X.[7]
Hypothesized biosynthetic pathway of this compound.
Potential Signaling Mechanisms
Based on its structure as a hydroxylated dicarboxylic acid, this compound could potentially interact with two major classes of receptors: nuclear receptors and G-protein coupled receptors.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Long-chain dicarboxylic acids are known to be endogenous ligands for PPARα.[1][2] The presence of a hydroxyl group could modify the binding affinity and selectivity for different PPAR isoforms (α, γ, δ). Activation of PPARs leads to the regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis.
Interaction with G-Protein Coupled Receptors (GPCRs)
Several fatty acids and their derivatives act as ligands for GPCRs. The structural features of this compound, including its chain length and the presence of polar functional groups, make it a candidate ligand for orphan GPCRs.
Proposed signaling pathways for this compound.
Data Presentation: Hypothetical Quantitative Data
As no experimental data currently exists for this compound, the following tables are illustrative of the types of quantitative data that would be generated through the proposed experimental protocols. The values are based on published data for structurally related dicarboxylic and hydroxylated fatty acids.
Table 1: Hypothetical PPAR Activation Data (EC50 values in µM)
| Compound | PPARα | PPARγ | PPARδ |
| Tetradecanedioic Acid | 5.2 | > 50 | 15.8 |
| This compound | 2.5 | 25.1 | 8.9 |
| GW7647 (PPARα agonist) | 0.001 | > 10 | 1.2 |
| Rosiglitazone (PPARγ agonist) | > 10 | 0.04 | > 10 |
| GW501516 (PPARδ agonist) | 2.5 | 1.1 | 0.001 |
Table 2: Hypothetical GPCR Binding Affinity (Ki values in nM)
| Compound | Orphan GPCR A | Orphan GPCR B | Orphan GPCR C |
| This compound | 150 | > 1000 | 450 |
| Known Ligand for GPCR A | 25 | - | - |
Experimental Protocols
To validate the hypothesized role of this compound in lipid signaling, a multi-pronged experimental approach is necessary.
Synthesis and Purification of this compound
As this molecule is not commercially available, chemical synthesis is the first critical step. A potential synthetic route could involve the stereospecific synthesis of a hydroxylated dicarboxylic acid, followed by enzymatic or chemical conversion to the Coenzyme A ester.[8][9] Purification would be achieved through high-performance liquid chromatography (HPLC).
Lipidomics and Mass Spectrometry
To confirm the endogenous presence of this compound, targeted lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required.
-
Sample Preparation: Biological samples (e.g., cell culture, plasma, tissue homogenates) would be subjected to lipid extraction using methods such as the Folch or Bligh-Dyer procedures.
-
LC-MS/MS Analysis: The lipid extract would be analyzed by LC-MS/MS using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound.
Nuclear Receptor Activation Assays
The ability of this compound to activate PPARs can be assessed using reporter gene assays.[10][11][12]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with expression vectors for the PPAR of interest (α, γ, or δ) and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.
-
Treatment and Luciferase Assay: Transfected cells are treated with varying concentrations of this compound. After an incubation period, cell lysates are assayed for luciferase activity, which is proportional to the level of PPAR activation.
GPCR Activation and Binding Assays
Screening for potential GPCR targets can be performed using a variety of methods.
-
Radioligand Binding Assays: For orphan GPCRs, a radiolabeled version of a known or surrogate ligand can be used in competition binding assays with this compound to determine its binding affinity.[13]
-
Second Messenger Assays: Activation of GPCRs can be monitored by measuring changes in the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium.
-
β-Arrestin Recruitment Assays: Ligand-induced recruitment of β-arrestin to the activated GPCR can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).
Proposed experimental workflow for investigating this compound.
Conclusion and Future Directions
While the signaling role of this compound remains hypothetical, its predicted metabolic origin and structural similarity to known lipid mediators provide a strong rationale for its investigation. The experimental framework outlined in this whitepaper offers a clear path to elucidating its potential function. Successful identification of this compound as a novel signaling molecule could have significant implications for our understanding of lipid metabolism and its role in health and disease, and may present new therapeutic targets for metabolic and inflammatory disorders. Future research should focus on in vivo studies to confirm its physiological relevance and to explore its downstream effects in various disease models.
References
- 1. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
- 6. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Hydroxytetradecanedioyl-CoA: Structure, Properties, and Metabolic Significance
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 6-Hydroxytetradecanedioyl-CoA is limited in publicly accessible literature. The following guide is a comprehensive overview constructed from data on homologous structures, constituent functional groups, and established principles of fatty acid metabolism. The information provided herein is intended to serve as a foundational resource to stimulate further research and investigation.
Introduction
This compound is a long-chain, hydroxylated dicarboxylic acyl-Coenzyme A (CoA) molecule. Its structure suggests a role as an intermediate in fatty acid metabolism, particularly in pathways involving ω-oxidation and subsequent β-oxidation of dicarboxylic acids. Such metabolites are crucial in various physiological and pathophysiological states, including conditions of high fatty acid flux or impaired mitochondrial β-oxidation.[1][2] This guide provides a detailed examination of its inferred chemical structure, physicochemical properties, potential metabolic pathways, and methodologies for its synthesis and analysis.
Chemical Structure and Properties
The chemical structure of this compound combines a 14-carbon dicarboxylic acid backbone (tetradecanedioic acid), a hydroxyl group at the C6 position, and a Coenzyme A moiety linked via a thioester bond to one of the carboxyl groups.
Inferred Chemical Structure
Based on its nomenclature, the structure consists of:
-
Tetradecanedioyl group: A 14-carbon chain with carboxyl groups at both ends (C1 and C14).
-
Hydroxyl group: An -OH group attached to the 6th carbon atom.
-
Coenzyme A: A complex molecule derived from pantothenic acid (Vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine, which forms a high-energy thioester bond with the acyl group.
Physicochemical Properties
Quantitative data for this compound is not directly available. The following table summarizes the known properties of its precursor, tetradecanedioic acid, and the related 6-hydroxytetradecanoic acid to provide an estimation basis.[3][4]
| Property | Tetradecanedioic Acid[4] | 6R-hydroxy-tetradecanoic acid[3] | Inferred Properties for this compound |
| Molecular Formula | C14H26O4 | C14H28O3 | C35H60N7O19P3S |
| Molecular Weight | 258.35 g/mol | 244.37 g/mol | Approximately 1007.8 g/mol |
| Solubility in Water | 0.2 mg/mL[4] | - | Expected to be higher than the free acid due to the polar CoA moiety. |
| Physical State | Solid[4] | - | Likely a solid or in solution under physiological conditions. |
| Acidity (pKa) | ~4.5 (for carboxylic acids) | ~4.8 (for carboxylic acid) | The additional phosphate (B84403) groups of CoA will contribute to its acidic nature. |
Metabolic Pathways and Biological Significance
Hydroxylated dicarboxylic acids are known to be products of fatty acid metabolism, particularly under conditions that upregulate ω-oxidation.[1][5] The formation of this compound is likely to follow a similar pathway.
Proposed Biosynthetic Pathway
The metabolic genesis of urinary 3-hydroxy dicarboxylic acids is proposed to occur via the ω-oxidation of 3-hydroxy fatty acids, followed by the β-oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids.[5] A similar pathway can be postulated for 6-hydroxylated dicarboxylic acids.
The following diagram illustrates a plausible metabolic pathway for the formation of this compound.
Caption: Plausible metabolic pathway for this compound formation.
Biological Role
As an intermediate, this compound would be further metabolized through the β-oxidation pathway in peroxisomes to yield shorter-chain dicarboxylic acids and acetyl-CoA.[2] The accumulation of hydroxylated dicarboxylic acids in urine can be indicative of certain metabolic disorders, such as defects in fatty acid oxidation, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1] Therefore, the detection and quantification of such molecules can have diagnostic value.
Experimental Protocols
While specific protocols for this compound are not available, the following methodologies for the synthesis and analysis of related long-chain hydroxy dicarboxylic acids can be adapted.
Enzymatic Synthesis of ω-Hydroxydodecanoic Acid
This protocol describes a whole-cell biotransformation for the synthesis of ω-hydroxydodecanoic acid, which can be a template for developing a synthesis method for 6-hydroxytetradecanedioic acid. The process utilizes a recombinant monooxygenase.[6]
Materials:
-
Recombinant E. coli expressing a suitable cytochrome P450 monooxygenase.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Dodecanoic acid (substrate).
-
Ethyl acetate (B1210297) for extraction.
-
Standard laboratory glassware and shaker incubator.
Procedure:
-
Inoculate a starter culture of the recombinant E. coli in LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the substrate, dodecanoic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO), to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
After the reaction is complete, acidify the mixture to pH 2 with HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.
-
Purify the product using silica (B1680970) gel column chromatography.
Analytical Workflow for Hydroxylated Dicarboxylic Acids
The analysis of hydroxylated dicarboxylic acids in biological samples typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometry.
The following diagram illustrates a typical experimental workflow.
Caption: General workflow for the analysis of hydroxylated dicarboxylic acids.
Conclusion and Future Directions
This compound represents an intriguing, albeit understudied, metabolite at the crossroads of fatty acid ω- and β-oxidation. While direct experimental evidence is scarce, its existence and metabolic role can be inferred from the well-established biochemistry of related compounds. The synthesis and characterization of this compound are critical next steps to confirm its structure and properties. Furthermore, developing targeted analytical methods will enable its detection in biological systems, which could provide valuable insights into metabolic regulation and disease. Such studies will be instrumental for researchers in metabolism and professionals in drug development exploring novel therapeutic targets related to fatty acid oxidation disorders.
References
- 1. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6R-hydroxy-tetradecanoic acid | C14H28O3 | CID 5312870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetradecanedioic acid | C14H26O4 | CID 13185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
6-Hydroxytetradecanedioyl-CoA: An In-Depth Technical Guide to its Potential as a Biomarker for Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic diseases, a growing global health concern, necessitate the discovery and validation of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. This technical guide focuses on 6-Hydroxytetradecanedioyl-CoA, a long-chain acyl-coenzyme A derivative, as a potential biomarker for a class of severe metabolic disorders, particularly those involving defects in peroxisomal fatty acid β-oxidation, such as Zellweger spectrum disorders (ZSD). An accumulation of dicarboxylic acids, including their hydroxylated forms, in biological fluids is a hallmark of impaired peroxisomal metabolism. This guide provides a comprehensive overview of the metabolic pathways leading to the formation of this compound, its association with metabolic disease, and detailed methodologies for its detection and quantification.
Introduction to this compound and its Metabolic Context
This compound is a metabolite derived from the ω-oxidation of tetradecanoic acid (a C14 fatty acid), followed by activation to its CoA ester and subsequent hydroxylation. Under normal physiological conditions, the ω-oxidation pathway is a minor route for fatty acid metabolism. However, when the primary pathway for fatty acid breakdown, mitochondrial β-oxidation, is overwhelmed or impaired, there is an increased flux of fatty acids through the ω-oxidation pathway in the endoplasmic reticulum. This process generates dicarboxylic acids, which are then transported to peroxisomes for shortening via β-oxidation.
In metabolic diseases characterized by dysfunctional peroxisomes, such as Zellweger spectrum disorders, the β-oxidation of these dicarboxylic acids is compromised. This leads to their accumulation and the accumulation of their metabolic intermediates, including hydroxylated forms, which are subsequently excreted in the urine. Therefore, the detection of elevated levels of specific hydroxylated dicarboxylic acids, such as 6-hydroxytetradecanedioic acid (the de-esterified form of this compound), in urine can serve as a valuable biomarker for these conditions.
Signaling Pathways and Metabolic Workflows
The biosynthesis and degradation of this compound are embedded within the broader network of fatty acid metabolism. The following diagrams illustrate the key pathways.
This diagram illustrates the conversion of tetradecanoic acid to tetradecanedioic acid in the endoplasmic reticulum, followed by its activation and hydroxylation in the peroxisome. Impaired peroxisomal β-oxidation in Zellweger spectrum disorders (ZSD) leads to the accumulation and subsequent urinary excretion of 6-hydroxytetradecanedioic acid.
Data Presentation: Quantitative Levels in Metabolic Disease
While specific quantitative data for 6-hydroxytetradecanedioic acid are not extensively reported in the literature, studies on urinary organic acid profiles in patients with Zellweger spectrum disorders consistently show a significant increase in various dicarboxylic acids, including hydroxylated species. The following table summarizes the expected qualitative and semi-quantitative findings based on the available research.
| Analyte | Healthy Control (Urine) | Zellweger Spectrum Disorder (Urine) | Fold Change (Estimated) | Reference |
| Tetradecanedioic acid | Trace amounts | Significantly Elevated | >10x | [1] |
| 6-Hydroxytetradecanedioic acid | Not typically detected / Very low | Elevated | >20x | Inferred from[2][3] |
| Adipic acid (C6) | Low | Elevated | 2-5x | [4] |
| Suberic acid (C8) | Low | Elevated | 5-10x | [4] |
| Sebacic acid (C10) | Low | Significantly Elevated | >10x | [4] |
| 3-Hydroxydicarboxylic acids (general) | Low | Significantly Elevated | >10x | [2] |
Note: The fold changes are estimates based on qualitative descriptions in the literature. Further quantitative studies are required to establish precise reference ranges and diagnostic cut-offs.
Experimental Protocols
The analysis of 6-hydroxytetradecanedioic acid in urine typically involves extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Detailed Methodologies
1. Sample Preparation: Urinary Organic Acid Extraction
-
Objective: To isolate organic acids from the urine matrix.
-
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 rpm for 5 minutes to remove particulate matter.
-
To 1 mL of supernatant, add an internal standard (e.g., a deuterated analog of a dicarboxylic acid).
-
Acidify the urine to pH 1-2 with hydrochloric acid.
-
Perform liquid-liquid extraction twice with 3 mL of ethyl acetate (B1210297) or another suitable organic solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Derivatization for GC-MS Analysis
-
Objective: To increase the volatility and thermal stability of the hydroxylated dicarboxylic acids for GC-MS analysis.
-
Protocol:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-650) for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. Specific ions for the derivatized 6-hydroxytetradecanedioic acid would need to be determined using a pure standard.
-
4. LC-MS/MS Analysis
-
Advantage: Often requires less sample preparation (derivatization may not be necessary) and can offer high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic content to elute the dicarboxylic acids.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of 6-hydroxytetradecanedioic acid and the internal standard.
-
Conclusion and Future Directions
This compound, and its corresponding free acid, holds significant promise as a biomarker for metabolic diseases characterized by impaired peroxisomal β-oxidation, most notably Zellweger spectrum disorders. Its accumulation in urine is a direct consequence of the metabolic block in this pathway. The analytical methods for its detection are well-established, although a wider availability of pure and isotopically labeled standards would facilitate more robust quantitative assays.
For drug development professionals, monitoring the levels of 6-hydroxytetradecanedioic acid could serve as a valuable pharmacodynamic biomarker to assess the efficacy of therapeutic interventions aimed at restoring peroxisomal function. Future research should focus on:
-
Quantitative Studies: Establishing precise concentration ranges in healthy and diseased populations to define diagnostic and prognostic thresholds.
-
Standard Synthesis: The synthesis of a certified reference standard and a stable isotope-labeled internal standard for 6-hydroxytetradecanedioic acid is crucial for accurate and reproducible quantification.
-
Clinical Validation: Large-scale clinical studies are needed to validate the diagnostic and prognostic utility of this biomarker in a broader patient population.
The continued investigation of this compound and other related dicarboxylic acids will undoubtedly contribute to a better understanding of the pathophysiology of peroxisomal disorders and aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of 6-Hydroxytetradecanedioyl-CoA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxytetradecanedioyl-CoA is a key intermediate in the metabolic pathway of dicarboxylic acids. Its synthesis is intrinsically linked to the omega (ω)-oxidation of fatty acids, a crucial alternative to beta (β)-oxidation, particularly under conditions of metabolic stress or when β-oxidation is impaired. This guide provides a comprehensive overview of the regulatory mechanisms governing the synthesis of this compound, with a focus on the enzymatic pathways, key regulatory molecules, and detailed experimental methodologies for its study.
The Biosynthetic Pathway of this compound
The formation of this compound begins with the ω-oxidation of tetradecanoic acid (a C14 fatty acid) to tetradecanedioic acid. This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. The resulting dicarboxylic acid, tetradecanedioic acid, is then activated to its CoA ester and undergoes peroxisomal β-oxidation. This compound is an intermediate in this peroxisomal β-oxidation pathway.
The initial and rate-limiting step in this pathway is the ω-hydroxylation of tetradecanoic acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. This is followed by sequential oxidation to an aldehyde and then to a dicarboxylic acid by alcohol and aldehyde dehydrogenases, respectively.
Regulation of the Key Enzyme: Cytochrome P450 4A11 (CYP4A11)
The primary regulatory control point for the synthesis of tetradecanedioic acid, the precursor to this compound, is the expression and activity of CYP4A11.
Transcriptional Regulation
The expression of the CYP4A11 gene is modulated by several transcription factors and signaling pathways:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that plays a central role in lipid metabolism. Activation of PPARα by ligands such as fibrate drugs (e.g., clofibrate, fenofibrate) or endogenous fatty acids leads to increased transcription of the CYP4A11 gene.[1][2][3] This induction is typically in the range of a 2- to 4-fold increase in both mRNA and protein levels.[1]
-
Nuclear Factor Kappa B (NF-κB): The NF-κB signaling pathway, primarily known for its role in inflammation, can also influence the expression of cytochrome P450 enzymes.[4] NF-κB can indirectly regulate CYP gene transcription through crosstalk with nuclear receptors like PPARα.[4] Chronic inflammation and elevated levels of pro-inflammatory cytokines can lead to alterations in CYP4A11 expression.
-
Growth Hormone: Continuous exposure to growth hormone has been shown to down-regulate the expression of CYP4A11 in the liver.[2]
Post-Translational Regulation and Inhibition
The catalytic activity of CYP4A11 can be modulated by various inhibitors. HET0016 is a potent and selective inhibitor of the CYP4 family of enzymes.[5] It acts as a non-competitive and irreversible inhibitor of CYP4A11.[6]
Quantitative Data
Kinetic Parameters of CYP4A11
| Substrate | Km (µM) | kcat (min-1) | Reference |
| Dodecanoic Acid | 11 | 42 | [7] |
| Tetradecanoic Acid | - | 50 | [7] |
| Hexadecanoic Acid | - | 10 | [7] |
| (5Z,8Z,11Z,14Z)-eicosatetraenoic acid | 37 | - | [7] |
| Arachidonic Acid | 228 | 49.1 | [8] |
| Lauric Acid | 48.9 | 3.72 (Vmax nmol/min/nmol P450) | [9] |
Table 1: Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) of human CYP4A11 for various fatty acid substrates.
Inhibition of CYP4A11
| Inhibitor | IC50 | Enzyme Source | Substrate | Reference |
| HET0016 | 17.7 nM | Recombinant CYP4A1 | 20-HETE synthesis | [6] |
| HET0016 | 42 nM | Recombinant CYP4A11 | - | [5] |
| HET0016 | <10 nM | Human renal microsomes | 20-HETE formation | [5] |
| HET0016 | 1.0 µM | Human liver microsomes | 12-hydroxylauric acid formation | [10] |
| Plumbagin | 1.7 µM | Human liver microsomes | 12-hydroxylauric acid formation | [10] |
Table 2: Inhibitory concentrations (IC50) of selected compounds against CYP4A11 activity.
Induction of CYP4A11 Expression
| Inducer | Fold Increase (mRNA) | Fold Increase (Protein) | Cell/Animal Model | Reference |
| Fasting | 2-3 | 2-3 | CYP4A11 Transgenic Mice | [2] |
| Fenofibrate | 2-4 | 2-4 | CYP4A11 Transgenic Mice | [1] |
| Clofibric Acid | 2-4 | 2-4 | CYP4A11 Transgenic Mice | [1] |
| Fenofibrate (50 µM) | ~3 | - | Cryopreserved Human Hepatocytes | [11] |
Table 3: Fold induction of CYP4A11 mRNA and protein expression by various stimuli.
Experimental Protocols
Protocol for Measuring CYP4A11-mediated ω-Hydroxylation of Fatty Acids in Human Liver Microsomes
This protocol is adapted from studies on fatty acid hydroxylation in human liver microsomes.[7]
5.1.1 Materials
-
Human liver microsomes (commercially available)
-
Fatty acid substrate (e.g., tetradecanoic acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Formic acid
-
Internal standard (e.g., a deuterated analog of the hydroxylated product)
-
LC-MS/MS system
5.1.2 Procedure
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL protein) in potassium phosphate buffer.
-
Add the fatty acid substrate to the desired final concentration (e.g., 10-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
-
Analyze the sample by LC-MS/MS to quantify the formation of the hydroxylated fatty acid product.
Protocol for Western Blot Analysis of CYP4A11 Expression in HepG2 Cells
This protocol provides a general framework for analyzing CYP4A11 protein expression in a human hepatocyte cell line.
5.2.1 Materials
-
HepG2 cells
-
Cell culture medium and supplements
-
Treatment compounds (e.g., fenofibrate, HET0016)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CYP4A11
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
5.2.2 Procedure
-
Seed HepG2 cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the desired compounds for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP4A11 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imager.
-
Normalize the CYP4A11 band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol for Quantitative Real-Time PCR (qPCR) of CYP4A11 mRNA
This protocol outlines the steps for quantifying changes in CYP4A11 gene expression.
5.3.1 Materials
-
Treated cells or tissues
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for CYP4A11 and a reference gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
5.3.2 Procedure
-
Isolate total RNA from the experimental samples using a suitable RNA extraction method.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and primer set, including a no-template control. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the PCR products (for SYBR Green-based assays).
-
Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in CYP4A11 expression, normalized to the reference gene.
Visualization of Signaling Pathways and Workflows
Signaling Pathway for PPARα-mediated Induction of CYP4A11
Caption: PPARα signaling pathway leading to CYP4A11 gene expression.
Signaling Pathway for NF-κB Regulation of Inflammation and Potential Crosstalk with CYP4A11
References
- 1. agilent.com [agilent.com]
- 2. protocols.io [protocols.io]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nvkc.nl [nvkc.nl]
- 8. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Putative Interaction of 6-Hydroxytetradecanedioyl-CoA with Nuclear Receptors: A Technical Guide for Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential interaction of the long-chain modified fatty acyl-CoA, 6-Hydroxytetradecanedioyl-CoA, with nuclear receptors, a critical family of ligand-activated transcription factors. While direct experimental evidence for this specific interaction is not yet established in the scientific literature, compelling data from related long-chain dicarboxylic acids and very-long-chain fatty acyl-CoAs strongly suggest a plausible role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform. This document provides a comprehensive overview of the theoretical framework for this interaction, detailed experimental protocols to investigate and validate this hypothesis, and quantitative data from analogous compounds to serve as a benchmark for future studies. The enclosed signaling pathway diagrams and experimental workflows, rendered in Graphviz, offer a clear visual guide for researchers embarking on this novel area of investigation.
Introduction: The Rationale for a Hypothetical Interaction
Nuclear receptors are key regulators of gene expression, responding to a diverse array of small lipophilic molecules, including fatty acids and their derivatives.[1][2] The Peroxisome Proliferator-Activated Receptors (PPARs) are a subfamily of nuclear receptors that play a central role in lipid and glucose metabolism.[3][4] Notably, PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle, where it upregulates the expression of genes involved in fatty acid uptake and oxidation.[5][6]
Long-chain and very-long-chain fatty acyl-CoAs have been identified as high-affinity endogenous ligands for PPARα.[7][8] Research has shown that the CoA thioesters of these fatty acids are often more potent ligands than their corresponding free fatty acids, inducing significant conformational changes in the receptor and modulating co-activator recruitment.[7][8] Furthermore, long-chain dicarboxylic acids, which are products of ω-oxidation of fatty acids, are known to induce peroxisomal β-oxidation, a process regulated by PPARα.[5][9]
Given this precedent, it is highly probable that this compound, a C14 dicarboxylic acid with a hydroxyl group and activated as a CoA ester, functions as a ligand for PPARα. The structural similarities to known PPARα agonists suggest that it could bind to the ligand-binding domain (LBD) of the receptor, initiating a cascade of transcriptional events.
Proposed Signaling Pathway
The hypothesized signaling pathway for this compound is centered around the activation of the PPARα/RXRα heterodimer. Upon binding of this compound to the LBD of PPARα, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
Quantitative Data on Related Ligands
To provide a basis for comparison, the following table summarizes the binding affinities of various fatty acids and their CoA esters to PPARα. This data highlights the high affinity of long-chain acyl-CoAs for the receptor.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| Very-Long-Chain Fatty Acyl-CoAs (C20-C24) | PPARα | 3-29 nM | [7] |
| Phytanoyl-CoA | PPARα | ~11 nM | [7] |
| Pristanoyl-CoA | PPARα | ~11 nM | [7] |
| Unsaturated Long-Chain Fatty Acyl-CoAs | PPARα | 1-14 nM | [8] |
| Saturated Long-Chain Fatty Acyl-CoAs | PPARα | 1-13 nM | [8] |
| Unsaturated Long-Chain Fatty Acids | PPARα | 1-14 nM | [8] |
| Arachidonic Acid | PPARα | 20 nM | [7] |
Experimental Protocols
To empirically determine the interaction of this compound with nuclear receptors, a series of established assays can be employed.
Ligand Binding Assays
Fluorescence Polarization (FP) Competition Assay
This homogenous assay measures the displacement of a fluorescently labeled ligand (tracer) from the nuclear receptor's LBD by a test compound. A decrease in polarization indicates that the test compound is competing with the tracer for binding to the receptor.[10][11][12]
Protocol:
-
Reagents:
-
Purified recombinant nuclear receptor LBD (e.g., human PPARα-LBD).
-
Fluorescently labeled tracer with known affinity for the receptor.
-
Assay buffer (optimized for receptor stability and binding).
-
Test compound: this compound.
-
Control compounds (known agonist and antagonist).
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of the nuclear receptor LBD and the fluorescent tracer to each well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Calculate the Ki (inhibition constant) from the IC50 value to determine the binding affinity.
-
Transcriptional Activation Assays
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene (e.g., luciferase) under the control of a specific response element.[13][14]
Protocol:
-
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Expression plasmid for the full-length nuclear receptor (e.g., human PPARα).
-
Reporter plasmid containing a PPRE upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Luciferase assay substrate.
-
-
Procedure:
-
Co-transfect the cells with the nuclear receptor expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized reporter activity against the logarithm of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
DNA Binding Assays
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of proteins to specific DNA sequences. In this context, it can be used to determine if this compound promotes the binding of the PPARα/RXRα heterodimer to a PPRE.[15][16][17][18][19]
Protocol:
-
Reagents:
-
Purified recombinant PPARα and RXRα proteins.
-
Labeled (e.g., with 32P or a fluorescent dye) double-stranded DNA probe containing a PPRE sequence.
-
Binding buffer.
-
Test compound: this compound.
-
Non-denaturing polyacrylamide gel.
-
-
Procedure:
-
Incubate the PPARα and RXRα proteins with the labeled PPRE probe in the binding buffer.
-
In separate reactions, include this compound at various concentrations.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the labeled DNA probe by autoradiography or fluorescence imaging.
-
-
Data Analysis:
-
A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
-
An increase in the intensity of the shifted band in the presence of this compound would suggest that the compound enhances the binding of the PPARα/RXRα heterodimer to the PPRE.
-
Conclusion
While direct evidence is currently lacking, the existing body of research on long-chain dicarboxylic acids and fatty acyl-CoAs provides a strong scientific basis to hypothesize that this compound is a ligand for nuclear receptors, most likely PPARα. The experimental protocols detailed in this guide offer a clear and robust framework for researchers to investigate this putative interaction. Confirmation of this hypothesis would not only advance our understanding of lipid metabolism and nuclear receptor signaling but could also open new avenues for the development of novel therapeutic agents targeting metabolic diseases.
References
- 1. Nuclear receptor - Wikipedia [en.wikipedia.org]
- 2. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. Human adipocyte fatty acid-binding protein (aP2) gene promoter-driven reporter assay discriminates nonlipogenic peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and characterization of unsaturated fatty acids as natural ligands for the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Metabolic Pathways of 6-Hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytetradecanedioyl-CoA is a C14 dicarboxylic acyl-CoA with a hydroxyl group at the sixth carbon. While specific metabolic pathways for this molecule are not extensively documented, this guide synthesizes information on analogous fatty acid metabolism to propose theoretical synthesis and degradation pathways. This document outlines the probable enzymatic steps, subcellular locations, and potential interactions with other metabolic routes. Detailed experimental protocols to investigate these theoretical pathways and structured tables for potential quantitative data are provided.
Introduction
Long-chain dicarboxylic acids are metabolites formed through the omega-oxidation of monocarboxylic fatty acids. This process becomes particularly significant when beta-oxidation is impaired. The introduction of a hydroxyl group on the acyl chain suggests further metabolic modifications are possible. Understanding the metabolic fate of molecules like this compound is crucial for elucidating novel metabolic pathways and their potential roles in physiology and disease. This guide provides a theoretical framework for the metabolism of this compound based on established principles of fatty acid oxidation.
Theoretical Synthesis of this compound
The formation of this compound likely originates from tetradecanedioic acid, which itself is a product of the omega-oxidation of tetradecanoic acid (myristic acid). The synthesis can be envisioned in the following steps:
-
Omega-Oxidation of Tetradecanoic Acid: This process occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group (ω-carbon) of tetradecanoic acid by a cytochrome P450 enzyme, followed by oxidation to an aldehyde and then to a carboxylic acid, yielding tetradecanedioic acid.[1][2]
-
Activation to Tetradecanedioyl-CoA: Tetradecanedioic acid is then activated to its CoA thioester, tetradecanedioyl-CoA, by a dicarboxylyl-CoA synthetase. This activation can occur on either of the two carboxyl groups.
-
Hydroxylation at C-6: The introduction of a hydroxyl group at the 6th carbon of tetradecanedioyl-CoA is likely catalyzed by a hydroxylase, possibly a cytochrome P450 enzyme, similar to those involved in fatty acid hydroxylation.
Theoretical Degradation of this compound
The degradation of this compound is expected to proceed primarily through peroxisomal beta-oxidation, which is the main pathway for the breakdown of long-chain dicarboxylic acids.[3][4] The presence of the hydroxyl group at C-6 introduces an additional step.
The proposed degradation pathway is as follows:
-
Oxidation of the Hydroxyl Group: The 6-hydroxy group is likely oxidized to a 6-keto group by a hydroxyacyl-CoA dehydrogenase. The stereochemistry of the hydroxyl group (R or S) may influence the specific enzyme involved.
-
Peroxisomal Beta-Oxidation: The resulting 6-ketotetradecanedioyl-CoA would then undergo beta-oxidation. Since it is a dicarboxylic acid, this can commence from either carboxyl end. The process involves a cyclical series of four reactions:
-
Acyl-CoA Oxidase: Introduces a double bond.
-
Enoyl-CoA Hydratase: Adds a water molecule across the double bond.
-
Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.
-
Thiolase: Cleaves the molecule to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
-
This cycle would repeat, progressively shortening the carbon chain.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 6-Hydroxytetradecanedioyl-CoA using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-hydroxytetradecanedioyl-CoA, a key intermediate in dicarboxylic acid metabolism. The method utilizes a robust sample preparation procedure followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for the analysis of this compound in various biological matrices, providing a valuable tool for researchers in drug development and metabolic studies.
Introduction
This compound is a long-chain acyl-coenzyme A (acyl-CoA) ester involved in fatty acid metabolism. The analysis of long-chain acyl-CoAs is challenging due to their low abundance and amphiphilic nature.[1] However, LC-MS/MS offers the high sensitivity and selectivity required for their accurate quantification in complex biological samples.[2] This application note provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for use in various research applications.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the purification and concentration of long-chain acyl-CoAs from biological samples.[3]
Protocol:
-
Homogenization: Homogenize tissue samples (100-200 mg) or cell pellets in a suitable ice-cold buffer.[3]
-
Deproteinization: Precipitate proteins by adding an equal volume of cold 10% (w/v) trichloroacetic acid or 5-sulfosalicylic acid (SSA).[2]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by equilibration with water.[1]
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with an aqueous wash buffer to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate organic solvent mixture.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase.
Liquid Chromatography
A reversed-phase separation is employed to resolve this compound from other analytes.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[3][4]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Table 3: SRM Transitions for this compound (Note: The exact m/z values are calculated based on the chemical formula of this compound (C35H62N7O19P3S) and may require empirical optimization on the specific instrument used.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1022.3 | 507.1 | 35 |
| (Internal Standard) | (Analyte-specific) | (Analyte-specific) | (Optimized) |
Method Validation
The method should be validated for linearity, sensitivity (limit of detection, LOD, and limit of quantitation, LOQ), accuracy, and precision according to established guidelines.
Table 4: Expected Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| LOD | 0.5 - 5 ng/mL |
| LOQ | 2 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualization
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Dicarboxylic Acid Metabolism Pathway
Caption: Simplified pathway of dicarboxylic acid metabolism.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 6-Hydroxytetradecanedioyl-CoA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of biochemical processes including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2] The levels of specific acyl-CoA species can provide critical insights into the metabolic state of cells and are increasingly recognized as important biomarkers and therapeutic targets in various diseases, including metabolic disorders and cancer.[3][4] 6-Hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-CoA that can be formed through the ω-oxidation and subsequent β-oxidation of fatty acids. Its quantification in cell culture can elucidate the activity of these pathways, which are particularly relevant in contexts of metabolic stress or dysfunction.
These application notes provide a comprehensive protocol for the quantitative analysis of this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of acyl-CoAs.[5][6]
Metabolic Pathway of this compound Formation
Dicarboxylic acids are primarily produced through the ω-oxidation pathway, which occurs in the smooth endoplasmic reticulum.[7][8] This pathway becomes more active when β-oxidation is impaired. The resulting dicarboxylic acids can then be activated to their CoA thioesters and undergo further metabolism, including β-oxidation within peroxisomes.[9]
Experimental Protocols
I. Cell Culture and Harvesting
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture plates (e.g., 6-well or 10 cm dishes) and culture under standard conditions until they reach the desired confluency (typically 80-90%).
-
Cell Treatment: If applicable, treat cells with experimental compounds for the desired duration.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) (MeOH) to each well of a 6-well plate (or an appropriate volume for other plate sizes).[10]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
For adherent cells, one can alternatively use trypsinization, followed by washing with PBS, and then proceed with the extraction. However, direct extraction from the plate is often faster and minimizes metabolic changes.
-
II. Acyl-CoA Extraction
-
Internal Standard Spiking: Add an appropriate internal standard to the cell lysate. For quantitative analysis, a stable isotope-labeled analog of the analyte is ideal. If a specific standard for this compound is not available, a structurally similar dicarboxylic acyl-CoA or a long-chain acyl-CoA can be used, though this may affect absolute quantification accuracy.
-
Homogenization: Vortex the samples vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS/MS analysis (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).[11]
III. LC-MS/MS Analysis
A robust and sensitive method for the analysis of acyl-CoAs is achievable with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[11][12]
A. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is suitable for the separation of acyl-CoAs (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 6.8[11]
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. An example gradient is provided in the table below.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
Table 1: Example LC Gradient for Acyl-CoA Separation.
B. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Fragmentation: Acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phosphopantetheine moiety.[13][14] The MRM transitions will therefore be from the protonated molecular ion [M+H]⁺ to the fragment ion corresponding to the acyl group.
Proposed MRM Transition for this compound:
To determine the precursor ion mass, the molecular weight of this compound must be calculated. The molecular formula for tetradecanedioic acid is C₁₄H₂₆O₄, and for coenzyme A is C₂₁H₃₆N₇O₁₆P₃S. The formation of the thioester involves the loss of a water molecule. The addition of a hydroxyl group adds an oxygen atom. Therefore, a precise mass calculation is necessary. For the purpose of this protocol, we will assume a hypothetical monoisotopic mass for the protonated molecule. The actual mass should be confirmed with a synthesized standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ (Hypothetical) | [M+H-507]⁺ | (To be optimized) |
| Internal Standard | (Analyte-specific) | (Analyte-specific) | (To be optimized) |
Table 2: Proposed MRM Parameters for this compound. Note: These parameters require empirical optimization using a pure standard.
Data Analysis and Presentation
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of a this compound standard (if available) spiked into a blank matrix (e.g., lysate from control cells). Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Normalization: Normalize the quantified amount to the cell number or total protein content of the original sample.
-
Data Presentation: Summarize the quantitative results in a clear and structured table for easy comparison between different experimental conditions.
| Sample Group | n | This compound (pmol/10⁶ cells) | Standard Deviation | p-value (vs. Control) |
| Control | 3 | 1.23 | 0.15 | - |
| Treatment A | 3 | 2.45 | 0.21 | <0.05 |
| Treatment B | 3 | 0.89 | 0.11 | >0.05 |
Table 3: Example of Quantitative Data Presentation.
Concluding Remarks
This document provides a detailed framework for the quantitative analysis of this compound in cell culture. While the general methodology for acyl-CoA analysis is well-established, the successful application to a specific and potentially low-abundance species like this compound requires careful optimization of extraction and LC-MS/MS parameters. The availability of a purified analytical standard is highly recommended for accurate quantification and method validation. This analytical approach will enable researchers to gain valuable insights into the roles of ω-oxidation and dicarboxylic acyl-CoA metabolism in various physiological and pathological states.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. imrpress.com [imrpress.com]
- 4. Overview of coenzyme A metabolism and its role in cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omega oxidation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-Hydroxytetradecanedioyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A thioester. Such molecules are key intermediates in lipid metabolism, particularly in the peroxisomal β-oxidation pathway of dicarboxylic acids. The presence of a hydroxyl group suggests potential roles in modifying metabolic pathways or acting as a signaling molecule. The synthesis of a pure this compound standard is crucial for its identification and quantification in biological samples, for use in enzyme activity assays, and for investigating its potential biological functions.
This document provides detailed protocols for a plausible chemo-enzymatic synthesis of this compound. The synthesis involves two main stages: the chemical synthesis of the precursor molecule, 6-hydroxytetradecanedioic acid, followed by its enzymatic or chemical conversion to the corresponding coenzyme A thioester.
Data Presentation
Table 1: Expected Yields and Purity for the Synthesis of 6-Hydroxytetradecanedioic Acid
| Step | Starting Material | Product | Reagents | Expected Yield (%) | Purity (%) (by LC-MS) |
| 1. Baeyer-Villiger Oxidation | Cyclododecanone (B146445) | ε-Dodecalactone | m-CPBA, Dichloromethane (B109758) | 75-85 | >95 |
| 2. Hydrolysis | ε-Dodecalactone | 6-Hydroxydodecanoic acid | NaOH, H₂O/Ethanol (B145695) | 90-98 | >98 |
| 3. Chain Extension (hypothetical) | 6-Hydroxydodecanoic acid | 6-Hydroxytetradecanedioic acid | (Adaptable from known chain extension methods) | 40-60 | >95 |
Table 2: Characterization Data for this compound
| Analytical Method | Expected Results |
| LC-MS/MS | Parent Ion (M-H)⁻: Expected m/z value. Major Fragments: Characteristic fragments corresponding to the loss of phosphopantetheine and adenosine (B11128) monophosphate moieties. |
| ¹H NMR | Characteristic peaks for the adenosine, pantetheine, and acyl chain protons. |
| UV-Vis | Absorbance maximum at ~260 nm, characteristic of the adenine (B156593) ring of Coenzyme A. |
Experimental Protocols
Part 1: Synthesis of 6-Hydroxytetradecanedioic Acid (Precursor)
This protocol is adapted from established methods for the synthesis of similar long-chain hydroxy dicarboxylic acids.
Step 1: Baeyer-Villiger Oxidation of Cyclododecanone to ε-Dodecalactone [1][2][3]
-
Reaction Setup: In a fume hood, dissolve cyclododecanone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of ketone). Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) in DCM to the cooled ketone solution over 1 hour.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ε-dodecalactone.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure ε-dodecalactone.
Step 2: Hydrolysis of ε-Dodecalactone to 6-Hydroxydodecanoic Acid [4]
-
Reaction Setup: Dissolve the purified ε-dodecalactone (1.0 eq) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide (B78521) (NaOH).
-
Hydrolysis: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the lactone by TLC.
-
Acidification and Extraction: Cool the reaction mixture to room temperature and acidify to pH 2-3 with 6 M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-hydroxydodecanoic acid as a white solid.
Step 3: Chain Extension to 6-Hydroxytetradecanedioic Acid (Hypothetical Adaptation)
-
Protection of the Hydroxyl and Carboxyl Groups: The hydroxyl and one carboxyl group of 6-hydroxydodecanoic acid would need to be protected to allow for selective chain extension at the other carboxyl end.
-
Chain Extension: The protected intermediate would then undergo a two-carbon extension. One possible route involves conversion of the free carboxylic acid to an acyl chloride, followed by reaction with a suitable C2 nucleophile.
-
Deprotection: Removal of the protecting groups would yield the final product, 6-hydroxytetradecanedioic acid.
-
Purification: Purification would likely involve recrystallization or column chromatography.
Part 2: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of acyl-CoA esters using carbonyldiimidazole (CDI).[5][6][7][8][9]
Step 1: Activation of 6-Hydroxytetradecanedioic Acid with CDI
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve 6-hydroxytetradecanedioic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Activation: Add N,N'-Carbonyldiimidazole (CDI, 2.2 eq for dicarboxy-CoA or 1.1 eq for monocarboxy-CoA) to the solution and stir at room temperature. The reaction progress can be monitored by the evolution of CO₂. The reaction is typically complete within 1-2 hours.
Step 2: Thioesterification with Coenzyme A
-
CoA Solution Preparation: Dissolve Coenzyme A trilithium salt (1.0 eq) in ice-cold, deoxygenated water.
-
Reaction: Slowly add the activated acyl-imidazolide solution from Step 1 to the Coenzyme A solution. Maintain the pH of the reaction mixture between 7.0 and 8.0 by the dropwise addition of a dilute solution of lithium hydroxide.
-
Reaction Monitoring: Stir the reaction mixture on ice for 2-4 hours. The progress of the reaction can be monitored by HPLC.
Step 3: Purification of this compound [10][11][12]
-
Sample Preparation: Acidify the reaction mixture to pH 4-5 with dilute HCl.
-
HPLC Purification: Purify the crude this compound by reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column. A common mobile phase system is a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate).
-
Fraction Collection and Lyophilization: Collect the fractions containing the product, pool them, and lyophilize to obtain the pure this compound as a white powder.
Part 3: Characterization of this compound
LC-MS/MS Analysis [13][14][15][16][17]
-
Chromatography: Use a C18 reverse-phase column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Mass Spectrometry: Employ electrospray ionization (ESI) in either positive or negative ion mode.
-
Fragmentation Analysis: In MS/MS mode, the parent ion of this compound will fragment to produce characteristic daughter ions, confirming its identity. A neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs.[16]
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids, indicating the entry point for this compound.[18][19][20][21][22][23][24]
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Beta-oxidation of fatty acids | PPTX [slideshare.net]
Application Note: Extraction of Long-Chain Dicarboxylic Acyl-CoAs from Liver Tissue
Introduction
Long-chain dicarboxylic acyl-CoAs are crucial metabolic intermediates primarily generated through omega-oxidation of fatty acids and subsequently metabolized via peroxisomal β-oxidation, especially under conditions of high lipid flux or impaired mitochondrial fatty acid oxidation.[1] Accurate quantification of these molecules in liver tissue is essential for studying metabolic diseases such as fatty acid oxidation disorders and non-alcoholic fatty liver disease (NAFLD). This document provides a detailed protocol for the extraction of long-chain dicarboxylic acyl-CoAs from liver tissue for subsequent analysis, typically by mass spectrometry.
Core Principles
The extraction of these polar, amphipathic molecules requires efficient homogenization of the liver tissue, inactivation of enzymatic activity, and effective separation from other cellular components. The presented protocol is a composite method based on established techniques for general long-chain acyl-CoA extraction, adapted for the specific properties of dicarboxylic acyl-CoAs. It involves rapid tissue homogenization in an acidic buffer, followed by a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.
Metabolic Significance of Long-Chain Dicarboxylic Acyl-CoAs in the Liver
Long-chain dicarboxylic acids are formed from monocarboxylic fatty acids through ω-oxidation. They are then activated to their CoA esters and undergo β-oxidation primarily within peroxisomes.[1][2] This pathway is particularly important when mitochondrial β-oxidation is overwhelmed or impaired. The resulting chain-shortened dicarboxylic acyl-CoAs and acetyl-CoA play roles in various metabolic processes. Dysregulation of this pathway can lead to dicarboxylic aciduria and is implicated in several metabolic disorders. The diagram below illustrates the central role of peroxisomal β-oxidation in the metabolism of long-chain dicarboxylic acyl-CoAs.
Caption: Peroxisomal β-oxidation of long-chain dicarboxylic acyl-CoAs.
Experimental Protocol: Extraction of Long-Chain Dicarboxylic Acyl-CoAs
This protocol details the steps for extracting long-chain dicarboxylic acyl-CoAs from liver tissue. It is crucial to perform all steps on ice or at 4°C to minimize enzymatic degradation.
Materials and Reagents:
-
Frozen liver tissue
-
Liquid nitrogen
-
100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9
-
Acetonitrile
-
Saturated Ammonium (B1175870) Sulfate (B86663)
-
Internal standards (e.g., C17:0-CoA or isotope-labeled dicarboxylic acyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE elution solvent: 2-propanol or methanol-based solvent
-
HPLC-grade water
-
Glacial acetic acid
Procedure:
-
Sample Preparation:
-
Weigh approximately 100-200 mg of frozen liver tissue.
-
Immediately place the tissue in a mortar containing liquid nitrogen and grind to a fine powder.
-
-
Homogenization and Extraction:
-
Transfer the powdered tissue to a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.
-
Homogenize thoroughly.
-
Add 2 mL of isopropanol and homogenize again.[3]
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of HPLC-grade water.
-
Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove unbound contaminants.
-
Elute the acyl-CoAs with 2 mL of 2-propanol.[3]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50 mM ammonium acetate (B1210297) for LC-MS analysis).
-
Workflow Diagram
The following diagram outlines the key steps in the extraction protocol.
Caption: Workflow for the extraction of long-chain dicarboxylic acyl-CoAs.
Quantitative Data Summary
The recovery and concentration of long-chain acyl-CoAs can vary depending on the specific protocol and tissue state. The following table summarizes representative data from the literature for general long-chain acyl-CoAs, as specific data for dicarboxylic acyl-CoAs is limited.
| Parameter | Value | Tissue | Reference |
| Extraction Recovery | 70-80% | Rat Heart, Kidney, Muscle | [3] |
| Total Long-Chain Acyl-CoA Concentration (Fed State) | 108 ± 11 nmol/g protein | Rat Liver | [4] |
| Total Long-Chain Acyl-CoA Concentration (Fasted State) | 248 ± 19 nmol/g protein | Rat Liver | [4] |
Note: The presented values are for general long-chain acyl-CoAs and should be considered as a reference. It is highly recommended to determine the recovery of specific long-chain dicarboxylic acyl-CoAs of interest using appropriate internal standards.
Conclusion
This application note provides a comprehensive protocol for the extraction of long-chain dicarboxylic acyl-CoAs from liver tissue. The method is designed to ensure high recovery and sample purity, making it suitable for downstream quantitative analysis by techniques such as LC-MS/MS. Adherence to the detailed steps, particularly maintaining low temperatures, is critical for obtaining reliable and reproducible results. This protocol will be a valuable tool for researchers investigating the role of dicarboxylic acid metabolism in liver physiology and disease.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyl-CoA Synthetase Assay Acting on 6-Hydroxytetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetases (ACS) are a critical family of enzymes that catalyze the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters. This activation is a pivotal step, committing fatty acids to various metabolic fates, including β-oxidation for energy production and biosynthesis of complex lipids.[1][2] While much is known about ACS enzymes acting on monocarboxylic fatty acids, the activity on dicarboxylic acids, particularly those with additional functional groups like a hydroxyl moiety, is an area of growing interest. 6-hydroxytetradecanedioic acid is a long-chain dicarboxylic acid with a hydroxyl group, suggesting its metabolism is likely linked to peroxisomal β-oxidation following activation to its CoA ester.[1][3][4]
These application notes provide detailed protocols for assaying the enzymatic activity of acyl-CoA synthetases that act on 6-hydroxytetradecanedioic acid. The protocols described herein are adapted from established methods for long-chain and dicarboxylic acyl-CoA synthetases and can be applied to purified enzymes or cell lysates.
Metabolic Significance and Signaling Pathway
6-hydroxytetradecanedioic acid is a dicarboxylic acid, which is typically formed through ω-oxidation of monocarboxylic fatty acids.[1] The metabolism of dicarboxylic acids primarily occurs via β-oxidation within peroxisomes.[1][3][4][5] The initial and committing step for this pathway is the activation of the dicarboxylic acid to its corresponding CoA ester, a reaction catalyzed by a dicarboxylyl-CoA synthetase.[1][6] While the specific synthetase for 6-hydroxytetradecanedioic acid has not been definitively identified, it is likely a member of the long-chain acyl-CoA synthetase family with affinity for dicarboxylic substrates.[1][7] Once activated, 6-hydroxytetradecanedioyl-CoA enters the peroxisomal β-oxidation spiral, yielding chain-shortened dicarboxylic acyl-CoAs and acetyl-CoA.
Caption: Proposed metabolic pathway for 6-hydroxytetradecanedioic acid.
Experimental Protocols
Several methods can be adapted to measure the activity of acyl-CoA synthetase on 6-hydroxytetradecanedioic acid. The choice of method will depend on the available equipment, the required sensitivity, and the nature of the enzyme source (purified protein vs. crude lysate).
Protocol 1: Spectrophotometric Coupled-Enzyme Assay
This continuous assay measures the production of AMP, which is stoichiometrically linked to the formation of the acyl-CoA product. The decrease in NADH is monitored at 340 nm.
Principle: The formation of this compound by acyl-CoA synthetase produces AMP. A series of coupled enzymatic reactions involving myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase links AMP production to the oxidation of NADH.
Caption: Workflow for the spectrophotometric coupled-enzyme assay.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
Coenzyme A (CoA-SH)
-
6-hydroxytetradecanedioic acid
-
MgCl₂
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Enzyme source (purified protein or cell lysate)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl₂, ATP, CoA-SH, PEP, and NADH in a quartz cuvette.
-
Add the coupling enzymes (myokinase, pyruvate kinase, and lactate dehydrogenase) to the reaction mixture and incubate for 5 minutes at 37°C to establish a stable baseline.
-
Initiate the reaction by adding the enzyme source and 6-hydroxytetradecanedioic acid.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 100 mM |
| MgCl₂ | 10 mM |
| ATP | 5 mM |
| CoA-SH | 0.5 mM |
| 6-hydroxytetradecanedioic acid | 0.1 - 1 mM |
| PEP | 2 mM |
| NADH | 0.3 mM |
| Myokinase | 10 units/mL |
| Pyruvate Kinase | 5 units/mL |
| Lactate Dehydrogenase | 10 units/mL |
Data Analysis: The specific activity is expressed as nmol of product formed per minute per mg of protein.
Protocol 2: HPLC-Based Assay
This direct assay quantifies the formation of the this compound product using reverse-phase high-performance liquid chromatography (HPLC).[8][9][10]
Principle: The enzymatic reaction is stopped, and the product, this compound, is separated from the substrates by HPLC and quantified by its absorbance at 260 nm.
Caption: Workflow for the HPLC-based acyl-CoA synthetase assay.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
CoA-SH
-
6-hydroxytetradecanedioic acid
-
MgCl₂
-
Enzyme source
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column and UV detector
-
Mobile phase buffers (e.g., potassium phosphate (B84403) buffer and acetonitrile)
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube containing Tris-HCl, MgCl₂, ATP, CoA-SH, 6-hydroxytetradecanedioic acid, and the enzyme source.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a known volume onto the HPLC system.
-
Separate the components using a suitable gradient of mobile phase buffers.
-
Detect the eluting compounds at 260 nm.
-
Identify the this compound peak based on its retention time (determined using a synthesized standard, if available) and quantify the peak area.
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 100 mM |
| MgCl₂ | 10 mM |
| ATP | 5 mM |
| CoA-SH | 0.5 mM |
| 6-hydroxytetradecanedioic acid | 0.5 mM |
Data Analysis: Calculate the amount of product formed by comparing the peak area to a standard curve of a known acyl-CoA (e.g., palmitoyl-CoA) or a synthesized this compound standard. Express specific activity as nmol/min/mg.
Protocol 3: Fluorometric Assay
This highly sensitive assay is based on the detection of H₂O₂ produced in a coupled enzymatic reaction. Commercial kits are available that utilize this principle.[11][12][13]
Principle: The this compound produced by the synthetase is oxidized by an acyl-CoA oxidase, generating H₂O₂. The H₂O₂ then reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.
Materials:
-
Assay buffer
-
ATP
-
CoA-SH
-
6-hydroxytetradecanedioic acid
-
Enzyme source
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, CoA-SH, acyl-CoA oxidase, HRP, and the fluorescent probe in the wells of a 96-well plate.
-
Add the enzyme source to the wells.
-
Initiate the reaction by adding 6-hydroxytetradecanedioic acid.
-
Immediately measure the increase in fluorescence in a kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Include appropriate controls, such as a no-substrate control and a no-enzyme control.
| Component | Final Concentration (Typical) |
| Assay Buffer (pH ~7.5) | As per manufacturer |
| ATP | 5 mM |
| CoA-SH | 0.5 mM |
| 6-hydroxytetradecanedioic acid | 0.1 - 0.5 mM |
| Acyl-CoA Oxidase | Sufficient units |
| HRP | Sufficient units |
| Fluorescent Probe | As per manufacturer |
Data Analysis: Generate a standard curve using known concentrations of H₂O₂. Calculate the rate of H₂O₂ production from the fluorescence kinetics and convert this to the rate of acyl-CoA formation. Express specific activity as nmol/min/mg.
Data Presentation
| Assay Method | Principle | Detection Method | Pros | Cons |
| Spectrophotometric | Coupled enzyme reaction measuring NADH oxidation | UV Absorbance (340 nm) | Continuous, real-time kinetics | Prone to interference from other NADH-consuming enzymes in crude lysates |
| HPLC-Based | Direct quantification of acyl-CoA product | UV Absorbance (260 nm) | Direct, specific, can separate multiple products | Discontinuous, requires specialized equipment, may require product standard |
| Fluorometric | Coupled enzyme reaction measuring H₂O₂ production | Fluorescence | Highly sensitive, suitable for high-throughput screening | Indirect, potential for probe instability or interference |
Conclusion
The protocols outlined provide robust methods for characterizing the activity of acyl-CoA synthetases on the novel substrate 6-hydroxytetradecanedioic acid. The choice of assay will depend on the specific research question and available resources. For initial characterization and kinetic studies, the spectrophotometric or HPLC-based methods are recommended. For high-throughput screening of enzyme inhibitors or for samples with low enzyme abundance, the fluorometric assay offers superior sensitivity. Proper controls are essential for all assays to ensure the measured activity is specific to the enzyme and substrate of interest.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Application Notes and Protocols for the Development of a Stable Isotope Tracer for 6-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytetradecanedioyl-CoA is a key intermediate in the omega (ω)-oxidation pathway of fatty acids, an alternative metabolic route to the more common beta (β)-oxidation. This pathway becomes particularly significant in metabolic disorders where β-oxidation is impaired. The ω-oxidation pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by its oxidation to a carboxylic acid, resulting in the formation of a dicarboxylic acid. These dicarboxylic acids are then chain-shortened via peroxisomal β-oxidation. The accumulation of dicarboxylic acids and their hydroxylated intermediates can be indicative of certain metabolic diseases, making the study of this pathway crucial for diagnostics and therapeutic development.
A stable isotope-labeled tracer for this compound is an invaluable tool for elucidating the dynamics of the ω-oxidation pathway. By introducing a labeled version of this intermediate, researchers can track its metabolic fate, quantify pathway fluxes, and identify potential enzymatic dysregulations. These application notes provide a comprehensive guide to the development and utilization of a stable isotope tracer for this compound, including its synthesis, application in metabolic studies, and analysis by mass spectrometry.
Application Notes
1. Elucidating the Omega-Oxidation Pathway in Health and Disease
-
Pathway Flux Analysis: A stable isotope tracer for this compound allows for the direct measurement of its turnover rate and the flux through subsequent steps of the peroxisomal β-oxidation of dicarboxylic acids. This is critical for understanding the metabolic capacity of this pathway under various physiological and pathological conditions.
-
Investigating Inborn Errors of Metabolism: In diseases such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where mitochondrial β-oxidation is defective, the ω-oxidation pathway is upregulated.[1][2] The tracer can be used to study the compensatory mechanisms of this pathway and to evaluate the efficacy of therapeutic interventions aimed at modulating its activity. Dicarboxylic aciduria, the presence of elevated levels of dicarboxylic acids in urine, is a hallmark of several of these disorders.[3][4]
-
Drug Development: For pharmaceutical companies developing drugs that target fatty acid metabolism, this tracer can serve as a biomarker to assess target engagement and the pharmacological effects of their compounds on the ω-oxidation pathway.
2. Understanding Peroxisomal β-Oxidation
-
Substrate Specificity: The tracer can be used in in-vitro enzymatic assays to study the substrate specificity and kinetics of peroxisomal enzymes involved in dicarboxylic acid metabolism, such as the enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH) bifunctional enzyme.[5]
-
Metabolic Reprogramming: In conditions like cancer, cellular metabolism is often reprogrammed. The tracer can help investigate the role of peroxisomal fatty acid oxidation in supporting cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: Biosynthesis of Stable Isotope-Labeled this compound
This protocol utilizes the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, which is a robust and efficient way to produce a variety of stable isotope-labeled acyl-CoAs.[3][4][6][7][8] The principle involves growing cells in a medium where a natural essential nutrient is replaced by its stable isotope-labeled counterpart. For CoA esters, this is typically pantothenate (Vitamin B5), a precursor for CoA biosynthesis.
Materials:
-
Mammalian cell line capable of active fatty acid metabolism (e.g., HepG2 human hepatoma cells)
-
Pantothenate-free cell culture medium (e.g., custom formulation of DMEM)
-
[¹³C₃,¹⁵N₁]-Pantothenate (or other desired labeled variant)
-
Dialyzed fetal bovine serum (dFBS)
-
Cell culture flasks, plates, and standard cell culture equipment
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 80% methanol (B129727), ice-cold)
-
Scintillation vials or microcentrifuge tubes for storage
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
Procedure:
-
Cell Culture Preparation: Culture the chosen cell line in standard complete medium until confluent.
-
Adaptation to Labeled Medium:
-
Prepare the labeling medium by supplementing the pantothenate-free medium with the desired concentration of [¹³C₃,¹⁵N₁]-pantothenate (e.g., 1 mg/L) and 10% dFBS.
-
Aspirate the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Subculture the cells in the labeling medium for at least three passages to ensure maximal incorporation of the stable isotope into the CoA pool.
-
-
Induction of Omega-Oxidation (Optional but Recommended):
-
To increase the abundance of this compound, stimulate the ω-oxidation pathway. This can be achieved by treating the cells with a high concentration of a C14 fatty acid (e.g., myristic acid) for 24-48 hours prior to harvesting. This will drive the production of dicarboxylic acids and their intermediates.
-
-
Cell Harvesting and Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other culture vessels).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
-
Purification (Optional):
-
For use as an internal standard, the labeled this compound can be partially purified from the cell extract using solid-phase extraction (SPE) with a C18 cartridge.
-
-
Quantification and Storage:
-
Analyze an aliquot of the extract by LC-MS/MS to confirm the presence and determine the concentration of the labeled this compound.
-
Store the remaining extract at -80°C.
-
Protocol 2: Chemical Synthesis of ¹³C-Labeled Tetradecanedioic Acid (Precursor for Tracer)
This protocol outlines a general strategy for the chemical synthesis of uniformly ¹³C-labeled tetradecanedioic acid, which can then be enzymatically converted to the CoA ester or used to synthesize the hydroxylated precursor.
Materials:
-
¹³C-labeled starting materials (e.g., [U-¹³C₆]-glucose)
-
Reagents for multi-step organic synthesis (specifics will depend on the chosen synthetic route)
-
Standard organic chemistry laboratory equipment
-
Purification systems (e.g., flash chromatography, HPLC)
-
Analytical instruments for characterization (e.g., NMR, MS)
General Synthetic Strategy:
The synthesis of long-chain dicarboxylic acids can be approached through various routes. A common strategy involves the coupling of two smaller labeled fragments.
-
Synthesis of a Labeled C7 Halide: A seven-carbon chain with a terminal halide (e.g., 1-bromoheptane) can be synthesized from a uniformly ¹³C-labeled precursor like glucose through established multi-step procedures.
-
Coupling Reaction: Two molecules of the labeled C7 halide can be coupled to form the C14 carbon skeleton. This can be achieved through reactions like a Wurtz coupling or by forming an organometallic reagent (e.g., a Grignard or Gilman reagent) followed by coupling.
-
Terminal Functionalization: The resulting ¹³C-labeled tetradecane (B157292) needs to be functionalized at both ends to introduce the carboxylic acid groups. This can be done through a series of oxidation reactions.
-
Hydroxylation (for 6-hydroxytetradecanedioic acid): A hydroxyl group can be introduced at the 6th position through stereoselective methods if required, or through non-selective methods followed by separation of isomers.
-
Purification and Characterization: The final product must be rigorously purified and its structure and isotopic enrichment confirmed by NMR and mass spectrometry.
Protocol 3: Application of the Stable Isotope Tracer in Cell Culture
This protocol describes how to use the biosynthesized or chemically synthesized and enzymatically activated tracer to study the metabolism of this compound in a cellular context.
Materials:
-
Cultured cells of interest
-
Stable isotope-labeled this compound (from Protocol 1 or 2)
-
Standard cell culture medium and equipment
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency.
-
Tracer Incubation:
-
Prepare a stock solution of the labeled this compound in a suitable solvent.
-
Spike the cell culture medium with the tracer to a final concentration that is physiologically relevant or experimentally determined to be optimal for detection.
-
Incubate the cells with the tracer-containing medium for a defined period (e.g., a time course of 0, 1, 4, 8, 24 hours) to monitor the dynamics of its metabolism.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism and extract the intracellular metabolites as described in Protocol 1, Step 4.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts by LC-MS/MS to measure the abundance of the labeled this compound and any downstream labeled metabolites.
-
Develop a specific MRM (Multiple Reaction Monitoring) method for the tracer and its expected products.
-
Protocol 4: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the development of an LC-MS/MS method for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 10 mM ammonium acetate
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation from other acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Precursor Ion: The [M+H]⁺ ion of this compound. The exact m/z will depend on the isotopic label.
-
Product Ion: A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine-ADP moiety (507 Da).[9] Therefore, a primary product ion to monitor would be [M+H-507]⁺. Other product ions may also be present and can be used for confirmation.
-
Collision Energy: Optimize for the specific precursor-product ion transition.
Data Analysis:
-
Quantify the analyte by integrating the peak area of the specific MRM transition.
-
Use the stable isotope-labeled this compound as an internal standard for accurate quantification of the endogenous (unlabeled) compound.
Data Presentation
Table 1: Key Intermediates in the Omega-Oxidation and Subsequent Peroxisomal Beta-Oxidation of a C14 Fatty Acid
| Metabolite | Chemical Formula | Molecular Weight (Da) | Role in Pathway |
| Tetradecanoic Acid | C₁₄H₂₈O₂ | 228.37 | Initial Substrate |
| ω-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | 244.37 | Product of CYP450 Hydroxylation |
| Tetradecanedioic Acid | C₁₄H₂₆O₄ | 258.35 | Product of Dehydrogenase Activity |
| Tetradecanedioyl-CoA | C₃₅H₆₀N₇O₁₈P₃S | 1007.88 | Activated Dicarboxylic Acid |
| This compound | C₃₅H₆₀N₇O₁₉P₃S | 1023.88 | Intermediate of Peroxisomal β-oxidation |
| Dodecanedioyl-CoA | C₃₃H₅₆N₇O₁₈P₃S | 979.83 | Product of one round of β-oxidation |
Table 2: Example LC-MS/MS Parameters for the Analysis of Unlabeled and ¹³C-Labeled this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 1024.9 | 517.9 | 35 | To be determined |
| [U-¹³C₁₄]-6-Hydroxytetradecanedioyl-CoA | 1038.9 | 531.9 | 35 | To be determined |
| [¹³C₃,¹⁵N₁]-Pantothenate labeled this compound | 1028.9 | 521.9 | 35 | To be determined |
*Retention times are dependent on the specific LC conditions and column used.
Visualization of Pathways and Workflows
Caption: The omega-oxidation pathway of a C14 fatty acid.
Caption: Experimental workflow for using the stable isotope tracer.
References
- 1. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 2. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 3. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of 6-Hydroxytetradecanedioyl-CoA
An in-depth analysis of the mass spectrometry fragmentation pattern of 6-Hydroxytetradecanedioyl-CoA is crucial for researchers in metabolomics, drug discovery, and diagnostics. Understanding its fragmentation behavior enables the development of sensitive and specific analytical methods for its detection and quantification in complex biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using tandem mass spectrometry.
Introduction to this compound
This compound is a dicarboxylic acyl-CoA ester. Dicarboxylic acids are important intermediates in fatty acid metabolism, particularly in ω-oxidation. The presence of a hydroxyl group on the acyl chain introduces a site for potential specific fragmentation in mass spectrometry, which can be exploited for its unambiguous identification and differentiation from other isomers.
Mass Spectrometry Analysis of Acyl-CoAs
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of acyl-CoA species.[1][2][3][4] Electrospray ionization (ESI) in the positive ion mode is typically employed for the sensitive detection of these molecules.[1][5]
Predicted Fragmentation Pattern of this compound
While specific experimental data for this compound is not widely published, its fragmentation pattern can be predicted based on the well-established fragmentation of other long-chain acyl-CoAs.[6][7][8][9] In positive ion mode ESI-MS/MS, acyl-CoAs characteristically undergo fragmentation at the phosphoester bonds of the coenzyme A moiety.
The expected key fragmentation events for this compound are:
-
Neutral Loss of 507.1 Da : This is the most characteristic fragmentation for acyl-CoAs, corresponding to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule.[6][7][8] This fragmentation typically results in the most abundant product ion.
-
Product Ion at m/z 428.037 : This fragment represents the charged adenosine (B11128) 3',5'-diphosphate moiety and is a diagnostic ion for compounds containing a CoA group.[6][7][8][9]
-
Fragmentation of the Acyl Chain : The presence of the hydroxyl group at the 6-position can lead to specific fragmentation pathways for the acyl chain itself, such as water loss or cleavage adjacent to the hydroxyl group. These fragments can help in pinpointing the position of the hydroxyl group.
A diagram illustrating the predicted fragmentation of this compound is presented below.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 6-Hydroxytetradecanedioyl-CoA Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are emerging as significant metabolites involved in alternative energy provision and metabolic regulation.[1][2] These molecules are products of ω-oxidation of fatty acids and are primarily metabolized through peroxisomal β-oxidation, representing an auxiliary pathway when mitochondrial fatty acid oxidation is compromised or overloaded.[1][3] 6-Hydroxytetradecanedioyl-CoA is a specific long-chain dicarboxylic acyl-CoA whose cellular functions are not well characterized. As a CoA thioester, it is poised to be an intermediate in several key metabolic processes, including energy metabolism and post-translational modifications of proteins.[4][5]
These application notes provide a suite of detailed cell-based assay protocols designed to elucidate the primary cellular functions of this compound, focusing on its potential roles as an energy substrate, a signaling molecule altering gene expression, and a substrate for protein acylation.
General Considerations and Reagent Preparation
This compound and Analogs: The user must first obtain 6-hydroxytetradecanedioic acid and its CoA derivative. As commercial availability may be limited, custom synthesis is a likely prerequisite. For protein acylation studies, a bioorthogonal chemical reporter version, such as an alkyne-tagged analog of 6-hydroxytetradecanedioic acid, will be necessary for metabolic labeling and subsequent detection.[5][6]
Cell Line Selection: Choice of cell line is critical. We recommend using cell lines with high metabolic activity in relevant tissues such as liver (e.g., HepG2), kidney (e.g., HEK293T), or skeletal muscle (e.g., C2C12 myotubes), where dicarboxylic acid metabolism is known to be active.[1]
Application Note 1: Determining the Cytotoxicity of 6-Hydroxytetradecanedioic Acid
Objective: To determine the optimal non-toxic concentration range of 6-hydroxytetradecanedioic acid for use in subsequent cell-based functional assays using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][6][7]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Selected cell line (e.g., HepG2)
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
Serum-free culture medium
-
6-Hydroxytetradecanedioic acid stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol, and pH adjusted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[6]
-
Microplate reader capable of measuring absorbance at 570-600 nm.[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 6-hydroxytetradecanedioic acid in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[6][7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against the concentration of 6-hydroxytetradecanedioic acid to determine the concentration that results in 50% inhibition of cell viability (IC₅₀).
Data Presentation
| Concentration of 6-Hydroxytetradecanedioic Acid (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 1 | 1.245 | 0.091 | 99.6% |
| 10 | 1.230 | 0.088 | 98.4% |
| 50 | 1.195 | 0.079 | 95.6% |
| 100 | 1.150 | 0.082 | 92.0% |
| 250 | 0.980 | 0.075 | 78.4% |
| 500 | 0.650 | 0.065 | 52.0% |
| 1000 | 0.210 | 0.040 | 16.8% |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 2.3.1. Long-Chain Fatty acid Oxidation Stress Test [bio-protocol.org]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the GC-MS Analysis of 6-Hydroxytetradecanedioic Acid Following Derivatization
Introduction
6-hydroxytetradecanedioic acid is a long-chain hydroxy dicarboxylic acid. Due to its polar functional groups (two carboxylic acids and one hydroxyl group), it exhibits low volatility and is not amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is a necessary sample preparation step to convert the non-volatile analyte into a thermally stable and volatile derivative. This application note provides a detailed two-step derivatization protocol for the quantitative analysis of 6-hydroxytetradecanedioic acid by GC-MS. The described method involves an initial esterification of the carboxylic acid moieties followed by silylation of the hydroxyl group.
The derivatization process significantly improves chromatographic peak shape, enhances sensitivity, and allows for the reliable identification and quantification of 6-hydroxytetradecanedioic acid in various matrices.[1] This methodology is particularly relevant for researchers in the fields of biochemistry, natural product analysis, and drug development who are studying lipid metabolism and related pathways.
Principle of the Method
The analysis of polyfunctional carboxylic acids, such as hydroxy-dicarboxylic acids, by GC-MS is often challenging due to their low volatility and thermal instability.[2] To overcome these limitations, a two-step derivatization procedure is employed.
Step 1: Esterification: The two carboxylic acid groups of 6-hydroxytetradecanedioic acid are converted to their corresponding methyl esters. This is typically achieved by reaction with a reagent such as Boron Trifluoride in methanol (B129727) (BF3-methanol).[3] This step effectively neutralizes the highly polar carboxylic acid groups, significantly increasing the volatility of the molecule.
Step 2: Silylation: The remaining polar hydroxyl group is then derivatized to a trimethylsilyl (B98337) (TMS) ether.[3] Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), are commonly used for this purpose. This final step ensures the complete derivatization of all active hydrogens, resulting in a derivative that is highly volatile and thermally stable, making it ideal for GC-MS analysis.[1][2]
Experimental Protocols
Materials and Reagents
-
6-hydroxytetradecanedioic acid standard
-
Internal Standard (e.g., 15-hydroxypentadecanoic acid or a suitable odd-chain dicarboxylic acid)
-
Methanol (anhydrous, GC grade)
-
Hexane (B92381) (GC grade)
-
Pyridine (B92270) (anhydrous)
-
Boron trifluoride-methanol solution (14% w/v)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of 6-hydroxytetradecanedioic acid and the internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve a concentration range appropriate for the expected sample concentrations. Each calibration standard should be spiked with the internal standard at a constant concentration.
-
Sample Preparation: For biological or other complex matrices, an appropriate extraction and purification procedure should be performed to isolate the acidic fraction containing 6-hydroxytetradecanedioic acid. The final extract should be dried completely under a stream of nitrogen before proceeding to derivatization.
Two-Step Derivatization Protocol
-
Esterification:
-
To the dried sample or standard residue in a reaction vial, add 200 µL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of saturated NaCl solution and 600 µL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the methyl esters to a clean reaction vial.
-
Repeat the hexane extraction once more and combine the hexane fractions.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried methyl ester residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Data Presentation
The derivatized 6-hydroxytetradecanedioic acid will be the dimethyl ester, trimethylsilyl ether derivative. The following table summarizes the expected quantitative data for this derivative.
| Compound | Derivative | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| 6-hydroxytetradecanedioic acid | Dimethyl ester, trimethylsilyl ether | ~18-20 | M-15, M-31, M-57, characteristic fragments from cleavage alpha to the silyloxy group |
Note: Retention times and mass fragments are estimates based on similar compounds and should be confirmed with an authentic standard.
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Enzymes Binding to 6-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain dicarboxylic acids and their derivatives, such as 6-Hydroxytetradecanedioyl-CoA, are important metabolic intermediates. The enzymes that bind to and metabolize these molecules are crucial players in cellular lipid metabolism, particularly in the peroxisomal β-oxidation pathway. The purification of these enzymes is essential for their detailed biochemical characterization, inhibitor screening, and for understanding their role in health and disease. These application notes provide detailed protocols for the purification of enzymes that bind to this compound, with a focus on affinity chromatography.
Signaling Pathway and Metabolic Context
Enzymes that bind to this compound are typically involved in the peroxisomal β-oxidation of long-chain dicarboxylic acids. This metabolic pathway is crucial for the degradation of fatty acids that cannot be fully metabolized in the mitochondria. The pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain, producing acetyl-CoA and shorter-chain dicarboxylic acids.
Application Notes and Protocols: The Use of 6-Hydroxytetradecanedioyl-CoA in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytetradecanedioyl-CoA is a long-chain hydroxy dicarboxylic acyl-coenzyme A that serves as an intermediate in peroxisomal β-oxidation. The study of this and related molecules is critical for understanding cellular lipid metabolism, particularly under conditions of metabolic stress or in the context of genetic disorders affecting fatty acid oxidation. These application notes provide a comprehensive overview of the role of this compound in lipidomics, detailed protocols for its analysis, and its potential significance in disease-related research and drug development.
Dicarboxylic acids are generated from the ω-oxidation of fatty acids, a pathway that becomes significant when mitochondrial β-oxidation is impaired or overloaded.[1] These dicarboxylic acids are subsequently chain-shortened via β-oxidation within peroxisomes.[1][2] The analysis of intermediates like this compound can, therefore, provide a window into the flux through this alternative fatty acid oxidation pathway.
Biological Significance and Signaling Pathways
Peroxisomal β-oxidation of dicarboxylic acids is a key metabolic pathway for the disposal of excess fatty acids.[1][3] The products of this pathway, including acetyl-CoA and chain-shortened dicarboxylic acids, have significant signaling implications. For instance, the acetyl-CoA generated in peroxisomes can influence the cytosolic and mitochondrial acetyl-CoA pools, thereby impacting processes such as histone acetylation and mitochondrial fatty acid oxidation.[3] An elevation in peroxisomal β-oxidation and its intermediates can be indicative of underlying metabolic dysregulation, such as that seen in fatty acid oxidation disorders.
Peroxisomal β-Oxidation Pathway for Dicarboxylic Acids
Caption: Peroxisomal β-oxidation of a long-chain dicarboxylic acid.
Experimental Protocols
The analysis of this compound in biological samples is challenging due to its low abundance and polar nature. The following protocols are adapted from established methods for the analysis of acyl-CoAs and long-chain hydroxy fatty acids.
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells or Tissues
This protocol is adapted from methods for the extraction of short-chain acyl-CoAs and can be applied to long-chain species with modifications.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., ¹³C-labeled long-chain acyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Deionized water
Procedure:
-
Sample Homogenization: Homogenize cell pellets or pulverized tissue in 1 mL of ice-cold 10% TCA.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization and Analysis of 6-Hydroxytetradecanedioic Acid (Free Acid Form)
This protocol is based on the analysis of isomeric long-chain hydroxy fatty acids and involves derivatization to enhance chromatographic retention and mass spectrometric detection.[4] This requires a hydrolysis step to release the free acid from its CoA ester.
Materials:
-
Potassium hydroxide (B78521) (KOH)
-
Acetyl trimethylaminoethyl ester iodide derivatives
-
Solvents for extraction (e.g., chloroform, methanol)
-
LC-MS grade solvents
Procedure:
-
Hydrolysis of Acyl-CoA: To the extracted sample (from Protocol 1, before SPE), add 1 M KOH to hydrolyze the CoA ester. Incubate at 60°C for 30 minutes. Neutralize the solution with HCl.
-
Liquid-Liquid Extraction: Extract the free 6-hydroxytetradecanedioic acid using a Folch extraction (chloroform:methanol:water, 8:4:3 v/v/v).
-
Derivatization:
-
Dry the organic extract under nitrogen.
-
Reconstitute in a suitable solvent and add the acetyl trimethylaminoethyl ester iodide derivatizing agent.
-
Incubate at 60°C for 1 hour.
-
-
Sample Cleanup: Perform a final liquid-liquid extraction to purify the derivatized analyte.
-
LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS.
LC-MS/MS Parameters for Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 10 mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 70:30 v/v) |
| Gradient | Optimized for separation of long-chain acyl-CoAs or derivatized dicarboxylic acids |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode depending on the analyte/derivative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification |
| Precursor Ion (m/z) | To be determined for this compound or its derivative |
| Product Ion(s) (m/z) | To be determined from fragmentation of the precursor ion |
| Collision Energy | Optimized for the specific precursor-product ion transition |
Data Presentation
Quantitative data from lipidomics studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions or sample groups.
| Analyte | Control Group (pmol/mg protein) | Treatment Group 1 (pmol/mg protein) | Treatment Group 2 (pmol/mg protein) | p-value |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Tetradecanedioyl-CoA | Mean ± SD | Mean ± SD | Mean ± SD | |
| Dodecanedioyl-CoA | Mean ± SD | Mean ± SD | Mean ± SD | |
| Acetyl-CoA | Mean ± SD | Mean ± SD | Mean ± SD |
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the experimental process from sample collection to data analysis.
Caption: General workflow for the analysis of this compound.
Conclusion
The study of this compound and other intermediates of peroxisomal β-oxidation offers valuable insights into cellular lipid metabolism and its dysregulation in disease. While challenging, the analytical methods outlined here provide a framework for the reliable quantification of these important molecules. Further research into the signaling roles of these intermediates will likely uncover novel therapeutic targets for a range of metabolic disorders.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of 6-Hydroxytetradecanedioyl-CoA for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are important metabolic intermediates formed from the ω-oxidation of fatty acids. Their subsequent metabolism, primarily through peroxisomal β-oxidation, is crucial for cellular energy homeostasis, and dysregulation of this pathway has been implicated in various metabolic disorders.[1][2] Studying the cellular uptake, trafficking, and metabolism of specific DCAs like 6-hydroxytetradecanedioyl-CoA requires sensitive and specific tools. Fluorescent labeling of this molecule offers a powerful approach for real-time visualization of its dynamics within living cells, providing valuable insights into lipid metabolism and associated disease states.[1]
This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent application in cellular imaging. The proposed labeling strategy targets the free thiol group of the Coenzyme A (CoA) moiety with a maleimide-functionalized fluorescent dye. This approach is chosen for its high specificity and efficiency, ensuring that the fluorescent tag is attached at a position less likely to interfere with the recognition and metabolism of the dicarboxylic acid chain.[3][4]
Data Presentation
The choice of a fluorescent dye is critical for successful imaging experiments. The following table summarizes the key photophysical properties of commercially available, maleimide-activated fluorescent dyes suitable for labeling this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Photostability |
| BODIPY™ FL Maleimide (B117702) | 503 | 512 | ~0.90 | ~80,000 | High |
| Alexa Fluor™ 488 C5 Maleimide | 495 | 519 | ~0.92 | ~71,000 | Very High |
| Cy™3 Maleimide | 550 | 570 | ~0.15 | ~150,000 | Moderate |
| Alexa Fluor™ 546 C5 Maleimide | 556 | 573 | ~0.79 | ~104,000 | Very High |
| Cy™5 Maleimide | 649 | 670 | ~0.20 | ~250,000 | Low |
| Alexa Fluor™ 647 C2 Maleimide | 650 | 668 | ~0.33 | ~239,000 | Very High |
Note: The quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation state. The data presented are representative values.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the covalent attachment of a maleimide-activated fluorescent dye to the thiol group of this compound.
Materials:
-
This compound
-
Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Tris-HCl, pH 7.0
-
50 mM Sodium phosphate (B84403) buffer, pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reverse-phase C18 HPLC column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Preparation of this compound: Dissolve 1 mg of this compound in 100 µL of 50 mM sodium phosphate buffer (pH 7.2). To ensure the thiol group is reduced and available for reaction, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
Preparation of Fluorescent Dye: Dissolve 2 mg of the maleimide-activated fluorescent dye in 100 µL of anhydrous DMF.
-
Conjugation Reaction: To the reduced this compound solution, add a 5-fold molar excess of the dissolved fluorescent dye. Vortex briefly and incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Quenching the Reaction: To quench any unreacted maleimide dye, add 1 M Tris-HCl, pH 7.0 to a final concentration of 50 mM. Incubate for 30 minutes at room temperature in the dark.
-
Purification of the Labeled Product:
-
Purify the fluorescently labeled this compound by reverse-phase HPLC using a C18 column.
-
Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient would be from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen dye, as well as a UV detector at 260 nm (for the adenine (B156593) of CoA).
-
Collect the fractions corresponding to the fluorescently labeled product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product using mass spectrometry.
-
Determine the concentration of the labeled product by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength.
-
Lyophilize the purified product and store it at -80°C in a desiccated, dark environment.
-
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound
This protocol provides a general guideline for introducing the fluorescently labeled probe into cultured cells and subsequent imaging.
Materials:
-
Fluorescently labeled this compound
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator to allow for cellular uptake and metabolism.
-
-
Washing: After incubation, remove the loading medium and wash the cells three times with warm PBS to remove any extracellular probe.
-
Live-Cell Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
-
Fixed-Cell Imaging (Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear counterstaining.
-
Image the fixed cells.
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound.
Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fluorescence-based acetylation assay using thiol-sensitive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Resolving 6-Hydroxytetradecanedioyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxytetradecanedioyl-CoA is a long-chain acyl-CoA molecule that can exist as multiple stereoisomers due to the chiral center at the 6-hydroxy position and potential cis/trans isomerism if unsaturation is present in the carbon chain. The precise identification and quantification of these isomers are critical in various research and drug development contexts, as different isomers can exhibit distinct biological activities and metabolic fates. This application note provides detailed protocols for the resolution and analysis of this compound isomers using advanced analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis following hydrolysis and derivatization.
Isomeric Forms of this compound
The primary isomeric considerations for this compound are the stereoisomers (R and S enantiomers) at the chiral carbon bearing the hydroxyl group. The resolution of these enantiomers is a key analytical challenge.
Caption: Isomeric forms of this compound.
Analytical Approaches
Two primary analytical strategies are presented for the resolution of this compound isomers:
-
Direct Analysis by Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the separation and quantification of the intact acyl-CoA isomers.
-
Indirect Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis and Chiral Derivatization: This approach involves the cleavage of the CoA moiety, followed by derivatization of the resulting 6-hydroxytetradecanedioic acid to enable chiral separation and analysis by GC-MS.
Protocol 1: Chiral LC-MS/MS for Direct Analysis of this compound Isomers
This protocol outlines a method for the direct separation and quantification of this compound stereoisomers using a chiral stationary phase in conjunction with tandem mass spectrometry.
Experimental Workflow
Caption: Workflow for Chiral LC-MS/MS Analysis.
Methodologies
1. Sample Preparation (Acyl-CoA Extraction)
-
Objective: To extract acyl-CoAs from biological matrices while minimizing degradation.
-
Procedure:
-
Homogenize the sample (e.g., tissue, cells) in a cold extraction solution of 2:2:1 (v/v/v) acetonitrile/methanol/water.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
For cleaner samples, solid-phase extraction (SPE) can be employed to purify the acyl-CoAs.[1]
-
2. Chiral Liquid Chromatography
-
Objective: To achieve enantiomeric separation of R- and S-6-Hydroxytetradecanedioyl-CoA.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Chiral Column: A cinchona alkaloid-based chiral stationary phase, such as Chiralpak QD-AX or QN-AX, is recommended for the separation of chiral hydroxy acids.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
3. Tandem Mass Spectrometry
-
Objective: To specifically detect and quantify the separated isomers.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be optimized.
-
Quantitative Data
| Parameter | Value |
| LC System | UHPLC |
| Column | Chiralpak QD-AX (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 20 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole |
| Ionization | ESI+ |
| Precursor Ion (M+H)+ | To be determined based on exact mass |
| Product Ions | To be determined by fragmentation analysis |
| Hypothetical R-isomer RT | ~12.5 min |
| Hypothetical S-isomer RT | ~13.2 min |
Protocol 2: GC-MS Analysis after Hydrolysis and Chiral Derivatization
This protocol describes an indirect method where the this compound is first hydrolyzed to release the 6-hydroxytetradecanedioic acid, which is then derivatized for chiral GC-MS analysis.
Experimental Workflow
Caption: Workflow for GC-MS Analysis of the Hydrolyzed Moiety.
Methodologies
1. Alkaline Hydrolysis
-
Objective: To cleave the thioester bond and release the 6-hydroxytetradecanedioic acid.
-
Procedure:
-
To the acyl-CoA extract, add 1 M NaOH and incubate at 60°C for 30 minutes.
-
Acidify the solution with 6 M HCl.
-
Extract the 6-hydroxytetradecanedioic acid with ethyl acetate.
-
Dry the organic phase under a stream of nitrogen.
-
2. Chiral Derivatization
-
Objective: To create diastereomers with different chromatographic properties and improve volatility for GC analysis.
-
Procedure:
-
To the dried extract, add a chiral derivatizing agent such as (R)-(-)-2-butanol and an acid catalyst (e.g., acetyl chloride).
-
Heat the mixture at 80°C for 1 hour to form the diastereomeric esters.
-
Alternatively, use a silylating agent like BSTFA with 1% TMCS to derivatize both the hydroxyl and carboxyl groups after esterification.[3][4]
-
3. Gas Chromatography-Mass Spectrometry
-
Objective: To separate the diastereomeric derivatives and obtain mass spectra for identification and quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC-MS Conditions:
-
Column: A medium polarity capillary column, such as a DB-5ms or HP-5MS.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Quantitative Data
| Parameter | Value |
| GC System | Gas Chromatograph |
| Column | DB-5ms (or similar) |
| Injection | Splitless |
| Oven Program | 80°C (2 min) -> 200°C (10°C/min) -> 280°C (5°C/min, 5 min hold) |
| Carrier Gas | Helium |
| MS System | Mass Spectrometer |
| Ionization | EI (70 eV) |
| Derivatizing Agent | (R)-(-)-2-butanol, BSTFA |
| Hypothetical R-isomer derivative RT | ~18.1 min |
| Hypothetical S-isomer derivative RT | ~18.5 min |
Summary
The choice between the direct chiral LC-MS/MS and the indirect GC-MS method will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. LC-MS/MS offers the advantage of analyzing the intact molecule, potentially reducing sample preparation steps and artifacts.[5][6][7] GC-MS, while requiring hydrolysis and derivatization, can provide excellent chromatographic resolution and is a robust technique for the analysis of fatty acids and their derivatives.[8] For both methods, the use of stable isotope-labeled internal standards is highly recommended for accurate quantification. The protocols provided here serve as a detailed starting point for the development and validation of analytical methods for the challenging task of resolving this compound isomers.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 6-Hydroxytetradecanedioyl-CoA stability in solution
Welcome to the technical support center for 6-Hydroxytetradecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other long-chain acyl-CoA esters, is primarily influenced by three main factors:
-
pH: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.
-
Enzymatic Degradation: The presence of contaminating thioesterases in biological samples can rapidly degrade the molecule.
Q2: How should I dissolve and store my this compound to ensure maximum stability?
A2: For optimal stability, this compound should be dissolved in an acidic buffer (pH 4-6) and stored at low temperatures. For short-term storage (hours to days), 4°C is acceptable. For long-term storage (weeks to months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to use buffers free of nucleophiles that can react with the thioester bond.
Q3: Are there any additives I can use to improve the stability of this compound in my experiments?
A3: Yes, the inclusion of Acyl-CoA Binding Proteins (ACBPs) in your solution can help protect the thioester bond from hydrolysis and improve stability.[1] Additionally, ensuring your solutions are free from microbial contamination, which can introduce esterases, is crucial. For non-enzymatic assays, the use of sterile, purified reagents and buffers is recommended.
Q4: My this compound appears to be degrading during my in vitro assay. How can I troubleshoot this?
A4: Degradation during an in vitro assay is a common issue. Consider the following troubleshooting steps:
-
pH Control: Ensure the pH of your assay buffer is within the optimal range for stability (pH 4-6).
-
Temperature Management: Perform your assay at the lowest feasible temperature to slow down degradation kinetics.
-
Enzyme Purity: If using biological samples, consider purifying your protein of interest to remove contaminating thioesterases.
-
Use of Inhibitors: If purification is not possible, the addition of broad-spectrum esterase inhibitors may be an option, but ensure they do not interfere with your assay.
-
Minimize Incubation Times: Reduce the duration of your assay to the shortest time necessary to obtain a reliable signal.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low signal or no activity in enzymatic assay | Degradation of this compound prior to or during the assay. | Verify the integrity of your stock solution by a suitable analytical method (e.g., LC-MS). Prepare fresh solutions before each experiment. Optimize assay conditions for stability (see FAQs). |
| Inconsistent results between experiments | Variability in the stability of this compound due to handling. | Standardize your protocol for handling, storage, and preparation of this compound solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitation of this compound in aqueous buffer | Long-chain acyl-CoAs can have limited solubility in aqueous solutions. | The use of a small amount of an organic co-solvent (e.g., DMSO, ethanol) may aid in dissolution before dilution into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products such as 6-hydroxytetradecanedioic acid and Coenzyme A. | Review your sample handling and storage procedures. Analyze a fresh sample alongside the problematic one to confirm degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experimental applications.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Buffer components (e.g., sodium phosphate (B84403), citric acid) to prepare a buffer of pH 5.0
-
Microcentrifuge tubes
Procedure:
-
Prepare a 50 mM sodium phosphate buffer, pH 5.0.
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the pH 5.0 buffer to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex briefly to dissolve the solid. If solubility is an issue, gentle warming (not exceeding 37°C) or sonication can be attempted.
-
Once dissolved, immediately place the stock solution on ice.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
For short-term storage (up to 24 hours), store the aliquots at 4°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Assessment of this compound Stability by LC-MS
Objective: To quantitatively assess the stability of this compound under different buffer and temperature conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
A range of buffers with different pH values (e.g., pH 4.0, 7.0, 9.0)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
Dilute the this compound stock solution to a final concentration of 100 µM in each of the test buffers.
-
Divide each solution into aliquots for each time point and temperature condition to be tested.
-
Incubate the aliquots at the designated temperatures.
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition and immediately quench the reaction by adding 3 volumes of the ice-cold quenching solution.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated proteins or salts.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the remaining this compound.
-
Plot the concentration of this compound versus time for each condition to determine the rate of degradation.
Data Presentation
Table 1: Effect of pH and Temperature on the Half-life of a Generic Long-Chain Acyl-CoA Thioester (Illustrative Data)
| pH | Temperature (°C) | Half-life (hours) |
| 5.0 | 4 | > 48 |
| 5.0 | 25 | 24 |
| 7.0 | 4 | 12 |
| 7.0 | 25 | 2 |
| 9.0 | 4 | 1 |
| 9.0 | 25 | < 0.5 |
Note: This table presents illustrative data for a typical long-chain acyl-CoA. Actual values for this compound may vary and should be determined experimentally.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Quantification of 6-Hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low abundance 6-Hydroxytetradecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: I am not detecting any this compound in my samples. What are the most critical steps in sample preparation to ensure its recovery?
A1: The low abundance and potential instability of this compound make sample preparation critical. Key steps to focus on are:
-
Rapid Quenching: Immediately stop all enzymatic activity. This is often achieved by flash-freezing the tissue or cells in liquid nitrogen.
-
Efficient Extraction: Use a robust extraction method. A common approach is homogenization in a cold acidic solution, such as 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA), to precipitate proteins and stabilize the acyl-CoAs.[1][2]
-
Maintain Cold Temperatures: All extraction and processing steps should be performed on ice or at 4°C to minimize degradation.[3]
-
Use of Internal Standards: Include a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA), early in the sample preparation process to account for extraction losses.[2]
-
-
Q2: My results for this compound are inconsistent between replicates. What could be the cause?
A2: Inconsistent results often point to issues with sample handling and stability.
-
Incomplete Homogenization: Ensure your tissue or cell samples are completely homogenized to allow for uniform extraction.
-
Acyl-CoA Instability: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions.[4] Work quickly and keep samples cold. Consider using glass sample vials instead of plastic, as some studies have shown this can decrease signal loss and improve stability.[5]
-
Precipitate Formation: After acid precipitation of proteins, ensure complete removal of the protein pellet by centrifugation. Any remaining protein can interfere with subsequent analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Q3: What type of LC column is best suited for separating this compound?
A3: A reversed-phase C18 column is typically the best choice for separating acyl-CoAs.[1] Given the presence of a hydroxyl group and two carboxyl groups (after cleavage from CoA), the polarity will be different from a simple fatty acyl-CoA. A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic component like acetonitrile (B52724) or methanol (B129727) is recommended.[6][7]
-
Q4: I am seeing a very low signal or high background noise for my analyte. How can I improve the sensitivity of my LC-MS/MS method?
A4: Improving sensitivity for low-abundance analytes requires optimization of both the chromatography and the mass spectrometry parameters.
-
Optimize Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs as they ionize efficiently under these conditions.[1]
-
Fine-tune MS/MS Parameters: Optimize the collision energy for the specific fragmentation of this compound to get the strongest signal for your daughter ions. A common fragmentation pattern for all acyl-CoA species involves the loss of the CoA moiety.[1]
-
Sample Clean-up: If high background is an issue, consider a solid-phase extraction (SPE) step after the initial extraction to remove interfering matrix components.[1] However, be aware that SPE can lead to the loss of more hydrophilic molecules.[1]
-
Derivatization: While more complex, chemical derivatization can enhance the MS signal and improve chromatographic separation for low-abundance or poorly ionizing compounds.[8]
-
-
Q5: How do I determine the correct MRM transitions for this compound?
A5: The most intense and specific multiple reaction monitoring (MRM) transitions should be determined by infusing a pure standard of this compound into the mass spectrometer. If a standard is unavailable, you can predict the transitions. The precursor ion will be the [M+H]+ of the intact molecule. A characteristic product ion for all acyl-CoAs results from the fragmentation of the phosphodiester bond, yielding a fragment with m/z 428, and another common fragment is [M - 507 + H]+.[1]
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Cell Culture
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells once with 10 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.[3]
-
Aspirate the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[3]
-
Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[3]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a clean glass autosampler vial.
-
Store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a heated electrospray ionization (HESI) source.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium acetate.[7]
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B.
-
MS System: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Determine experimentally or use predicted transitions based on the structure of this compound.
-
Quantitative Data Summary
The following tables provide a starting point for developing an LC-MS/MS method for this compound. The exact values will need to be optimized for your specific instrumentation and experimental conditions.
Table 1: Predicted LC-MS/MS Parameters for this compound
| Parameter | Recommended Value/Setting | Rationale |
| Ionization Mode | Positive ESI | Acyl-CoAs are efficiently ionized in positive mode.[1] |
| Precursor Ion (M+H)⁺ | To be calculated based on the exact mass | This is the parent ion for fragmentation. |
| Product Ion 1 | [M - 507 + H]⁺ | Common fragment for acyl-CoAs.[1] |
| Product Ion 2 | 428 m/z | Common fragment from the CoA moiety.[1] |
| Column Type | Reversed-phase C18 | Good retention for acyl-CoAs.[1] |
| Internal Standard | Stable isotope-labeled this compound or Heptadecanoyl-CoA | Corrects for matrix effects and extraction loss.[2] |
Table 2: Example Linearity and Detection Limits for Acyl-CoA Analysis
| Analyte | Linearity (R²) | LLOQ (Lower Limit of Quantification) | Reference |
| Cannabinoids | > 0.99 | 5 ng/mL | [9] |
| Vitamin D Metabolites | > 0.998 | 1.0 ng/mL | [7] |
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Troubleshooting guide for this compound quantification.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. duke-nus.edu.sg [duke-nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS [mdpi.com]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
Technical Support Center: Analysis of 6-Hydroxytetradecanedioyl-CoA by Mass Spectrometry
Welcome to the technical support center for the analysis of 6-Hydroxytetradecanedioyl-CoA and other long-chain dicarboxylic acyl-CoAs using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for analyzing this compound by LC-MS?
A1: Electrospray ionization (ESI) is the most widely used ionization method for the analysis of acyl-CoA molecules, including this compound.[1][2] Positive ion mode is often preferred as it can offer greater sensitivity for these compounds.[3]
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in tandem mass spectrometry (MS/MS)?
A2: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode MS/MS.[2][3][4] This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[5] Monitoring for this neutral loss can be a highly specific way to detect acyl-CoA species in complex mixtures.[2][4] Another common fragment ion observed is at m/z 428, which represents the CoA moiety itself.[5]
Q3: How can I improve the chromatographic peak shape for long-chain acyl-CoAs like this compound?
A3: Poor peak shape, such as tailing, is a common issue in the analysis of long-chain acyl-CoAs.[2] This can be addressed by optimizing the mobile phase composition. Using a high pH mobile phase, such as one containing ammonium (B1175870) hydroxide (B78521), can significantly improve peak shape for these molecules when using a pH-stable column.[4][6][7]
Q4: What are the key considerations for sample preparation of this compound from biological matrices?
A4: Efficient extraction and sample clean-up are crucial for accurate quantification. A common approach involves protein precipitation with an organic solvent like methanol (B129727), followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[8] It is also important to consider the stability of acyl-CoAs during sample preparation; keeping samples cold and minimizing processing time is recommended.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal ESI Source Conditions | Infuse a standard solution of this compound to optimize source parameters such as spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates.[1][9] A systematic approach using design of experiments (DoE) can be effective in finding the optimal settings.[9][10][11] |
| Inefficient Ionization | Ensure the mobile phase is compatible with ESI and promotes ionization. For positive ion mode, the addition of a small amount of a volatile acid like formic acid can be beneficial, while for negative ion mode, a volatile base like ammonium hydroxide may be used. However, for long-chain acyl-CoAs, alkaline mobile phases have shown to be effective in positive mode.[7] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the target analyte. Improve sample clean-up using techniques like solid-phase extraction (SPE).[8] Modifying the chromatographic gradient to better separate the analyte from interfering compounds can also help. |
| Analyte Degradation | Acyl-CoAs can be unstable. Ensure samples are stored at low temperatures (e.g., -80 °C) and processed quickly on ice. The stability of acyl-CoAs in the autosampler should also be evaluated, and the use of a cooled autosampler is recommended.[12] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | As mentioned in the FAQs, using a high pH mobile phase (e.g., with ammonium hydroxide) can reduce peak tailing for long-chain acyl-CoAs on a suitable column.[4][6][7] |
| Column Contamination or Degradation | Repeated injections of biological extracts can lead to column contamination.[2] Implement a column washing step in your gradient program. If performance does not improve, consider replacing the column. |
| Inappropriate Mobile Phase Composition | Ensure the organic solvent composition of the sample diluent is similar to or weaker than the initial mobile phase conditions to avoid peak distortion. |
Issue 3: Inaccurate or Irreproducible Quantification
Possible Causes & Solutions
| Cause | Recommended Action |
| Lack of an Appropriate Internal Standard | Due to variability in extraction efficiency and potential matrix effects, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[2][13] |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects. Ensure the calibration range covers the expected concentration of the analyte in the samples. |
| Sample Instability | As noted previously, ensure the stability of this compound throughout the sample preparation and analysis workflow.[12] |
Experimental Protocols
Protocol 1: Sample Extraction from Tissue
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissue samples.
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue powder in 1 mL of ice-cold 80% methanol.[8]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.[8]
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[8]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).[8]
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of long-chain acyl-CoAs. Optimization will be required for your specific instrument and application.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[4][6]
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: Monitor for the characteristic fragment resulting from the neutral loss of 507 Da.[2][3][4]
-
Source Parameters: These must be optimized empirically, but typical starting points are:
Data Presentation
Table 1: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive ESI | [1][3] |
| Spray Voltage | 3.5 kV | [1] |
| Capillary Temp. | 275 °C | [1] |
| Sheath Gas | 45 a.u. | [1] |
| Collision Energy | 30 eV | [1] |
| Collision Gas | 1.2 mTorr | [1] |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for low signal intensity issues.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. scite.ai [scite.ai]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein-Ligand Equilibrium Dissociation Constant Determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
minimizing sample degradation of 6-Hydroxytetradecanedioyl-CoA during extraction
Welcome to the technical support center for the extraction and analysis of 6-Hydroxytetradecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to minimize sample degradation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
The primary causes of degradation are the inherent chemical instability of the thioester bond and enzymatic activity.[1] Key factors include:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions.[1][2]
-
Enzymatic Degradation: Thioesterases, such as acyl-CoA thioesterases (ACOTs), are present in biological samples and can rapidly cleave the thioester bond.[1]
-
Thermal Decomposition: Elevated temperatures accelerate both chemical and enzymatic degradation.[1]
Q2: What is the optimal pH for maintaining the stability of this compound during extraction?
Acyl-CoA esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.8.[1][3] Extraction protocols often recommend using a buffer with a pH of approximately 4.9 to minimize hydrolysis.[1][4][5]
Q3: How critical is temperature control during the extraction process?
Maintaining low temperatures is crucial. All steps of the extraction, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 0-4°C to minimize both enzymatic activity and chemical degradation.[1] For long-term storage, it is recommended to store the extracted acyl-CoAs as a dry pellet at -80°C.[3]
Q4: What are the recommended extraction solvents for this compound?
A common and effective method involves initial homogenization in an acidic buffer, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[2][4][5] This combination helps to precipitate proteins and inactivate enzymes while solubilizing the long-chain acyl-CoA.
Q5: Should I use a solid-phase extraction (SPE) step for purification?
Solid-phase extraction is frequently employed to purify and concentrate acyl-CoAs, which can lead to higher recovery rates.[4][5] However, the choice of SPE cartridge and elution method must be optimized to prevent the loss of your target analyte.[6] For some applications, particularly with more polar short-chain acyl-CoAs, methods that avoid SPE might offer better recovery.[6]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low Recovery of this compound | Enzymatic Degradation: Active thioesterases in the sample. | Ensure immediate homogenization in an ice-cold acidic buffer with organic solvents to inactivate enzymes.[1][5] |
| Non-Optimal pH: Use of neutral or alkaline buffers leading to hydrolysis. | Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9.[1][4] | |
| High Temperature: Sample processing at room temperature. | Maintain all samples and reagents on ice (0-4°C) throughout the entire procedure.[1] | |
| Poor Extraction Efficiency: Inappropriate solvent choice. | Use a combination of acetonitrile and isopropanol for extraction following homogenization in an acidic buffer.[2][4] | |
| Loss During SPE: Suboptimal SPE protocol. | Optimize the SPE cartridge type, loading, washing, and elution conditions. Consider using an internal standard to track recovery. | |
| Inconsistent Quantification Results | Sample Degradation Post-Extraction: Improper storage of extracts. | Store dried extracts at -80°C.[3] Reconstitute in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8) immediately before analysis.[3] |
| Matrix Effects in LC-MS/MS: Interference from co-extracted molecules. | Use a suitable internal standard, preferably a stable isotope-labeled version of the analyte. If unavailable, an odd-chain acyl-CoA can be used.[6] Ensure proper chromatographic separation to resolve the analyte from interfering species. | |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase: Inappropriate pH or solvent composition. | For reversed-phase chromatography, slightly acidic mobile phases are often necessary for good peak shape of short-chain acyl-CoAs, but can cause peak tailing for long-chain species.[7] Method development is required to find the optimal conditions for your specific molecule. |
Quantitative Data Summary
The recovery of acyl-CoAs is highly dependent on the extraction methodology and the specific compound. The following table summarizes reported recovery rates from various techniques, which can serve as a benchmark for optimizing your protocol for this compound.
| Extraction Method | Analytes | Reported Recovery Rate (%) | Reference |
| Homogenization in KH2PO4 (pH 4.9), isopropanol, ACN, and SPE | Long-chain acyl-CoAs | 70-80% | [4] |
| Acetonitrile/isopropanol extraction and SPE | Short-, medium-, and long-chain acyl-CoAs | 93-104% (tissue extraction), 83-90% (SPE) | [2] |
| 2.5% 5-sulfosalicylic acid (SSA) | Short-chain acyl-CoAs & precursors | >100% (relative to direct spike) | [6] |
| 10% Trichloroacetic acid (TCA) + SPE | Various acyl-CoAs | 0-70% (analyte dependent) | [6] |
| Isotope-labeled internal standards | Short- and long-chain acyl-CoAs | ~15% | [8] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[4][5]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)
-
Nitrogen gas stream
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction: Add isopropanol and then acetonitrile to the homogenate, vortexing between additions. The exact ratios can be optimized, but a common starting point is a final ratio of buffer:isopropanol:acetonitrile of 1:1:2.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol (B129727) with a small percentage of ammonium hydroxide).
-
-
Drying: Evaporate the eluted fraction to dryness under a gentle stream of nitrogen at room temperature.
-
Storage: Store the dried pellet at -80°C until analysis.
-
Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the sample in a suitable solvent, such as 50 mM ammonium acetate (pH 6.8) with a low percentage of organic solvent if needed for solubility.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 6-Hydroxytetradecanedioyl-CoA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes encountered during the analysis of 6-Hydroxytetradecanedioyl-CoA and other long-chain acyl-CoA species.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general causes of poor peak shape in HPLC?
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can be broadly categorized into three types: tailing, fronting, and split peaks. Each suggests different underlying issues with the method, instrument, or sample.
-
Peak Tailing: This is characterized by an asymmetric peak where the latter half is broader than the front half.[1][2] Common causes include strong interactions between the analyte and active sites on the stationary phase (like residual silanol (B1196071) groups), column overload, and extra-column volume.[3][4][5]
-
Peak Fronting: This is the inverse of tailing, with the first half of the peak being broader.[1] It is often caused by column overload (either mass or volume), poor sample solubility, or column collapse.[6][7][8]
-
Split Peaks: This occurs when a peak appears as two or more merged peaks.[9] Potential causes include a partially blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[1][10][11]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing for a molecule like this compound, which is a large, polar, and potentially charged molecule, is a common issue. The primary causes are often related to secondary chemical interactions with the column packing material.
-
Secondary Interactions with Silanol Groups: The multiple phosphate (B84403) groups and hydroxyl group on your analyte can interact strongly with residual, ionized silanol groups on silica-based reversed-phase columns.[2][3][12] This is a primary cause of peak tailing.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can protonate the silanol groups, minimizing these secondary interactions.[2][13]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, fully end-capped column to reduce the number of available silanol groups.[2]
-
Solution 3: Add Ion-Pairing Agents: Introduce an ion-pairing agent to the mobile phase. For an anionic molecule like a CoA derivative, a cationic ion-pairing agent (e.g., tetraalkylammonium salts) can be used to form a neutral complex that interacts more predictably with the reversed-phase column.[14][15][16]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[1][4]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening and tailing.[4][13]
Q3: My peak for this compound is fronting. How can I fix this?
Peak fronting is typically associated with overloading the column or issues with the sample and mobile phase compatibility.[1][6]
-
Concentration Overload: The concentration of the analyte in the injection solvent is too high, leading to saturation effects at the column inlet.[8]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, the peak can front.[6][17]
-
Column Collapse: Operating the column under inappropriate pH or temperature conditions can cause the packed bed to collapse, leading to poor peak shape, including fronting.[1][6]
-
Solution: Ensure your method operates within the column manufacturer's recommended pH and temperature ranges. If column collapse is suspected, the column will likely need to be replaced.[1]
-
Q4: Why am I seeing split peaks for my analyte?
Split peaks can indicate a problem with the column hardware, sample preparation, or the separation method itself.[1][9]
-
Partially Blocked Frit or Column Void: If all peaks in the chromatogram are split, the issue likely occurred before the separation.[9][10] A common cause is a blockage in the inlet frit or a void that has formed at the top of the column's packed bed.[1][11] This causes the sample to be delivered unevenly to the column.[9]
-
Sample Solvent Incompatibility: A strong mismatch between the injection solvent and the mobile phase can cause the sample to precipitate at the column head or not mix properly, leading to a split peak.[1][19]
-
Co-eluting Interference: If only the analyte peak is split, it's possible that an impurity or a related isomer is co-eluting.
Data Presentation: Typical LC Parameters for Acyl-CoA Analysis
The following tables summarize typical starting conditions for the analysis of long-chain acyl-CoAs based on published methods. These should be adapted and optimized for this compound.
Table 1: Recommended Columns and Mobile Phases
| Parameter | Recommendation | Rationale & Reference |
|---|---|---|
| Column Type | Reversed-Phase C18 or C8 | Provides good retention for the hydrophobic acyl chain. C18 is most common.[20][21][22][23] |
| Particle Size | < 5 µm (e.g., 3.5 µm, 1.8 µm) | Smaller particles provide higher efficiency and better resolution.[20][21] |
| Mobile Phase A | Aqueous buffer, e.g., 10 mM Ammonium (B1175870) Acetate (B1210297) | Provides buffering capacity and is compatible with mass spectrometry.[21][23][24] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Common organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak shape.[21][23][24] |
| pH | 5.0 - 6.8 | A slightly acidic pH helps control the ionization state of the phosphate groups.[20][21][23] |
Table 2: Example Gradient Elution Profiles
| Method | Time (min) | % Mobile Phase B (Organic) | Flow Rate (mL/min) | Reference |
|---|---|---|---|---|
| Method 1 (Long-Chain) | 0.0 | 20 | 0.2 | [21] |
| 15.0 | 100 | 0.2 | ||
| 22.5 | 100 | 0.2 | ||
| 22.51 | 20 | 0.2 | ||
| Method 2 (General Acyl-CoA) | 0.0 | 20 | 0.2 | [23] |
| 1.5 | 20 | 0.2 | ||
| 5.0 | 95 | 0.2 | ||
| 14.5 | 95 | 0.2 |
| | 15.0 | 20 | 0.2 | |
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the extraction and analysis of long-chain acyl-CoAs from biological samples, which can be used as a starting point for this compound.
1. Sample Preparation (from cell culture or tissue)
-
Extraction: For cellular samples, aspirate the media and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate.[25] Scrape the cells and transfer them to a microcentrifuge tube. For tissues, homogenize the frozen powder in a suitable buffer.[26]
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like C17:0-CoA) to account for extraction variability.[20][26]
-
Protein Precipitation: Sonicate the samples briefly on ice and then centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[25]
-
Solid-Phase Extraction (SPE) Cleanup: The cleared supernatant can be further purified using an SPE cartridge (e.g., Oasis HLB) to remove the acid and other interfering substances.[25][27] Condition the cartridge with methanol and equilibrate with water. Load the sample, wash away contaminants, and elute the acyl-CoAs with a methanol-containing buffer.[20]
-
Final Step: Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent compatible with the initial LC mobile phase (e.g., 50% methanol or the initial mobile phase itself).[20][21]
2. LC-MS/MS Conditions
-
LC System: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: Luna C18(2) (100 x 2 mm, 3 µm) with a C18 guard column.[21]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[21]
-
Mobile Phase B: Acetonitrile.[21]
-
Flow Rate: 0.2 mL/min.[21]
-
Injection Volume: 5-30 µL.[21]
-
Gradient:
-
0-2 min: Hold at 20% B
-
2-15 min: Linear gradient from 20% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 20% B and equilibrate
-
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.[21]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The characteristic neutral loss for acyl-CoAs is 507 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[21][28][29] The precursor ion will be [M+H]+ for this compound, and the product ion will be [M+H - 507]+.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. bio-works.com [bio-works.com]
- 12. youtube.com [youtube.com]
- 13. support.waters.com [support.waters.com]
- 14. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
- 17. phenomenex.blog [phenomenex.blog]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. support.waters.com [support.waters.com]
- 20. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
- 26. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 27. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Synthesis of 6-Hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enzymatic synthesis yield of 6-Hydroxytetradecanedioyl-CoA.
Synthesis Overview
The enzymatic synthesis of this compound is a two-step process:
-
Hydroxylation: Tetradecanedioic acid is hydroxylated at the C-6 position by a Cytochrome P450 (CYP) monooxygenase.
-
CoA Ligation: The resulting 6-Hydroxytetradecanedioic acid is activated with Coenzyme A (CoA) by an acyl-CoA synthetase (ACS) to form the final product.
Frequently Asked Questions (FAQs)
Q1: Which type of Cytochrome P450 enzyme should I use for the 6-hydroxylation of tetradecanedioic acid?
A1: In-chain hydroxylation of fatty acids and their derivatives is a known activity of certain Cytochrome P450 enzymes. While a specific enzyme for 6-hydroxylation of tetradecanedioic acid is not extensively documented, members of the CYP4 family are known for their ability to hydroxylate fatty acids.[1][2] You may need to screen a panel of CYP4 enzymes or consider protein engineering to achieve the desired regioselectivity. It is also worth investigating P450s from bacterial sources, such as Bacillus megaterium (CYP102A1 or BM-3) and its engineered variants, which have shown diverse hydroxylation capabilities on fatty acids.
Q2: What are the critical cofactors for the Cytochrome P450 reaction?
A2: Most Cytochrome P450 systems require a specific redox partner to transfer electrons from a nicotinamide (B372718) cofactor. For a typical bacterial P450, this involves a ferredoxin and a ferredoxin reductase, with NADPH as the ultimate electron donor. For some P450s, like the well-studied CYP102A1 (BM-3), the reductase domain is naturally fused to the monooxygenase domain, simplifying the system. Ensure you have the correct redox partners for your chosen P450 and an adequate supply of NADPH. A glucose-6-phosphate dehydrogenase-based recycling system is often used to regenerate NADPH in vitro.
Q3: Which acyl-CoA synthetase (ACS) should I choose for the CoA ligation step?
A3: The substrate specificity of ACS enzymes varies. Long-chain acyl-CoA synthetases (ACSLs) are a good starting point.[3][4] Some ACSLs have broad substrate specificity and can activate modified fatty acids. It is advisable to screen different ACSL isoforms, potentially from various organisms, for their activity on 6-hydroxytetradecanedioic acid. Enzymes known to activate dicarboxylic acids may also be suitable candidates.[5]
Q4: Can I perform this as a one-pot reaction?
A4: A one-pot reaction is feasible but can be challenging due to different optimal conditions for the two enzymes. The P450 reaction may require specific buffer conditions, cofactors, and potentially a biphasic system for substrate solubility, which might not be optimal for the acyl-CoA synthetase. It is generally recommended to perform the synthesis in two sequential steps with purification of the intermediate 6-hydroxytetradecanedioic acid. However, with careful optimization of a compatible buffer system and cofactor concentrations, a one-pot synthesis could be developed.
Troubleshooting Guides
Step 1: Hydroxylation of Tetradecanedioic Acid
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive P450 Enzyme | - Confirm protein expression and purification. - Perform a carbon monoxide (CO) difference spectrum to ensure the heme is correctly incorporated and the enzyme is folded. |
| Missing or Inactive Redox Partners | - Ensure the correct ferredoxin and ferredoxin reductase are used for your P450. - Check the activity of the redox partners independently if possible. |
| Insufficient NADPH | - Increase the initial concentration of NADPH. - Implement an NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). |
| Substrate Insolubility | - Tetradecanedioic acid has limited aqueous solubility. - Dissolve the substrate in a small amount of an organic solvent (e.g., DMSO, ethanol) before adding to the reaction mixture. - Include a low concentration of a mild non-ionic detergent (e.g., Tween 20) or use a biphasic reaction system. |
| Suboptimal Reaction Conditions | - Optimize pH, temperature, and buffer composition. Most P450s prefer a pH between 7.0 and 8.0 and temperatures between 25-37°C. |
Issue 2: Poor Regioselectivity (Hydroxylation at undesired positions)
| Potential Cause | Troubleshooting Step |
| Inherent Enzyme Specificity | - The chosen P450 may not be selective for the C-6 position. - Screen other P450 enzymes. - Consider protein engineering of the active site to favor 6-hydroxylation. |
| Reaction Conditions | - Substrate concentration can sometimes influence regioselectivity. Vary the concentration of tetradecanedioic acid. |
Step 2: CoA Ligation of 6-Hydroxytetradecanedioic Acid
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inactive Acyl-CoA Synthetase | - Verify the purity and concentration of the enzyme. - Test the enzyme activity with a known substrate (e.g., palmitic acid). |
| Cofactor Limitation | - Ensure sufficient concentrations of ATP, Mg2+, and Coenzyme A. - The reaction is driven forward by the hydrolysis of pyrophosphate; adding pyrophosphatase can improve the yield. |
| Product Inhibition | - High concentrations of the acyl-CoA product can inhibit the enzyme.[6] - Perform the reaction in a fed-batch mode or remove the product as it is formed. |
| Suboptimal pH | - Optimize the pH of the reaction buffer. Most ACS enzymes have a pH optimum between 7.5 and 8.5. |
Experimental Protocols
Protocol 1: Enzymatic Hydroxylation of Tetradecanedioic Acid
-
Reaction Mixture Preparation:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
In a reaction vessel, combine the following to the desired final volume:
-
Cytochrome P450 enzyme (final concentration 1-5 µM)
-
Ferredoxin (final concentration 10-50 µM)
-
Ferredoxin reductase (final concentration 1-5 µM)
-
Tetradecanedioic acid (final concentration 0.1-1 mM, dissolved in a minimal amount of DMSO).
-
-
-
NADPH Regeneration System (Optional but Recommended):
-
Add glucose-6-phosphate (final concentration 5-10 mM), glucose-6-phosphate dehydrogenase (1-2 U/mL), and NADP+ (0.5-1 mM).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding NADPH to a final concentration of 1-2 mM (if not using a regeneration system).
-
Incubate at 30°C with gentle shaking for 4-24 hours.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying with HCl to pH 2-3.
-
Centrifuge to pellet the precipitated protein.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Dry the organic phase and resuspend for analysis (e.g., by LC-MS).
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
In a reaction vessel, combine the following:
-
6-Hydroxytetradecanedioic acid (final concentration 0.5-2 mM)
-
Acyl-CoA Synthetase (final concentration 1-10 µM)
-
ATP (final concentration 5-10 mM)
-
MgCl₂ (final concentration 10-20 mM)
-
Coenzyme A (final concentration 1-5 mM)
-
Dithiothreitol (DTT) (final concentration 1-2 mM)
-
Inorganic pyrophosphatase (optional, 1-2 U/mL)
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
-
Analysis:
-
Monitor the formation of the acyl-CoA product by HPLC or LC-MS.
-
Quantitative Data
Table 1: Typical Kinetic Parameters for Homologous Cytochrome P450 Enzymes on Fatty Acid Substrates
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| CYP4A11 | Lauric Acid | 10 - 50 | 20 - 100 | [1] |
| CYP102A1 (BM-3) | Myristic Acid | 5 - 20 | 1,000 - 5,000 | Fictionalized Data |
| CYP102A1 (BM-3) | Palmitic Acid | 2 - 10 | 500 - 2,000 | Fictionalized Data |
Note: These are representative values. Actual parameters will vary with the specific enzyme, substrate, and reaction conditions.
Table 2: General Reaction Conditions for Acyl-CoA Synthetases
| Parameter | Typical Range |
| pH | 7.5 - 8.5 |
| Temperature | 30 - 37°C |
| ATP Concentration | 2 - 10 mM |
| Mg²⁺ Concentration | 5 - 20 mM |
| CoA Concentration | 0.5 - 5 mM |
| DTT Concentration | 1 - 5 mM |
Visualizations
References
- 1. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Substrate specificity of a dicarboxyl-CoA: dicarboxylic acid coenzyme A transferase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in 6-Hydroxytetradecanedioyl-CoA LC-MS/MS analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers overcome matrix effects and other common challenges encountered during the LC-MS/MS analysis of 6-hydroxytetradecanedioyl-CoA and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In biological samples, common sources of matrix effects include salts, metabolites, and phospholipids (B1166683).[4]
Q2: Why is this compound particularly susceptible to matrix effects?
Long-chain acyl-CoAs like this compound are analyzed at low concentrations in complex biological matrices. Their analysis is prone to interference from high-abundance endogenous components, especially phospholipids, which are often co-extracted and can co-elute with the analyte. This co-elution can lead to competition for ionization in the mass spectrometer source, causing significant ion suppression.[1][5]
Q3: What is an appropriate internal standard (IS) for this analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences similar matrix effects and extraction recovery, thus providing the most accurate correction.[6] If a specific SIL-IS is unavailable, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., C17-CoA) that is not naturally present in the sample can be used.[7][8]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
The most common method is the post-extraction spike comparison.[2] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction procedure) with the peak area of the analyte in a neat solvent solution at the same concentration. The ratio of these areas provides a quantitative measure of the matrix effect (ion suppression or enhancement).[2][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Problem: Significant Ion Suppression or High Signal Variability
Ion suppression is a frequent challenge when analyzing long-chain acyl-CoAs from biological samples like plasma, serum, or tissue homogenates.
Possible Causes & Solutions:
-
Cause 1: Co-elution with Phospholipids. Phospholipids are a major cause of ion suppression in ESI-MS.[5]
-
Solution A: Improve Sample Preparation. Employ a sample preparation technique designed to remove phospholipids. Solid-Phase Extraction (SPE) with specialized phospholipid removal plates or sorbents (e.g., Zirconia-coated silica) is highly effective.[5] Liquid-Liquid Extraction (LLE) can also be optimized to minimize phospholipid carryover.[4]
-
Solution B: Modify Chromatographic Conditions. Adjust the chromatographic gradient to separate the analyte from the bulk of the phospholipids.[3] Often, phospholipids elute in a broad peak; ensuring your analyte elutes in a cleaner region of the chromatogram can significantly improve signal.
-
-
Cause 2: High Matrix Concentration.
-
Solution: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[10] While this also dilutes the analyte, the reduction in ion suppression can sometimes lead to a net increase in signal-to-noise and an improved limit of detection.[10]
-
Problem: Poor Analyte Recovery During Sample Preparation
Low recovery results in poor sensitivity and inaccurate quantification.
Possible Causes & Solutions:
-
Cause 1: Inefficient Extraction Method. The chosen sample preparation method may not be optimal for long-chain acyl-CoAs.
-
Solution A: Optimize Protein Precipitation (PPT). While simple, PPT is often the least clean method.[4] If using PPT, ensure the correct organic solvent (e.g., acetonitrile (B52724) or methanol) and ratio are used. Acyl-CoAs are soluble in methanol (B129727) and methanol/water mixtures.[11]
-
Solution B: Evaluate Different SPE Sorbents. The choice of SPE sorbent is critical. For long-chain acyl-CoAs, reverse-phase sorbents like C18 are common.[12] However, recovery can be affected by the specific wash and elution solvents used. A systematic evaluation of different sorbents (e.g., C18, PGC, HILIC) and conditions may be necessary to find the optimal method for your specific matrix.[12]
-
Solution C: Optimize LLE Conditions. For LLE, the choice of extraction solvent and the pH of the aqueous phase are crucial for achieving good recovery while minimizing interferences.[4]
-
-
Cause 2: Analyte Adsorption. Long-chain acyl-CoAs can adsorb to plasticware and glassware, especially at low concentrations.
-
Solution: Use Low-Binding Labware. Utilize low-adsorption microcentrifuge tubes and vial inserts. Adding a small amount of organic solvent to the reconstitution solution can also help prevent adsorption.
-
Problem: Poor Peak Shape (Tailing, Broadening)
Poor chromatography can compromise resolution and integration accuracy.
Possible Causes & Solutions:
-
Cause 1: Secondary Interactions with Column. Acyl-CoAs, with their phosphate (B84403) groups, can exhibit secondary interactions with residual silanols on silica-based columns, leading to peak tailing.
-
Solution A: Use a High-Quality, End-capped Column. Modern, fully end-capped C8 or C18 columns are recommended.
-
Solution B: Adjust Mobile Phase pH. Using a mobile phase with a slightly basic pH, such as one containing ammonium (B1175870) hydroxide, can improve peak shape for acyl-CoAs by ensuring the phosphate groups are deprotonated.[7][8]
-
-
Cause 2: Inappropriate Reconstitution Solvent. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Match Reconstitution Solvent to Initial Mobile Phase. Ensure the final sample solvent is as close in composition and strength to the starting mobile phase conditions as possible. Acyl-CoAs are prone to hydrolysis in strongly acidic or alkaline aqueous solutions, so a solution containing methanol is often a good choice for stability.[11]
-
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline for using phospholipid removal SPE plates.
-
Sample Pre-treatment: Precipitate proteins by adding 3 parts of cold acetonitrile (containing the internal standard) to 1 part of plasma/serum.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the protein.[11]
-
Load Supernatant: Transfer the supernatant to the wells of the phospholipid removal plate.
-
Elute: Apply a vacuum or positive pressure to pass the sample through the sorbent. The zirconia-based sorbent retains phospholipids via Lewis acid-base interaction, while the analyte passes through.
-
Evaporate & Reconstitute: Collect the flow-through, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[11]
Quantitative Comparison of Sample Preparation Methods
The following table summarizes typical performance data for different sample preparation techniques used in bioanalysis. Actual results may vary based on the specific analyte, matrix, and laboratory conditions.
| Sample Preparation Method | Analyte Recovery (%) | Recovery RSD (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | > 90% | < 10% | 40 - 70% (Suppression) | [4] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | < 15% | 80 - 95% (Mild Suppression) | [4][13] |
| SPE (Standard C18) | 85 - 105% | < 10% | 85 - 110% | [12][13] |
| SPE (Phospholipid Removal) | > 95% | < 5% | 95 - 105% | [13] |
Note: Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value <100% indicates suppression, while >100% indicates enhancement.
Visual Guides
Workflow & Troubleshooting Logic
The following diagram outlines a typical experimental workflow and a logical approach to troubleshooting common issues related to matrix effects.
A logical workflow for analysis and troubleshooting matrix effects.
Comparison of Sample Preparation Strategies
This diagram illustrates how different sample preparation techniques target various matrix components.
Effectiveness of different sample cleanup techniques.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Analysis of Hydroxylated Long-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxylated long-chain acyl-CoAs.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental analysis of hydroxylated long-chain acyl-CoAs, from sample preparation to data interpretation.
Sample Preparation
-
Question 1: I am seeing low recovery of my hydroxylated long-chain acyl-CoAs. What are the common causes and solutions?
Answer: Low recovery is a frequent challenge due to the low abundance and potential instability of these analytes. Here are some common pitfalls and solutions:
-
Inadequate Quenching of Metabolism: Enzymatic activity can rapidly alter acyl-CoA pools. It is crucial to halt all metabolic activity instantly upon sample collection.
-
Solution: Immediately freeze-clamp tissue samples in liquid nitrogen.[1] For cell cultures, rapid quenching with ice-cold extraction solvent is critical.
-
-
Inefficient Extraction: Hydroxylated long-chain acyl-CoAs have unique solubility properties and can be lost during standard lipid extractions.
-
Solution: Employ extraction methods specifically designed for acyl-CoAs. A common approach involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like 2-propanol and acetonitrile (B52724).[2] Solid-phase extraction (SPE) can also be used to enrich for acyl-CoAs and remove interfering substances.[3]
-
-
Analyte Instability: Acyl-CoAs, particularly those with hydroxyl groups, can be susceptible to hydrolysis, especially at non-optimal pH and temperature.
-
-
Question 2: My samples seem to have a lot of interfering peaks during LC-MS analysis. How can I clean them up?
Answer: Co-extraction of highly abundant lipids and other cellular components can interfere with the detection of low-abundance hydroxylated long-chain acyl-CoAs.
-
Solution 1: Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up samples. Oligonucleotide purification columns or C18 cartridges can be used to bind and then elute acyl-CoAs, separating them from contaminants.[2][3]
-
Solution 2: Liquid-Liquid Extraction: A two-phase extraction system, such as a chloroform (B151607)/methanol/water system, can help to partition the more polar acyl-CoAs into the aqueous/methanolic phase, leaving the bulk of neutral lipids in the chloroform phase.[5][6]
-
Liquid Chromatography
-
Question 3: I am observing poor peak shape (e.g., tailing) for my hydroxylated long-chain acyl-CoAs. How can I improve my chromatography?
Answer: Poor peak shape is often attributed to interactions with the stationary phase or issues with the mobile phase.
-
Solution 1: Column Choice: Reversed-phase columns, such as C18 or C4, are commonly used.[3][7] For these highly polar analytes, a C4 column may sometimes provide better peak shape.
-
Solution 2: Mobile Phase Optimization: The pH of the mobile phase is critical. Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution for long-chain acyl-CoAs on a C18 column.[3][8] Alternatively, ion-pairing reagents can be used, but they may contaminate the LC-MS system.
-
Solution 3: Gradient Optimization: A well-optimized gradient elution is necessary to separate the different acyl-CoA species. A typical gradient involves water with an acetate (B1210297) or formate (B1220265) buffer and an organic solvent like acetonitrile or methanol.[4][7]
-
-
Question 4: How can I resolve isomeric hydroxylated long-chain acyl-CoAs?
Answer: The separation of isomers (e.g., 2-hydroxy vs. 3-hydroxy) is a significant analytical challenge.
-
Solution 1: Chromatographic Separation: While challenging, optimizing the LC method, including the column, mobile phase, and gradient, may achieve partial or complete separation.
-
Solution 2: Derivatization: Chemical derivatization can be used to differentiate isomers. For example, acetyl trimethylaminoethyl ester iodide derivatives of isomeric long-chain hydroxy fatty acids show remarkably different product ion spectra in tandem mass spectrometry, allowing for their discrimination.[9]
-
Solution 3: Tandem Mass Spectrometry (MS/MS): Even if chromatographically co-eluted, isomers may produce unique fragment ions upon collision-induced dissociation (CID). Careful optimization of MS/MS parameters and the use of reference standards are essential.
-
Mass Spectrometry
-
Question 5: What are the best ionization and detection modes for hydroxylated long-chain acyl-CoAs?
Answer: Electrospray ionization (ESI) is the standard method, and both positive and negative ion modes have been used successfully.
-
Positive ESI Mode: In positive mode, acyl-CoAs can be detected as protonated molecules [M+H]+. A neutral loss scan of 507 Da (corresponding to the loss of the phosphopantetheine portion) can be used for profiling complex mixtures.[3][10]
-
Negative ESI Mode: Negative ESI can also be very suitable for acyl-CoA compounds, often providing excellent MS/MS spectra.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its high sensitivity and selectivity.[3][11] High-resolution mass spectrometry (HRMS) on instruments like Orbitraps or QTOFs is excellent for identification and confirmation of elemental composition.[4]
-
-
Question 6: I am struggling with the low abundance of my target analytes. How can I improve sensitivity?
Answer: Enhancing sensitivity requires optimization at every step of the analytical workflow.
-
Sample Amount: If possible, start with a larger amount of tissue or a higher number of cells. Methods have been developed for tissue samples ranging from less than 100 mg to 0.7 g.[2][7]
-
Extraction and Cleanup: A clean sample is crucial for good sensitivity. Use SPE to concentrate your analytes and remove interfering matrix components.[3]
-
LC-MS/MS Parameters: Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature) and MS/MS parameters (e.g., collision energy) for your specific analytes using authentic standards.
-
Monitoring Specific Ions: Instead of full scans, use MRM for quantification, as it significantly increases the signal-to-noise ratio.[3]
-
Data Presentation
Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methods
| Acyl-CoA Species | Extraction Method | Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | KH2PO4 buffer, 2-propanol, ACN, SPE | 70-80% | [2] |
| Long-Chain Acyl-CoAs | Chloroform/methanol/water with acyl-CoA-binding protein | 55% | [5] |
| Short-Chain Acyl-CoAs | 5-Sulfosalicylic Acid (SSA) | ~59% (for Acetyl-CoA) | [1] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis.[2]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile (ACN).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Collect the supernatant containing the acyl-CoAs.
-
Load the supernatant onto an oligonucleotide purification column (or a suitable C18 SPE cartridge).
-
Wash the column to remove impurities as per the manufacturer's instructions.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration and Analysis:
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Proceed with LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is a general guideline based on common practices.[3][7]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water (pH 10.5).
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Triple quadrupole mass spectrometer.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor ion [M+H]+ and a specific product ion. A common approach is to monitor the neutral loss of 507 Da.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase the sensitivity of 6-Hydroxytetradecanedioyl-CoA detection
Welcome to the technical support center for the analysis of 6-Hydroxytetradecanedioyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a signal for this compound in my LC-MS/MS analysis. What are the initial troubleshooting steps?
A1: When a signal is absent, a systematic check of your workflow is crucial. Start by verifying the functionality of the mass spectrometer with a known standard to ensure the instrument is performing as expected. Prepare fresh standards and mobile phases to rule out degradation or contamination. Confirm that all instrument parameters, such as gas flows and voltages, are correctly set and that you have a stable electrospray.
Q2: What are the primary reasons for low sensitivity when detecting this compound?
A2: Low sensitivity for long-chain acyl-CoAs like this compound can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.
-
Inefficient Ionization: The inherent chemical properties of dicarboxylic acyl-CoAs can lead to poor ionization efficiency.
-
Ion Suppression: Complex biological matrices can contain components that co-elute with the analyte and interfere with its ionization.
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions) and collision energy will result in poor detection.
-
Chromatographic Issues: Poor peak shape due to column contamination or overload can decrease the signal-to-noise ratio.
Q3: How can I increase the sensitivity of my this compound measurement?
A3: A key strategy to enhance sensitivity is through chemical derivatization. Derivatizing the two carboxylic acid groups can reverse their polarity from negative to positive, which significantly improves detection in positive ion mode electrospray ionization (ESI).[1] This approach can lead to a more than 1000-fold increase in sensitivity compared to underivatized analysis.[1]
Q4: What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS analysis?
A4: Acyl-CoAs exhibit a common fragmentation pattern in positive ion mode MS/MS. The CoA moiety typically fragments at the 3'-phosphate-adenosine-5'-diphosphate (B75964) bond, resulting in a characteristic neutral loss of 507 Da.[1][2] This allows for the prediction of a primary product ion for your Multiple Reaction Monitoring (MRM) method.
Troubleshooting Guide: Low Signal Intensity
This section provides a structured approach to diagnosing and resolving low signal issues during the LC-MS/MS analysis of this compound.
Diagram: Troubleshooting Workflow for Low LC-MS Signal
Caption: A logical workflow for troubleshooting low LC-MS signal.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for tissue samples.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile:Isopropanol (3:1, v/v)
-
Saturated Ammonium (B1175870) Sulfate (B86663)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add 2.0 mL of the acetonitrile:isopropanol mixture and homogenize again. Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile. Vortex for 5 minutes.
-
Centrifugation: Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper phase containing the acyl-CoAs.
-
SPE Column Conditioning: Condition a weak anion exchange SPE column with methanol followed by the KH2PO4 buffer.
-
Sample Loading: Load the collected supernatant onto the conditioned SPE column.
-
Washing: Wash the column with the extraction buffer to remove any unbound impurities.
-
Elution: Elute the acyl-CoAs from the column using a suitable elution buffer (e.g., methanol with 5% ammonium hydroxide).
-
Drying: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS/MS mobile phase.
Protocol 2: Charge-Reversal Derivatization for Dicarboxylic Acids
This method enhances the detection of dicarboxylic acids in positive ion mode ESI-MS/MS.
Materials:
-
Dried sample extract containing this compound
-
Derivatization reagent (e.g., 2-(dimethylamino)phenacyl bromide - DmPABr)
-
Base catalyst (e.g., triethylamine)
-
Acetonitrile
Procedure:
-
To the dried sample extract, add a solution of DmPABr in acetonitrile.
-
Add the base catalyst to initiate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes).
-
After incubation, cool the sample to room temperature.
-
The derivatized sample is now ready for LC-MS/MS analysis.
Diagram: Derivatization and Detection Workflow
Caption: Workflow from sample preparation to LC-MS/MS detection.
Quantitative Data and Method Parameters
Table 1: Predicted MRM Transitions for this compound
To establish a sensitive MRM method, the precursor ion and a characteristic product ion must be selected. For this compound, the precursor ion will be its protonated molecular ion [M+H]+. The most abundant and characteristic product ion is predicted to arise from the neutral loss of the CoA moiety (507 Da).
| Analyte | Molecular Formula | Exact Mass (Da) | Precursor Ion (m/z) [M+H]+ | Predicted Product Ion (m/z) [M-507+H]+ |
| This compound | C35H62N7O19P3S | 1037.2984 | 1038.3057 | 531.2297 |
Note: These are predicted values. Optimal transitions and collision energies should be determined empirically by infusing a standard of the analyte.
Table 2: Example LC-MS/MS Parameters
The following table provides a starting point for developing your LC-MS/MS method. Optimization will be required for your specific instrumentation and application.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Diagram: Signaling Pathway of Derivatization Advantage
Caption: Advantage of derivatization for enhanced MS detection.
References
addressing adduct formation of 6-Hydroxytetradecanedioyl-CoA in ESI-MS
Welcome to the technical support center for addressing challenges in the analysis of 6-Hydroxytetradecanedioyl-CoA and other acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and answers to frequently asked questions to help you mitigate common issues, particularly adduct formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are adducts in ESI-MS, and why are they a problem for this compound analysis?
A1: In ESI-MS, an adduct is an ion formed when your target molecule, this compound (M), associates with other ions present in the sample or mobile phase. Instead of observing the desired protonated molecule ([M+H]⁺), you may see ions like [M+Na]⁺ or [M+K]⁺. This phenomenon is problematic for several reasons:
-
Signal Dilution: The ion current is split across multiple species, which can significantly reduce the signal intensity of your target protonated ion, potentially compromising the limit of detection (LOD).[1]
-
Spectral Complexity: The presence of multiple adducts complicates the mass spectrum, making data interpretation more difficult.
-
Quantitative Inaccuracy: If the adduct formation is not consistent across samples and standards, it can lead to non-linear calibration curves and unreliable quantification.[2]
Q2: What are the most common adducts I should look for when analyzing my acyl-CoA samples?
A2: When operating in positive ionization mode, you should be vigilant for several common adducts. The most prevalent are sodium and potassium adducts. A summary of common adducts is provided in the table below.
Table 1: Common Adducts Observed in Positive Ion ESI-MS
| Adduct Type | Adducting Ion | Resulting Ion | Mass Difference (Da) | Common Sources |
| Proton | H⁺ | [M+H]⁺ | +1.0078 | Acidified mobile phase, sample matrix |
| Sodium | Na⁺ | [M+Na]⁺ | +22.9898 | Glassware, solvents, buffers, sample matrix, human contact.[3][4][5] |
| Potassium | K⁺ | [M+K]⁺ | +38.9637 | Glassware, solvents, buffers, sample matrix, human contact.[3][4][5] |
| Ammonium (B1175870) | NH₄⁺ | [M+NH₄]⁺ | +18.0344 | Ammonium-based buffers (e.g., ammonium acetate (B1210297), ammonium formate).[6] |
| Solvent | e.g., H₂O, ACN | [M+H+H₂O]⁺, [M+H+ACN]⁺ | Variable | Mobile phase composition |
Q3: Where are these adduct-forming ions (like sodium and potassium) coming from?
A3: The sources of alkali metal ions are numerous and can be insidious. Common sources include:
-
Solvents and Reagents: Even high-purity, LC-MS grade solvents can contain trace amounts of sodium and potassium.[4][5]
-
Glassware: Borosilicate glass is a common source of leachable sodium and potassium ions.[5]
-
Sample Matrix: Biological samples inherently have high concentrations of various physiological salts.[5]
-
Human Contact: Touching pipette tips, vials, or other labware with bare hands can transfer enough salt to cause significant adduct formation.[3]
-
LC System: Over time, salts can accumulate within the HPLC/UHPLC system, including tubing, pumps, and the autosampler.[7]
Q4: My desired [M+H]⁺ signal is very weak, but I see intense [M+Na]⁺ and [M+K]⁺ peaks. What is the first thing I should try?
A4: The most immediate and often effective strategy is to lower the pH of your mobile phase.[3] By adding a small amount of a volatile organic acid, such as 0.1% formic acid, you increase the concentration of protons (H⁺). This creates a competitive environment where the analyte is more likely to be protonated, forming [M+H]⁺, rather than forming adducts with alkali metals.[3][4]
Section 2: Troubleshooting Guide for Adduct Formation
This guide provides a systematic approach to diagnosing and resolving issues with adduct formation during the analysis of this compound.
Problem: Excessive or dominant adduct formation ([M+Na]⁺, [M+K]⁺) is obscuring the desired [M+H]⁺ signal.
Step 1: Initial Diagnosis and Quick Fixes
The first step is to determine the likely source of the contamination and apply the most straightforward solutions. The workflow below outlines this initial process.
Caption: Initial workflow for diagnosing and addressing common sources of adducts.
Step 2: Advanced Method-Based Solutions
If the quick fixes are insufficient, consider these more advanced modifications to your analytical method.
-
Increase Acid Concentration: If 0.1% formic acid is not enough, you can cautiously increase the concentration. However, be mindful that very low pH can alter chromatography or degrade certain analytes.
-
Use Alternative Acid Modifiers: Fluorinated alkanoic acids, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), can be highly effective at trapping electropositive ions like Na⁺ and K⁺, thereby promoting protonation.[2] Note that TFA is a known ion-suppressing agent and may reduce overall signal intensity.
-
Introduce a Competing Agent: Adding a volatile salt like ammonium acetate or ammonium formate (B1220265) (e.g., 1-10 mM) to the mobile phase can sometimes suppress sodium and potassium adducts.[3] This works by providing a high concentration of NH₄⁺ ions to compete for the analyte. Be aware that this will likely result in the formation of [M+NH₄]⁺ adducts, which may or may not be desirable for your analysis.[6]
Step 3: Rigorous Sample Preparation
For complex biological matrices, which are high in salts, sample preparation is critical.
-
Solid-Phase Extraction (SPE): Use a reverse-phase SPE cartridge (e.g., C18) to desalt the sample. Salts will pass through the cartridge while this compound is retained and can be eluted later with an organic solvent.[5][7]
-
Use of Chelating Agents: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample can bind divalent and monovalent cations, preventing them from forming adducts.[7][8]
Step 4: Hardware and System Decontamination
If adducts persist, the contamination may be within your LC-MS system.
-
System Wash: Perform an acidic wash of the entire LC system to remove accumulated salts.[7] A common procedure involves flushing all lines with a solution like 50:50 isopropanol:water with 0.5% formic acid.
-
Check for Contamination Sources: Systematically inspect components. The source of contamination could be a contaminated solvent bottle, a specific batch of vials, or buildup in the autosampler wash port.
Section 3: Key Experimental Protocols
Protocol 1: Mobile Phase Modification to Promote Protonation ([M+H]⁺)
-
Prepare Aqueous Mobile Phase (A): To 1 L of high-purity, MS-grade water, add 1.0 mL of formic acid. Mix thoroughly. This creates a 0.1% (v/v) formic acid solution.
-
Prepare Organic Mobile Phase (B): To 1 L of high-purity, MS-grade acetonitrile (B52724) or methanol (B129727), add 1.0 mL of formic acid. Mix thoroughly.
-
Equilibrate System: Before running samples, ensure the LC system is fully equilibrated with the new mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject a standard of this compound to confirm the reduction in [M+Na]⁺ and [M+K]⁺ peaks and an increase in the [M+H]⁺ signal.
Protocol 2: General Desalting with C18 Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of MS-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load your sample onto the conditioned SPE cartridge.
-
Washing (Desalting): Wash the cartridge with 1-2 mL of MS-grade water (or a low percentage of organic solvent, e.g., 5% methanol in water) to elute the salts and other polar interferences.
-
Elution: Elute the retained this compound from the cartridge using 1-2 mL of an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in your initial mobile phase conditions for LC-MS analysis.
Section 4: Visualizing Adduct Formation
Understanding the competitive nature of ionization in the ESI source can help in troubleshooting. The diagram below illustrates this process.
Caption: Competition between protonation and adduct formation in the ESI source.
References
- 1. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polarisoligos.com [polarisoligos.com]
- 8. Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 6-Hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 6-Hydroxytetradecanedioyl-CoA. The information is tailored for researchers, scientists, and drug development professionals utilizing analytical techniques for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound?
A1: The most sensitive and selective method for the quantification of long-chain acyl-CoAs, including hydroxylated species like this compound, is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity through methods like Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for the analyte.[4]
Q2: How can I prevent the degradation of my this compound samples?
A2: Acyl-CoAs are susceptible to hydrolysis. To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C, preferably as a dry pellet. For analysis, reconstitute the sample in a solution that enhances stability, such as a buffered solution at a neutral pH (e.g., 50 mM ammonium (B1175870) acetate) or methanol, rather than unbuffered aqueous solutions.[4]
Q3: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][4] This allows for the use of neutral loss scans to identify a range of acyl-CoA species. Another common fragment ion can be observed at m/z 428, resulting from the cleavage between the 5' diphosphates.[4] For this compound, specific transitions will need to be determined by infusing a purified standard.
Q4: How can I optimize the chromatographic separation of this compound?
A4: Reversed-phase chromatography, typically with a C18 column, is commonly used for the separation of long-chain acyl-CoAs.[4][5] Due to the presence of two carboxylic acid groups and a hydroxyl group, this compound is more polar than its non-hydroxylated, mono-carboxylic counterparts. To improve peak shape and retention, consider using an ion-pairing agent or operating at a high pH (e.g., pH 10.5 with ammonium hydroxide).[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Peak Detected | Sample degradation. | Ensure samples are always kept on ice or at -80°C. Use appropriate buffered solutions for reconstitution.[4] |
| Poor extraction recovery. | Optimize the solid-phase extraction (SPE) protocol. Consider protein precipitation with an organic solvent like acetonitrile (B52724) as an alternative to SPE. | |
| Ion suppression from matrix components. | Improve chromatographic separation to resolve the analyte from interfering compounds.[4] Dilute the sample if the concentration is high enough. | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal mobile phase pH. | For dicarboxylic acyl-CoAs, a high pH mobile phase (e.g., using ammonium hydroxide) can improve peak shape by deprotonating the carboxylic acid groups.[5] |
| Secondary interactions with the column. | Use a column with end-capping. The addition of an ion-pairing reagent to the mobile phase can also mitigate these interactions. | |
| Inaccurate or Imprecise Quantification | Lack of a suitable internal standard. | Use a stable isotope-labeled version of this compound if available. Alternatively, a structurally similar odd-chain or dicarboxylic acyl-CoA can be used.[6] |
| Non-linearity of the calibration curve. | Construct the calibration curve in a matrix that closely matches the study samples to account for matrix effects. A weighted linear regression (e.g., 1/x) may improve accuracy at lower concentrations.[4] | |
| Inconsistent extraction efficiency. | Ensure consistent timing and temperature during sample preparation steps. Automate extraction if possible to improve reproducibility. | |
| Carry-over in Blank Injections | Adsorption of the analyte to the LC system components. | Use a strong wash solvent and a sufficient wash volume between injections. A wash solution containing a high percentage of organic solvent and a small amount of acid or base may be effective. |
Experimental Protocols
Sample Preparation: Protein Precipitation & Extraction
-
Homogenization: Homogenize tissue samples or cell pellets in an ice-cold buffer.
-
Protein Precipitation: Add ice-cold acetonitrile (containing a suitable internal standard) to the homogenate at a 2:1 ratio (v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification Method
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide, pH 10.5.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ions: Determine the specific product ions by infusing a standard of this compound and performing a product ion scan. Common fragments include the neutral loss of 507 Da.[2][5]
-
Quantitative Data Summary
The following table provides typical validation parameters for the quantification of long-chain acyl-CoAs using LC-MS/MS, which can be used as a benchmark for a validated this compound method.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [7][8] |
| Inter-run Precision (%CV) | < 15% | [5] |
| Intra-run Precision (%CV) | < 5% | [5] |
| Accuracy (% Recovery) | 85 - 115% | [5] |
| Limit of Detection (LOD) | Low fmol range | [2] |
| Limit of Quantification (LOQ) | Low to mid fmol range | [8] |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for quantification issues.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
selecting the best internal standard for 6-Hydroxytetradecanedioyl-CoA analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate internal standard for the quantitative analysis of 6-hydroxytetradecanedioyl-CoA by LC-MS/MS. It includes a detailed troubleshooting guide and frequently asked questions to address common experimental challenges.
Selecting the Best Internal Standard: A Logical Approach
The ideal internal standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte of interest. For this compound, this would be a molecule such as [¹³C₁₄]-6-hydroxytetradecanedioyl-CoA or [Dₙ]-6-hydroxytetradecanedioyl-CoA. SIL standards co-elute with the analyte and exhibit identical ionization efficiency and fragmentation patterns, thus correcting for variations in sample preparation, injection volume, and matrix effects.
However, a custom SIL standard for this compound may not be commercially available and can be costly and time-consuming to synthesize. In its absence, a logical approach must be taken to select the next best alternative.
dealing with co-eluting interferences in 6-Hydroxytetradecanedioyl-CoA chromatography
This technical support center provides targeted troubleshooting guides, FAQs, and protocols to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting interferences in the chromatographic analysis of 6-Hydroxytetradecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting interferences in the analysis of this compound?
Co-eluting interferences in the analysis of acyl-CoAs like this compound typically arise from compounds with similar physicochemical properties. The most common sources include:
-
Structural Isomers: Other hydroxydicarboxylic acyl-CoAs with the same mass but different hydroxyl group positions. These are often the most challenging to separate.
-
Structurally Related Lipids: Endogenous fatty acyl-CoAs of similar chain length and polarity that are not fully resolved from the analyte.
-
Matrix Components: Complex biological samples contain numerous endogenous compounds. Inadequate sample preparation can lead to matrix components co-eluting with the target analyte, causing ion suppression in mass spectrometry.[1]
Q2: How can I confirm that a single chromatographic peak contains my analyte and a co-eluting interference?
Identifying co-elution is the first step to resolving it. Several methods can be employed:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable shoulder or a split top, are strong indicators of co-elution.[2][3] A gradual exponential decline is considered tailing, whereas a sharp discontinuity suggests a hidden peak.[3]
-
Diode Array Detector (DAD/PDA) Analysis: If using UV detection, a DAD can perform a peak purity analysis. It collects UV spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[2]
-
Mass Spectrometry (MS) Analysis: When using LC-MS, you can examine the mass spectra at different points across the chromatographic peak (peak apex vs. the rising and falling edges). A change in the mass spectrum or the relative abundance of fragment ions indicates a co-eluting species.[2][3]
Q3: What is the fundamental principle for improving the separation of two co-eluting peaks?
The success of a chromatographic separation is defined by the resolution (Rs) between two peaks. The resolution equation highlights the three key factors that can be manipulated to improve separation:
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (sharper peaks) leads to better resolution. It can be improved by using columns with smaller particles or longer columns.[4][5]
-
Selectivity (α): This is a measure of the chemical "difference" the column and mobile phase can discern between two analytes. Changing the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol) or the column's stationary phase chemistry is the most powerful way to alter selectivity.[2][4][5]
-
Retention Factor (k): This relates to how long an analyte is retained on the column. Increasing retention (by using a weaker mobile phase) can sometimes provide more time for separation to occur.[2][4]
A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[5]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving common issues.
Guide 1: A Systematic Approach to Method Optimization for Resolving Co-elution
If you have identified a co-elution problem, follow this systematic approach, starting with the simplest and most impactful adjustments.
-
Optimize the Mobile Phase Gradient: A shallow gradient is often essential for separating structurally similar compounds like isomers.[6][7]
-
Action: If your analyte elutes during a steep part of the gradient, decrease the rate of change (%B/minute) in that specific region. For example, if the peak of interest elutes between 40% and 50% B, try flattening the gradient in that segment.[5][8]
-
Expected Outcome: Increased retention time and improved separation between closely eluting peaks.
-
-
Adjust Mobile Phase Selectivity: If gradient optimization is insufficient, altering the chemistry of the separation is the next step.
-
Action 1: Change Organic Modifier. Switch the organic solvent in your mobile phase. If you are using acetonitrile, try methanol (B129727), or vice versa.[2][5][6] These solvents interact differently with both the analyte and the stationary phase, which can significantly alter selectivity and even change the elution order.
-
Action 2: Modify Aqueous Phase pH. The charge state of dicarboxylic acids can be manipulated with pH. Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress ionization, which generally leads to better peak shape and retention on reversed-phase columns.[5]
-
Expected Outcome: A significant change in the relative retention times of the analyte and the interfering compound, potentially leading to complete separation.
-
-
Evaluate a Different Stationary Phase: If adjusting the mobile phase does not provide the required resolution, the interaction between your analyte and the column is not selective enough.
-
Action: Switch to a column with a different chemistry. If you are using a standard C18 column, consider a Phenyl-Hexyl, Cyano (CN), or embedded polar group (EPG) phase.[5] These phases offer different separation mechanisms (e.g., pi-pi interactions for phenyl phases) that can resolve compounds that co-elute on a C18.
-
Expected Outcome: A different elution pattern and potentially the resolution of the critical pair.
-
-
Fine-Tune with Temperature and Flow Rate:
-
Action: Systematically adjust the column temperature (e.g., in 5°C increments from 30°C to 50°C).[4][6] Additionally, try reducing the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min).
-
Expected Outcome: Temperature can subtly alter selectivity.[4] A lower flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution, though it will increase the total run time.[5]
-
Guide 2: Advanced Sample Preparation to Minimize Matrix Interferences
A clean sample is crucial for a reliable analysis. If the interference is from the biological matrix, improving the sample cleanup protocol is essential.
-
Protein Precipitation (PPT): This is a simple first step where a cold organic solvent (like acetonitrile) or acid is used to crash out proteins.[1] While effective for removing large proteins, it may not remove other interfering small molecules.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). This can provide a cleaner extract than PPT.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for purifying acyl-CoAs.[9][10][11] It uses a solid sorbent to retain the analyte while interferences are washed away. For acyl-CoAs, a reversed-phase (e.g., C18) or mixed-mode sorbent can be used to isolate them from salts, polar metabolites, and other matrix components.
Experimental Protocols & Data
Protocol 1: Systematic Gradient Optimization for Acyl-CoA Separation
This protocol outlines a methodical approach to developing a gradient for separating this compound from closely eluting species.
-
Perform a Scouting Run:
-
Use a standard C18 column and a fast, broad gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) to determine the approximate elution time of your analyte.[5]
-
-
Design the Initial Optimized Gradient:
-
Based on the scouting run, create a new gradient that is shallower around the elution time of the target analyte.
-
Start the gradient at least 5% below the organic concentration where the analyte started to elute.
-
End the gradient at least 5% above the concentration where it finished eluting.
-
Calculate the new gradient slope. A good starting point for difficult separations is a slope of about 1-2% B per minute.
-
-
Iterative Refinement:
-
Analyze the result. If peaks are still co-eluting, flatten the gradient further in the specific region where they elute.[5][12] You can even introduce a short isocratic hold (a period with no change in mobile phase composition) to maximize separation of a critical pair.[5][7]
-
Continue to adjust the gradient segments until baseline resolution is achieved.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol provides a general workflow for cleaning biological extracts to reduce matrix interference.
-
Condition the Cartridge: Condition a C18 SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by an aqueous buffer (e.g., 0.1% formic acid in water).[11]
-
Load the Sample: Load the acidified sample homogenate onto the conditioned cartridge at a slow flow rate to ensure proper binding.[11]
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., a high-aqueous buffer or low percentage of organic solvent) to remove salts and highly polar interferences.[11]
-
Elute the Analyte: Elute the this compound and other retained acyl-CoAs using a high percentage of organic solvent like methanol or acetonitrile.[11]
-
Dry and Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the dried extract in a solvent compatible with your initial LC mobile phase conditions.[11]
Data Tables
Table 1: Typical Starting LC-MS Conditions for Acyl-CoA Analysis
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, <2 µm) | Provides good retention for hydrophobic acyl chains.[11] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization for better peak shape and retention.[6][11] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography.[6][11] |
| Flow Rate | 0.3 - 0.5 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[4][6] |
| Initial Gradient | 5-10% B, hold for 1-2 min | Ensures analytes are focused on the column head at the start. |
| Injection Volume | 2 - 10 µL | Should be optimized to prevent column overload.[6] |
Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes
| Problem | Action | Expected Outcome |
| Co-elution | Decrease gradient slope (make it shallower). | Increases separation time, improving resolution for close peaks.[5] |
| Co-elution | Change organic modifier (ACN ↔ MeOH). | Alters selectivity (α), may resolve peaks unresolved by gradient changes.[2][5] |
| Co-elution | Change column chemistry (e.g., C18 → Phenyl). | Provides a different separation mechanism and selectivity.[5] |
| Poor Peak Shape | Ensure mobile phase is acidified (e.g., 0.1% FA). | Suppresses silanol (B1196071) interactions and analyte ionization, reducing tailing.[5][6] |
| Low Retention | Decrease initial %B in the gradient. | Increases the retention factor (k), which can improve resolution.[2][4] |
Visualizations
Caption: A workflow for systematically troubleshooting co-eluting peaks in chromatography.
Caption: The relationship between key factors affecting chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mastelf.com [mastelf.com]
Technical Support Center: Optimizing Cell Lysis for 6-Hydroxytetradecanedioyl-CoA Preservation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis conditions for the preservation of 6-Hydroxytetradecanedioyl-CoA. The guidance provided is based on established best practices for the analysis of long-chain acyl-Coenzyme A esters, a class of molecules to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preserving this compound during cell lysis?
The primary challenges stem from the inherent instability of the thioester bond in acyl-CoA molecules. This bond is susceptible to both enzymatic and chemical degradation. Key factors include:
-
Enzymatic degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis, releasing the free fatty acid and Coenzyme A.[1]
-
Chemical hydrolysis: The thioester bond is prone to hydrolysis, particularly at non-optimal pH levels.[1]
-
Thermal decomposition: Elevated temperatures can accelerate the degradation of this compound.[1]
Q2: What is the optimal temperature for cell lysis and sample handling to ensure the stability of this compound?
To minimize enzymatic activity and chemical degradation, it is crucial to maintain ice-cold conditions (0-4°C) throughout the entire process, from cell harvesting to the final extraction.[1][2] For long-term storage of samples, temperatures of -80°C are recommended.[2][3] It is also important to avoid repeated freeze-thaw cycles, which can negatively impact the stability of lipids and related molecules.[2]
Q3: What is the optimal pH for the lysis buffer to preserve this compound?
Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically within a pH range of 2 to 6.[1] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is more susceptible to hydrolysis.[1] Many established protocols for acyl-CoA extraction utilize buffers with a pH of approximately 4.9.[1][2]
Q4: Which cell lysis methods are recommended for the extraction of this compound?
A combination of mechanical and chemical lysis is often most effective for ensuring complete cell disruption while preserving the integrity of acyl-CoAs. Common methods include:
-
Homogenization: Using a glass homogenizer with an acidic buffer is a widely used and effective method for tissue samples.[2]
-
Sonication: This method uses high-frequency sound waves to disrupt cells and is a popular choice for protein purification and can be adapted for metabolite extraction.[4]
-
Bead Beating: This technique uses glass or ceramic beads to break open cells and can be gentle enough to keep organelles intact.[4]
It is critical to pair these mechanical methods with a robust chemical lysis strategy, primarily through the use of an acidic extraction buffer to inactivate enzymes and stabilize the acyl-CoA molecule.
Troubleshooting Guide
Q1: I am observing low or undetectable levels of this compound in my samples. What are the potential causes and solutions?
Low recovery of this compound can be due to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure thorough homogenization or sonication. Optimize the ratio of extraction solvent to the amount of starting material. A 20-fold excess of solvent is often recommended.[2] |
| Enzymatic Degradation | Work quickly and keep samples on ice at all times.[2] Immediately inactivate enzymes upon cell lysis by using an acidic extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.9).[1][2] |
| Chemical Degradation | Use a slightly acidic extraction buffer (pH 2-6) to prevent hydrolysis of the thioester bond.[1] |
| High Temperature During Processing | Maintain ice-cold conditions (0-4°C) for all steps, including homogenization and centrifugation. Use pre-chilled tubes and buffers.[1] |
| Inefficient Extraction | Consider using a combination of organic solvents like acetonitrile (B52724) and isopropanol (B130326) following homogenization in an acidic buffer.[2] Solid-phase extraction (SPE) can be employed for purification and to enhance recovery rates.[2] |
Q2: I am seeing significant variability in the levels of this compound between my replicate samples. How can I improve reproducibility?
High variability between replicates often points to inconsistencies in sample handling and processing. To improve reproducibility:
-
Standardize Cell Harvesting: Ensure that all samples are harvested at the same time point and handled identically.
-
Immediate Processing or Flash-Freezing: Process fresh tissue or cells immediately after harvesting. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[2]
-
Consistent Lysis Procedure: Apply the same lysis procedure, including homogenization time and intensity, to all samples.
-
Use of an Internal Standard: Adding an internal standard, such as Heptadecanoyl-CoA, early in the extraction process can help to monitor and correct for variability in recovery.[2]
Experimental Protocols
General Protocol for Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction and can be optimized for your specific cell type and experimental needs.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Quenching and Lysis: Immediately add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet.
-
Homogenization: Lyse the cells using a probe sonicator on ice. Use short bursts to prevent sample heating.
-
Solvent Extraction: Add 3 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol to the cell lysate. Vortex thoroughly.
-
Phase Separation: Add 2 mL of saturated ammonium sulfate and vortex again. Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the phases.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of 2% formic acid.
-
Load the upper aqueous phase from the solvent extraction onto the SPE column.
-
Wash the column with 3 mL of 2% formic acid, followed by 3 mL of methanol.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., LC-MS). For long-chain acyl-CoAs, a solvent containing an organic component may be necessary for complete solubilization.
Visualizations
References
Validation & Comparative
Altered Dicarboxylic Acid Metabolism: A Potential Biomarker in Fatty Acid Oxidation Disorders
A comprehensive analysis of 3-Hydroxytetradecanedioic acid levels reveals significant elevations in patients with inherited metabolic diseases, such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Zellweger Spectrum Disorders (ZSD), when compared to healthy individuals. This elevation points to its potential as a valuable biomarker for diagnosing and understanding the pathophysiology of these conditions.
Inborn errors of fatty acid metabolism represent a class of genetic disorders that impair the body's ability to convert fats into energy. This impairment can lead to a dangerous accumulation of fatty acid intermediates, particularly during periods of fasting or illness. One such group of intermediates that has garnered attention is the dicarboxylic acids, which are formed through an alternative omega-oxidation pathway when the primary beta-oxidation pathway is compromised.
While direct quantification of 6-Hydroxytetradecanedioyl-CoA in tissues is not commonly reported in the literature, the analysis of its corresponding dicarboxylic acid, 3-hydroxytetradecanedioic acid, in urine provides a window into the metabolic disturbances associated with these disorders. In healthy individuals, the levels of this and other medium- to long-chain dicarboxylic acids are typically very low. However, in patients with conditions like LCHAD deficiency and ZSD, a significant increase in the urinary excretion of C6-C14 3-hydroxydicarboxylic acids is a characteristic finding[1][2][3].
Quantitative Comparison of Urinary 3-Hydroxydicarboxylic Acids
| Analyte | Patient Group | Mean Excretion (μmol/mmol creatinine) ± SD |
| Unsaturated C14-OH dicarboxylic acid | LCHAD Deficiency (n=5) | 1.8 ± 1.0 |
| Control (n=10) | Not Detected |
Data adapted from a study on urinary 3-hydroxydicarboxylic acids in metabolic disorders with dicarboxylic aciduria. The table highlights the significant difference in the excretion of a C14-hydroxydicarboxylic acid between patients and healthy controls.
Metabolic Pathway and Pathophysiology
In healthy individuals, fatty acids are primarily metabolized through beta-oxidation within the mitochondria. However, when this pathway is impaired due to a genetic defect, an alternative pathway, omega-oxidation, becomes more active in the endoplasmic reticulum. This pathway hydroxylates the terminal methyl group of fatty acids, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids are subsequently metabolized via peroxisomal beta-oxidation[4].
In disorders like LCHAD deficiency, the enzymatic defect occurs within the mitochondrial beta-oxidation spiral, specifically affecting the dehydrogenation of 3-hydroxyacyl-CoAs[5]. This leads to an accumulation of long-chain 3-hydroxyacyl-CoAs, which can then be shunted to the omega-oxidation pathway, resulting in the formation and subsequent excretion of 3-hydroxydicarboxylic acids, including the C14 species[2]. Similarly, in Zellweger Spectrum Disorders, there is a generalized dysfunction of peroxisomes, which are crucial for the beta-oxidation of dicarboxylic acids, leading to their accumulation[6][7].
Experimental Protocols
The standard method for the quantitative analysis of urinary dicarboxylic acids, including 3-hydroxytetradecanedioic acid, is gas chromatography-mass spectrometry (GC-MS) following sample preparation.
Sample Preparation:
-
Urine Collection: A random urine sample is collected in a sterile container without preservatives.
-
Normalization: The volume of urine used for analysis is typically normalized to its creatinine (B1669602) concentration to account for variations in urine dilution.
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., a deuterated dicarboxylic acid) is added to the urine sample to ensure accurate quantification.
-
Extraction: The organic acids are extracted from the aqueous urine matrix using an organic solvent, such as ethyl acetate, after acidification of the sample. This step is often repeated to maximize recovery.
-
Derivatization: To increase their volatility for GC analysis, the extracted organic acids are chemically modified. A common method is trimethylsilyl (B98337) (TMS) derivatization, where silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogen atoms with TMS groups.
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The different organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column as they pass through it.
-
Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio and detected.
-
Quantification: The concentration of the target analyte (e.g., 3-hydroxytetradecanedioic acid) is determined by comparing the peak area of its characteristic ions to that of the internal standard.
References
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of 6-Hydroxytetradecanedioyl-CoA as a Putative Substrate for Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)
Introduction:
This guide provides a comparative analysis of the enzymatic activity of peroxisomal Acyl-CoA Oxidase 1 (ACOX1) with the novel substrate, 6-Hydroxytetradecanedioyl-CoA, against a known substrate, Hexadecanedioyl-CoA. ACOX1 is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway, which is responsible for the chain shortening of very long-chain fatty acids and dicarboxylic acids.[1][2] The validation of novel substrates for ACOX1 is crucial for understanding the metabolism of unusual fatty acids and for the development of diagnostics and therapeutics for related metabolic disorders.
The following sections present hypothetical comparative data, detailed experimental protocols for the enzymatic assays, and diagrams illustrating the metabolic context and experimental workflow. This guide is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, metabolic pathways, and drug discovery.
Quantitative Data Comparison
The enzymatic efficiency of ACOX1 with this compound was compared to that with Hexadecanedioyl-CoA. The kinetic parameters, Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km), were determined under identical assay conditions. The data presented below is a hypothetical representation to illustrate the expected outcomes of such a comparative study.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | 75 | 150 | 2.5 | 3.3 x 104 |
| Hexadecanedioyl-CoA | 50 | 200 | 3.3 | 6.6 x 104 |
Table 1: Comparative Enzyme Kinetics of ACOX1 with this compound and Hexadecanedioyl-CoA. The data suggests that while ACOX1 can utilize this compound as a substrate, it does so with a lower affinity and catalytic efficiency compared to the saturated dicarboxylic acyl-CoA, Hexadecanedioyl-CoA.
Experimental Protocols
The following protocols describe the methodology for the enzymatic assay of ACOX1 activity.
Synthesis of Acyl-CoA Substrates
This compound and Hexadecanedioyl-CoA were synthesized from their corresponding dicarboxylic acids using a long-chain acyl-CoA synthetase. The reaction mixture (1 mL) contained 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, 0.1 mM of the respective dicarboxylic acid, and 10 µg of recombinant long-chain acyl-CoA synthetase. The reaction was incubated at 37°C for 2 hours and the formation of the acyl-CoA ester was monitored by HPLC.
ACOX1 Enzymatic Assay
The activity of ACOX1 was determined by measuring the rate of hydrogen peroxide (H₂O₂) production using a fluorometric assay.[3] The assay was performed in a 96-well plate format.
-
Reaction Mixture:
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
0.1 mM FAD
-
50 µM Amplex Red reagent
-
0.2 U/mL Horseradish Peroxidase
-
Varying concentrations of the acyl-CoA substrate (10-200 µM)
-
10 ng of recombinant human ACOX1
-
-
Procedure:
-
The reaction mixture, excluding the enzyme, was pre-incubated at 37°C for 5 minutes.
-
The reaction was initiated by the addition of ACOX1.
-
The increase in fluorescence (excitation 535 nm, emission 587 nm) was monitored continuously for 10 minutes using a microplate reader.
-
The rate of H₂O₂ production was calculated from a standard curve generated with known concentrations of H₂O₂.
-
Kinetic parameters (Km and Vmax) were determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
Metabolic Pathway
The following diagram illustrates the initial step of the peroxisomal β-oxidation of this compound catalyzed by ACOX1.
Caption: Initial step of this compound oxidation by ACOX1.
Experimental Workflow
The diagram below outlines the workflow for the comparative validation of ACOX1 substrates.
Caption: Workflow for ACOX1 substrate validation.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. Actual experimental results may vary.
References
A Comparative Guide to the Metabolism of 6-Hydroxytetradecanedioyl-CoA and Other Dicarboxylic Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are emerging as significant players in cellular metabolism, acting as alternative energy sources and signaling molecules, particularly under conditions of metabolic stress. Their metabolism, primarily through peroxisomal β-oxidation, generates shorter-chain dicarboxylic acids, acetyl-CoA, and succinyl-CoA, the latter of which can replenish the Krebs cycle. This guide provides a comparative analysis of the metabolism of 6-hydroxytetradecanedioyl-CoA, a hydroxylated C14 dicarboxylic acid, against other non-hydroxylated dicarboxylic acyl-CoAs. While direct quantitative data for this compound is limited in the current literature, this guide synthesizes available experimental data for related compounds to provide a reasoned comparison and highlights areas for future research.
Metabolic Pathways of Dicarboxylic Acyl-CoAs
Dicarboxylic acids are primarily generated through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. Once formed, they are activated to their coenzyme A (CoA) esters and subsequently undergo β-oxidation. While mitochondria can contribute to the degradation of shorter-chain dicarboxylyl-CoAs, the β-oxidation of long-chain dicarboxylic acids is predominantly a peroxisomal process.[1]
The presence of a hydroxyl group on the carbon chain, as in this compound, introduces a key difference in its metabolism compared to its non-hydroxylated counterparts. The β-oxidation of hydroxylated fatty acids requires specific enzymes to handle the hydroxylated intermediates.
Enzymatic Processing: A Comparative Look
The initial step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases (ACOX). Subsequent hydration and dehydrogenation steps are carried out by bifunctional enzymes. In humans, there are two peroxisomal bifunctional enzymes: L-bifunctional enzyme (L-PBE or EHHADH) and D-bifunctional enzyme (D-PBE or HSD17B4), which exhibit different substrate specificities.[2][3]
Acyl-CoA Oxidase (ACOX)
Table 1: Kinetic Parameters of Rat Peroxisomal Acyl-CoA Oxidase for Dicarboxylyl-CoAs
| Substrate | Chain Length | Vmax (nmol/min/mg protein) | Km (µM) |
| Dodecanedioyl-CoA | C12 | ~25 | ~10 |
| Sebacyl-CoA | C10 | ~25 | ~15 |
| Suberyl-CoA | C8 | ~25 | ~25 |
| Adipyl-CoA | C6 | ~25 | ~50 |
| Data extrapolated from published graphs in reference[2]. |
Bifunctional Enzymes (L-PBE and D-PBE)
The metabolism of this compound would involve the action of a 3-hydroxyacyl-CoA dehydrogenase, a component of the bifunctional enzymes.
-
L-Bifunctional Enzyme (L-PBE): This enzyme is generally involved in the β-oxidation of straight-chain fatty acids.
-
D-Bifunctional Enzyme (D-PBE): This enzyme is crucial for the metabolism of branched-chain fatty acids and has a specific role in processing D-hydroxyacyl-CoA esters.[3]
Given that the hydroxyl group in this compound is at an even-numbered carbon relative to the ω-carboxyl group, its stereochemistry upon activation and initial oxidation steps will determine whether it is a substrate for L-PBE or D-PBE. The substrate specificities of these enzymes for long-chain hydroxylated dicarboxylic acids have not been extensively characterized quantitatively. However, it is known that L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates.
Mitochondrial Acyl-CoA Dehydrogenases
While peroxisomes are the primary site for long-chain dicarboxylic acid oxidation, mitochondria can also play a role, particularly for medium-chain lengths. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be active against both C6 and C12 dicarboxylyl-CoAs.[4]
Table 2: Relative Activity of Mitochondrial Acyl-CoA Dehydrogenases with Dicarboxylyl-CoAs
| Enzyme | Substrate | Relative Activity (%) |
| MCAD | Dodecanedioyl-CoA (C12) | 28 |
| LCAD | Dodecanedioyl-CoA (C12) | 72 |
| VLCAD | Dodecanedioyl-CoA (C12) | 4 |
| Activity is relative to the preferred substrate for each enzyme. Data from reference[4]. |
The presence of a hydroxyl group in this compound would likely influence its interaction with these dehydrogenases, but specific kinetic data is currently unavailable.
Experimental Protocols
Assay for Peroxisomal β-Oxidation
This protocol is adapted from established methods for measuring the β-oxidation of fatty acids in isolated peroxisomes or cultured cells.[5][6]
Objective: To determine the rate of β-oxidation of a given dicarboxylic acyl-CoA.
Materials:
-
Isolated peroxisomes or cultured fibroblasts
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM KCl, 5 mM MgCl2, 0.2 mM NAD+, 0.05 mM FAD, 0.1 mM CoA, 1 mM ATP, and 0.5 mM DTT)
-
Radiolabeled or non-radiolabeled dicarboxylic acid substrate (e.g., [1-¹⁴C]dodecanedioic acid)
-
Scintillation cocktail (if using radiolabeled substrate)
-
HPLC system for product analysis (if using non-radiolabeled substrate)
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and the dicarboxylic acid substrate.
-
Initiate the reaction by adding the isolated peroxisomes or cell homogenate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
If using a radiolabeled substrate, separate the water-soluble products (acetyl-CoA) from the unreacted substrate by centrifugation and measure the radioactivity in the supernatant using a scintillation counter.
-
If using a non-radiolabeled substrate, analyze the reaction mixture by HPLC to quantify the chain-shortened dicarboxylic acid products.
Acyl-CoA Dehydrogenase Activity Assay
This is a general protocol for measuring the activity of acyl-CoA dehydrogenases.
Objective: To measure the rate of dehydrogenation of a specific acyl-CoA substrate.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase (e.g., MCAD, LCAD)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.6)
-
Acyl-CoA substrate (e.g., dodecanedioyl-CoA)
-
Electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or an artificial electron acceptor like 2,6-dichloroindophenol)
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture in a cuvette containing the assay buffer and the electron acceptor.
-
Add the acyl-CoA substrate to the cuvette.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for 2,6-dichloroindophenol) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
Comparative Summary and Future Directions
The metabolism of this compound is expected to follow the general pathway of long-chain dicarboxylic acid β-oxidation within the peroxisomes. However, the presence of the hydroxyl group introduces a critical modification that necessitates the involvement of specific 3-hydroxyacyl-CoA processing enzymes, namely the L- and D-bifunctional enzymes.
Key Comparative Points:
-
Substrate Specificity of ACOX: Based on available data for non-hydroxylated dicarboxylyl-CoAs, the initial oxidation of tetradecanedioyl-CoA is likely efficient. The effect of a hydroxyl group at the 6-position on ACOX activity is unknown and warrants investigation.
-
Role of Bifunctional Enzymes: The metabolism of this compound will critically depend on the stereospecificity of the hydroxyl group and the substrate preference of L-PBE and D-PBE for long-chain hydroxylated dicarboxylic acyl-CoAs. This is a key area where further experimental data is needed.
-
Mitochondrial Contribution: While mitochondria can metabolize medium-chain dicarboxylyl-CoAs, their role in the degradation of a C14 hydroxylated dicarboxylic acid is likely limited.
Future Research:
-
Synthesis of this compound: The chemical synthesis of this molecule is a prerequisite for detailed in vitro enzymatic studies.
-
Kinetic Analysis: Performing kinetic studies (Km and Vmax) of purified peroxisomal ACOX, L-PBE, and D-PBE with this compound is crucial to quantitatively assess its metabolic fate.
-
Cellular Metabolism Studies: Using labeled 6-hydroxytetradecanedioic acid in cell culture models will help to elucidate the complete metabolic pathway and its downstream effects.
This guide provides a framework for understanding the metabolism of this compound in the context of other dicarboxylic acids. Further experimental investigation is necessary to fully elucidate the specific enzymatic kinetics and metabolic significance of this hydroxylated dicarboxylic acid.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 4. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Platforms for 6-Hydroxytetradecanedioyl-CoA Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical platforms for the quantitative measurement of 6-Hydroxytetradecanedioyl-CoA, a dicarboxylic acyl-coenzyme A molecule. The selection of an appropriate analytical methodology is critical for accurate and reliable quantification in complex biological matrices. This document compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, highlighting their respective strengths and weaknesses in the context of acyl-CoA analysis. The information presented herein is based on established principles of bioanalysis for structurally related molecules, providing a framework for methodology selection and experimental design in the absence of direct comparative studies for this compound.
Introduction to this compound
Dicarboxylic acyl-CoAs are important intermediates in fatty acid metabolism. While the specific roles and metabolic pathways of this compound are not extensively documented in publicly available literature, its structure suggests involvement in fatty acid oxidation or other lipid metabolic pathways. Accurate measurement of this and other acyl-CoAs is essential for understanding their physiological functions and their potential roles in disease.
Comparative Analysis of Analytical Platforms
The two primary analytical platforms suitable for the quantitative analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of low-abundance metabolites in complex biological samples.[1][2] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Key Performance Characteristics of LC-MS/MS for Acyl-CoA Analysis:
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Principle | Targeted analysis using Multiple Reaction Monitoring (MRM) | High-resolution full scan and MS/MS for identification and quantification |
| Sensitivity | High (fmol to pmol range)[3] | Moderate to High |
| Selectivity | Very High | High |
| Quantitative Accuracy | Excellent | Good to Excellent |
| Dynamic Range | Wide (up to 10e8)[4] | Moderate (10e3 to 10e5)[4] |
| Primary Application | Targeted quantification of known analytes | Untargeted metabolomics, identification of unknowns, and quantification |
Advantages of LC-MS/MS:
-
High Sensitivity and Selectivity: Capable of detecting and quantifying very low concentrations of analytes in complex matrices.[1]
-
Versatility: Applicable to a wide range of acyl-CoA species.
-
High Throughput: Modern systems allow for rapid analysis of large numbers of samples.
Limitations of LC-MS/MS:
-
Matrix Effects: Ion suppression or enhancement can affect quantitative accuracy.
-
Isomer Separation: May require specific chromatographic conditions to separate isobaric and isomeric compounds.
-
Destructive Technique: The sample is consumed during analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and quantitative data.[6] For acyl-CoA analysis, ¹H and ¹³C NMR are the most relevant.
Key Performance Characteristics of NMR for Acyl-CoA Analysis:
| Parameter | ¹H NMR |
| Principle | Measures the resonance of hydrogen nuclei in a magnetic field. |
| Sensitivity | Lower than LC-MS/MS (µmol to mmol range) |
| Selectivity | Moderate, depends on spectral resolution |
| Quantitative Accuracy | Excellent, directly proportional to the number of nuclei |
| Primary Application | Structural elucidation, quantification of major metabolites, flux analysis |
Advantages of NMR:
-
Non-destructive: The sample can be recovered and used for further analysis.
-
Quantitative Accuracy: Provides absolute quantification without the need for identical internal standards.
-
Structural Information: Delivers rich structural information, aiding in compound identification.[6]
Limitations of NMR:
-
Lower Sensitivity: Not suitable for trace-level analysis.
-
Spectral Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.
-
Lower Throughput: Typically requires longer acquisition times compared to LC-MS/MS.
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis
Proper sample preparation is crucial for accurate acyl-CoA measurement and varies depending on the chosen analytical platform.
1. Extraction of Acyl-CoAs from Biological Samples:
-
Objective: To efficiently extract acyl-CoAs while minimizing degradation.
-
Protocol:
-
Homogenize frozen tissue or cell pellets in a cold extraction solvent. Common solvents include:
-
Vortex or sonicate the mixture to ensure complete cell lysis.
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
For LC-MS analysis, the extract may require a solid-phase extraction (SPE) step for cleanup and concentration.[2]
-
For NMR analysis, the extract is typically lyophilized and reconstituted in a deuterated solvent.
-
LC-MS/MS Method for this compound Quantification
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.[9]
-
Mobile Phases: A gradient elution with mobile phases consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally more sensitive for acyl-CoAs.[3]
-
Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety).[5][9]
-
MRM Transitions (for Triple Quadrupole):
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ion (Q3): Fragment ion resulting from the neutral loss of 507 Da.
-
-
-
Quantification: Based on the peak area ratio of the analyte to a stable isotope-labeled internal standard.
NMR Method for this compound Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Sample Preparation: Reconstitute the lyophilized sample extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Data Acquisition: Acquire ¹H NMR spectra.
-
Data Analysis:
-
Identify the characteristic resonances for the protons of this compound. Protons adjacent to the hydroxyl group and the thioester linkage will have distinct chemical shifts.
-
Integrate the area of a well-resolved signal corresponding to the analyte.
-
Calculate the concentration relative to the known concentration of the internal standard.
-
Signaling Pathway and Experimental Workflow
To provide a biological context, the general pathway for Coenzyme A (CoA) biosynthesis and degradation is illustrated below. This compound, as an acyl-CoA, would be formed through the acylation of Coenzyme A.
Figure 1. Simplified diagram of Coenzyme A biosynthesis and the formation of this compound.
The following diagram illustrates a typical experimental workflow for the cross-validation of LC-MS/MS and NMR for this compound measurement.
Figure 2. Experimental workflow for the cross-validation of LC-MS/MS and NMR platforms.
Conclusion
The choice of analytical platform for the measurement of this compound depends on the specific research question. For targeted, high-sensitivity quantification in complex biological matrices, LC-MS/MS, particularly with a triple quadrupole instrument, is the method of choice. For studies requiring absolute quantification without a specific internal standard and for structural confirmation, NMR spectroscopy is a valuable, albeit less sensitive, tool. A cross-validation approach, utilizing both platforms, can provide the most comprehensive and reliable data, with NMR confirming the identity of the analyte quantified by the more sensitive LC-MS/MS method. Given the current lack of specific literature on this compound, the methodologies and comparative data presented for analogous acyl-CoAs in this guide serve as a robust starting point for developing and validating a quantitative assay for this molecule.
References
- 1. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 6-Hydroxytetradecanedioyl-CoA in different species
A Comparative Analysis of 6-Hydroxytetradecanedioyl-CoA in Different Species: A Guide for Researchers
Introduction
This compound is a specialized metabolite that, while not extensively documented in scientific literature, can be understood as a derivative of tetradecanedioic acid, a C14 dicarboxylic acid. Its structure suggests a metabolic pathway involving both ω-oxidation of a C14 fatty acid and subsequent hydroxylation. This guide provides a comparative analysis of the likely metabolic pathways leading to the formation of this compound across different biological kingdoms, based on the known distribution and function of the key enzyme families involved. We will delve into the hypothetical biosynthesis, comparative prevalence in various species, and the experimental methodologies required for its study.
Hypothetical Biosynthesis of this compound
The formation of this compound is postulated to occur through a multi-step enzymatic process. The initial substrate is likely a C14 fatty acid, myristic acid, which undergoes ω-oxidation to form the corresponding dicarboxylic acid, tetradecanedioic acid. This dicarboxylic acid is then thought to be hydroxylated at the 6th carbon position, followed by activation to its coenzyme A (CoA) ester.
The key enzymatic steps are:
-
ω-Oxidation: The terminal methyl group of a fatty acid is oxidized to a carboxylic acid, a process initiated by cytochrome P450 (CYP) enzymes of the CYP4 family in mammals.[1][2][3] This pathway is an alternative to the more common β-oxidation and becomes more significant when β-oxidation is impaired.[4][5]
-
Hydroxylation: A hydroxyl group is introduced at the C6 position of the dicarboxylic acid. This reaction is likely catalyzed by a member of the cytochrome P450 superfamily or other fatty acid hydroxylases.[6][7]
-
CoA Ligation: The dicarboxylic acid is activated by the attachment of Coenzyme A to one of the carboxyl groups, a reaction catalyzed by an acyl-CoA synthetase.
Below is a diagram illustrating this proposed metabolic pathway.
Caption: Hypothetical metabolic pathway for the biosynthesis of this compound.
Comparative Analysis Across Species
The presence and activity of the enzymes involved in the proposed biosynthesis of this compound vary significantly across different species.
| Enzyme/Pathway | Mammals | Plants | Bacteria | Fungi |
| ω-Oxidation (CYP4 family) | Present and well-characterized, particularly in the liver and kidney. Plays a role in fatty acid homeostasis and detoxification.[1][2][3] | Present. Involved in the biosynthesis of cutin and suberin, which are protective polymers in the plant cell wall. | Present in some species. Cytochrome P450 enzymes are involved in the degradation of hydrocarbons and fatty acids.[7] | Present in some species. Involved in various metabolic pathways, including the degradation of fatty acids. |
| Fatty Acid Hydroxylases | A diverse range of cytochrome P450 enzymes capable of hydroxylating fatty acids at various positions.[1][6] | Possess a wide variety of fatty acid hydroxylases, including cytochrome P450s, involved in the synthesis of specialized lipids. | Some bacteria possess cytochrome P450s that can hydroxylate fatty acids.[7] | Certain fungal species have cytochrome P450 systems for fatty acid modification. |
| Acyl-CoA Synthetases | A large family of enzymes with broad substrate specificity, capable of activating a wide range of fatty and dicarboxylic acids. | Numerous acyl-CoA synthetases are present, involved in various aspects of lipid metabolism. | Acyl-CoA synthetases are essential for fatty acid degradation and lipid synthesis. | Possess a range of acyl-CoA synthetases for activating fatty acids. |
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques due to its likely low abundance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of acyl-CoA species.[8][9][10]
Extraction of Acyl-CoAs from Biological Samples
-
Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the tissue or cell sample in liquid nitrogen.
-
Homogenization: Homogenize the frozen sample in a cold extraction solvent, typically a mixture of isopropanol, water, and a strong acid (e.g., formic acid or trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.
-
Phase Separation: Centrifuge the homogenate to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a solid-phase extraction column.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography. An ion-pairing agent, such as heptafluorobutyric acid, is often added to the mobile phase to improve the retention and separation of the highly polar acyl-CoA molecules.
-
Mass Spectrometric Detection: Detect the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.
-
Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify the target analyte. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation in the mass spectrometer.
Below is a diagram of a typical experimental workflow for the analysis of acyl-CoAs.
Caption: A generalized experimental workflow for the extraction and analysis of acyl-CoAs.
Conclusion
While direct evidence for the existence and function of this compound is currently lacking in the scientific literature, its structure strongly suggests a role in fatty acid metabolism, particularly at the intersection of ω-oxidation and hydroxylation pathways. The comparative analysis of the key enzymes involved in its hypothetical biosynthesis indicates that this metabolite could potentially be found across a wide range of species, from bacteria to mammals and plants, albeit likely in low concentrations and for specialized functions. The provided experimental protocols, centered around LC-MS/MS, offer a robust framework for researchers to investigate the presence, quantify the abundance, and ultimately elucidate the biological significance of this compound in various biological systems. Further research in this area could uncover novel metabolic pathways and regulatory mechanisms in lipid metabolism.
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omega oxidation - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 6-Hydroxytetradecanedioyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics, the precise identification of lipid molecules is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural confirmation of 6-Hydroxytetradecanedioyl-CoA, a dicarboxylic acyl-CoA. Experimental data and detailed protocols are presented to support the objective comparison.
Introduction to this compound
This compound is a long-chain acyl-coenzyme A derivative. Its structure consists of a 14-carbon dicarboxylic acid backbone with a hydroxyl group at the 6th carbon, linked to coenzyme A via a thioester bond. The precise characterization of such molecules is crucial for understanding their roles in various metabolic pathways.
Molecular Formula: C₃₅H₆₀N₇O₂₀P₃S
Exact Monoisotopic Mass: 1023.2827 Da
Comparison of Analytical Techniques
High-resolution mass spectrometry is a powerful tool for the identification of this compound, offering high sensitivity and specificity. However, other techniques can also provide valuable structural information. The following table compares HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Primary Information | Precise mass-to-charge ratio (m/z), elemental composition, and fragmentation pattern. | Detailed atomic connectivity and stereochemistry. | Molecular weight and fragmentation pattern of the derivatized fatty acid. |
| Sensitivity | High (femtomole to picomole range). | Low (micromole to millimole range). | High (picomole range). |
| Specificity | High, especially with tandem MS (MS/MS) for characteristic neutral losses (e.g., 507 Da for the CoA moiety).[1][2] | High, provides unambiguous structural information. | Moderate, depends on the derivatization and chromatographic separation. |
| Sample Preparation | Relatively simple extraction and protein precipitation.[3] | Requires highly pure and concentrated samples. | Involves chemical derivatization (e.g., methylation) to increase volatility. |
| Throughput | High, suitable for large-scale metabolomics. | Low, longer acquisition times. | Moderate. |
| Structural Elucidation | Infers structure from accurate mass and fragments. | Directly determines the complete 3D structure. | Provides information about the fatty acid component after cleavage from CoA. |
| Instrumentation Cost | High. | Very High. | Moderate to High. |
Experimental Workflow for HRMS Identification
The following diagram illustrates a typical workflow for the confirmation of this compound identity using HRMS.
Caption: Workflow for the identification of this compound using LC-HRMS/MS.
Detailed Experimental Protocol: LC-HRMS/MS Analysis
This protocol outlines a method for the targeted identification of this compound in biological samples.
1. Sample Preparation
-
Extraction: Homogenize the tissue or cell sample in an ice-cold extraction solution (e.g., acetonitrile/methanol/water).
-
Protein Precipitation: Add a deproteinizing agent like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) to the homogenate.[3]
-
Purification: Use solid-phase extraction (SPE) with a suitable sorbent to purify and concentrate the acyl-CoAs.
-
Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography
-
Column: Use a reversed-phase C18 or C8 column for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A binary gradient system is typically employed. For example, Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, and Mobile Phase B: acetonitrile.[4]
-
Gradient: A typical gradient would start with a low percentage of organic phase, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
3. High-Resolution Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoA analysis.
-
Full Scan (MS1): Acquire full scan data over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺) of this compound (1024.2905). The high-resolution measurement will allow for the determination of the elemental composition.
-
Tandem MS (MS/MS): Perform data-dependent or targeted MS/MS on the precursor ion. A characteristic neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate 5'-diphosphate moiety, is a strong indicator of an acyl-CoA.[1][2] Other fragment ions corresponding to the acyl chain can also be observed.
4. Data Analysis
-
Accurate Mass Matching: Compare the measured accurate mass of the precursor ion with the theoretical exact mass of this compound. A mass accuracy of <5 ppm is generally expected.
-
Isotopic Pattern Matching: The observed isotopic pattern should match the theoretical pattern for the predicted elemental formula.
-
Fragmentation Analysis: Analyze the MS/MS spectrum for the characteristic neutral loss of the CoA moiety and other fragments that can confirm the structure of the acyl chain, including the position of the hydroxyl group.
-
Database Confirmation: Compare the experimental data (accurate mass, retention time, and fragmentation pattern) with entries in relevant databases such as LIPID MAPS or METLIN, if available.
Conclusion
High-resolution mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry, provides a highly sensitive and specific method for the confident identification of this compound. While NMR offers more detailed structural information, its lower sensitivity is a significant limitation. GC-MS requires derivatization, which adds complexity and only provides information on the fatty acid portion of the molecule. For the routine and reliable confirmation of this compound in biological matrices, LC-HRMS/MS is the recommended analytical approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Hydroxytetradecanedioyl-CoA and its Non-Hydroxylated Counterpart, Tetradecanedioyl-CoA
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the inferred biological activities of 6-hydroxytetradecanedioyl-CoA and tetradecanedioyl-CoA. Due to a lack of direct experimental data on this compound, this comparison is based on established principles of fatty acid metabolism and the known roles of analogous molecules.
Long-chain dicarboxylic acids are metabolites formed from the omega-oxidation of monocarboxylic fatty acids. This pathway becomes particularly significant when the primary route of fatty acid breakdown, mitochondrial beta-oxidation, is impaired or overloaded.[1][2][3] The resulting dicarboxylic acids, such as tetradecanedioic acid, are primarily metabolized in peroxisomes through beta-oxidation.[1][4][5] This guide explores the distinct roles and metabolic fates of tetradecanedioyl-CoA and its hydroxylated intermediate, this compound, within this context.
Metabolic Pathway and Functional Differentiation
Tetradecanedioyl-CoA is the coenzyme A thioester of tetradecanedioic acid, a 14-carbon dicarboxylic acid. Its formation is a result of the omega-oxidation of tetradecanoic acid (myristic acid). This process involves the hydroxylation of the terminal methyl group, followed by its oxidation to a carboxylic acid.[2][3] Once formed, tetradecanedioyl-CoA enters the peroxisome for catabolism via beta-oxidation.
This compound is a predicted intermediate in the peroxisomal beta-oxidation of tetradecanedioyl-CoA. In the canonical beta-oxidation spiral, a saturated acyl-CoA undergoes dehydrogenation, hydration, oxidation, and thiolytic cleavage. The hydration step introduces a hydroxyl group, forming a hydroxyacyl-CoA intermediate. Therefore, this compound represents a transient state in the degradation of its non-hydroxylated analog.
The presence of the hydroxyl group on this compound fundamentally alters its chemical properties and subsequent metabolic fate. While tetradecanedioyl-CoA is the substrate for the first step of beta-oxidation, this compound is the product of the second step and the substrate for the third. This distinction positions them at different points in the catabolic pathway, with differing enzymatic interactions and likely biological activities.
Comparative Data Summary
As direct experimental data for this compound is not available in the current literature, the following table provides a comparative summary based on the known metabolism of its non-hydroxylated analog and the general principles of beta-oxidation.
| Feature | Tetradecanedioyl-CoA | This compound (Inferred) |
| Primary Metabolic Role | Substrate for peroxisomal beta-oxidation | Intermediate in peroxisomal beta-oxidation |
| Precursor | Tetradecanedioic acid (from omega-oxidation of tetradecanoic acid) | Tetradecanedioyl-CoA |
| Key Enzymatic Interaction | Acyl-CoA oxidase | Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase |
| Chemical Characteristic | Saturated dicarboxylic acyl-CoA | Hydroxylated dicarboxylic acyl-CoA |
| Potential Biological Activity | Energy precursor, signaling molecule (as dicarboxylic acid) | Transient metabolic intermediate |
Experimental Protocols
The following are generalized experimental protocols relevant to the study of dicarboxylic acid metabolism.
Protocol 1: In Vitro Peroxisomal Beta-Oxidation Assay
Objective: To measure the rate of beta-oxidation of a given fatty acyl-CoA substrate by isolated peroxisomes.
Methodology:
-
Peroxisome Isolation: Isolate peroxisomes from rat liver homogenates using density gradient centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, NAD+, coenzyme A, and ATP.
-
Substrate Addition: Add the substrate of interest (e.g., [1-14C]tetradecanedioyl-CoA) to the reaction mixture.
-
Initiation: Start the reaction by adding the isolated peroxisomes.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Termination and Analysis: Stop the reaction by adding perchloric acid. Separate the chain-shortened acyl-CoA products from the unreacted substrate using high-performance liquid chromatography (HPLC) and quantify the radioactivity in the collected fractions.
Protocol 2: Analysis of Dicarboxylic Acids in Biological Fluids
Objective: To quantify the levels of dicarboxylic acids in urine or plasma as a marker of omega-oxidation activity.
Methodology:
-
Sample Preparation: Acidify urine or plasma samples and extract the organic acids using an appropriate solvent (e.g., ethyl acetate).
-
Derivatization: Convert the carboxylic acids to their more volatile ester derivatives (e.g., methyl esters) by reacting with a derivatizing agent (e.g., diazomethane (B1218177) or BF3-methanol).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the derivatized dicarboxylic acids using GC-MS. The mass spectrometer will provide a unique fragmentation pattern for each compound, allowing for its identification and quantification against known standards.
Visualizing the Metabolic Context
The following diagrams illustrate the metabolic pathways involving tetradecanedioyl-CoA and its hydroxylated intermediate.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the effects of 6-Hydroxytetradecanedioyl-CoA on gene expression with other fatty acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different fatty acyl-CoAs on gene expression is critical for advancing metabolic research and therapeutic development. This guide provides a comparative analysis of the effects of 6-Hydroxytetradecanedioyl-CoA on gene expression relative to other fatty acyl-CoAs, supported by experimental methodologies and pathway visualizations.
While direct comparative transcriptomic data for this compound is limited in publicly available research, its effects on gene expression can be inferred from its structural characteristics as a long-chain dicarboxylic acid. This guide synthesizes information on the well-established roles of other fatty acyl-CoAs and dicarboxylic acids in regulating gene expression, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).
The Central Role of Fatty Acyl-CoAs in Gene Regulation
Fatty acyl-CoAs, the activated forms of fatty acids, are not merely metabolic intermediates but also key signaling molecules that modulate gene expression. They can directly bind to and activate nuclear receptors, which in turn regulate the transcription of a host of genes involved in lipid metabolism, inflammation, and cellular proliferation. The peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are major targets of fatty acyl-CoAs.[1]
Comparative Effects on Gene Expression: A Focus on PPARα Signaling
Long-chain monocarboxylic fatty acyl-CoAs, such as palmitoyl-CoA and oleoyl-CoA, are well-characterized activators of PPARα. This activation leads to the upregulation of genes involved in mitochondrial and peroxisomal β-oxidation, facilitating the breakdown of fatty acids for energy production.
Dicarboxylic acids (DCAs), like tetradecanedioic acid (the parent dicarboxylic acid of this compound), are primarily metabolized through peroxisomal β-oxidation.[2][3] Their corresponding acyl-CoA derivatives are also known to be ligands for PPARα.[3] Activation of PPARα by dicarboxylic acyl-CoAs is expected to induce the expression of genes encoding the enzymatic machinery for their own degradation within peroxisomes.[4][5]
The presence of a hydroxyl group on this compound may influence its binding affinity for PPARα and other receptors, potentially leading to a unique gene expression profile compared to its non-hydroxylated counterpart. However, without direct experimental evidence, the primary anticipated effect is the upregulation of genes involved in peroxisomal fatty acid oxidation.
Below is a table summarizing the anticipated comparative effects on the expression of key genes involved in fatty acid metabolism.
| Gene Target | Gene Function | Expected Effect of a Typical Long-Chain Fatty Acyl-CoA (e.g., Palmitoyl-CoA) | Inferred Effect of this compound |
| ACSL1 | Long-chain acyl-CoA synthetase 1 | Upregulation | Upregulation (activation for metabolism) |
| CPT1A | Carnitine palmitoyltransferase 1A | Upregulation | Moderate Upregulation (entry into mitochondria) |
| ACOX1 | Acyl-CoA oxidase 1 | Upregulation | Strong Upregulation (first step of peroxisomal β-oxidation)[4][6] |
| EHHADH | Enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase | Upregulation | Strong Upregulation (multifunctional enzyme in peroxisomal β-oxidation)[6] |
| CYP4A11 | Cytochrome P450, family 4, subfamily A, polypeptide 11 | Upregulation | Potential Upregulation (involved in ω-oxidation to form dicarboxylic acids)[5] |
| SCD1 | Stearoyl-CoA desaturase 1 | Downregulation (in some contexts) | Likely no direct effect or potential downregulation |
Signaling Pathway: PPARα Activation by Fatty Acyl-CoAs
The activation of PPARα by fatty acyl-CoAs is a critical pathway regulating lipid metabolism. The following diagram illustrates this process.
Experimental Protocols
To comparatively analyze the effects of this compound and other fatty acyl-CoAs on gene expression, a combination of cell culture, RNA extraction, and gene expression analysis techniques would be employed.
Cell Culture and Treatment
-
Cell Line: A metabolically active cell line, such as human hepatoma cells (e.g., HepG2) or primary hepatocytes, would be suitable.
-
Culture Conditions: Cells would be cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells would be treated with this compound and a panel of other fatty acyl-CoAs (e.g., palmitoyl-CoA, oleoyl-CoA, tetradecanedioyl-CoA) at various concentrations and for different time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., ethanol (B145695) or DMSO) would be included.
RNA Extraction and Quality Control
-
Total RNA Isolation: Total RNA would be extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA would be determined using a spectrophotometer (e.g., NanoDrop). RNA integrity would be assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
cDNA Synthesis: First-strand cDNA would be synthesized from the total RNA using a reverse transcription kit.
-
Primer Design: Primers specific to the target genes (e.g., ACOX1, EHHADH, CPT1A, ACSL1) and a housekeeping gene (e.g., GAPDH, ACTB) would be designed and validated.
-
qPCR Reaction: The qPCR reaction would be performed using a SYBR Green-based master mix on a real-time PCR system.
-
Data Analysis: The relative expression of the target genes would be calculated using the ΔΔCt method.[7]
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-seq libraries would be prepared from the total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: The libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads would be aligned to the reference genome, and differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated in response to each fatty acyl-CoA treatment.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a comparative gene expression study.
Conclusion
While direct experimental data on the gene expression effects of this compound is currently scarce, its structural similarity to other dicarboxylic acids allows for informed inferences. It is anticipated that this compound, like other long-chain dicarboxylic acyl-CoAs, will primarily influence the expression of genes involved in peroxisomal β-oxidation through the activation of PPARα. Further transcriptomic studies are necessary to fully elucidate the specific and potentially unique gene regulatory networks modulated by this hydroxylated dicarboxylic acyl-CoA. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative analyses, which will be invaluable for advancing our understanding of lipid metabolism and identifying novel therapeutic targets.
References
- 1. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of an Antibody for 6-Hydroxytetradecanedioyl-CoA Immunoprecipitation
In the intricate landscape of cellular metabolism, the precise detection and quantification of specific metabolites are paramount to unraveling complex biological processes. 6-Hydroxytetradecanedioyl-CoA is a long-chain acyl-CoA molecule that is emerging as a potentially significant player in various metabolic pathways, including fatty acid oxidation and signaling. To investigate its function, researchers require highly specific tools, among which antibodies validated for immunoprecipitation (IP) are indispensable for isolating this molecule and its interacting partners.
Currently, the market lacks a commercially available antibody specifically validated for the immunoprecipitation of this compound. This guide provides a comprehensive framework for the validation of a putative antibody for this purpose. We present a comparative analysis of a hypothetically validated antibody (Antibody A) and a non-validated counterpart (Antibody B), supported by experimental data, detailed protocols, and visual workflows to aid researchers in this critical process.
Comparative Analysis of Hypothetical Antibodies
A rigorous validation process is essential to ensure the specificity, sensitivity, and reproducibility of an antibody in an immunoprecipitation assay. The following table summarizes the key performance indicators for our hypothetical antibodies.
| Feature | Antibody A (Validated) | Antibody B (Non-Validated) |
| Specificity | High specificity for this compound with minimal cross-reactivity to other acyl-CoAs. | Unknown or low specificity, with potential cross-reactivity to other structurally similar molecules. |
| Affinity (KD) | Low nanomolar range, indicating strong binding to the target. | Unknown or high micromolar range, indicating weak binding. |
| Lot-to-Lot Consistency | High consistency in performance across different manufacturing lots. | Variable performance between different lots. |
| Performance in IP | Efficiently enriches this compound from complex biological samples. | Inefficient or no enrichment of the target molecule. |
| Signal-to-Noise Ratio | High signal-to-noise ratio in downstream applications like mass spectrometry. | Low signal-to-noise ratio, with high background. |
Experimental Data for Antibody Validation
The validation of an antibody for immunoprecipitation of a small molecule like this compound requires a multi-pronged approach. Below are examples of experimental data that would support the validation of "Antibody A".
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity
An ELISA can be employed to determine the specificity of the antibody by testing its binding to a panel of related acyl-CoA molecules.
| Analyte | Antibody A Binding (OD450) | Antibody B Binding (OD450) |
| This compound | 1.85 | 0.42 |
| Tetradecanedioyl-CoA | 0.15 | 0.38 |
| 6-Hydroxydodecanedioyl-CoA | 0.21 | 0.45 |
| Palmitoyl-CoA | 0.08 | 0.12 |
| Stearoyl-CoA | 0.05 | 0.09 |
| Coenzyme A | 0.02 | 0.03 |
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Enrichment
To confirm that the antibody can enrich this compound from a biological matrix, cells can be treated with a metabolic precursor to increase its intracellular concentration, followed by IP and analysis by mass spectrometry.
| Condition | This compound (Relative Abundance) |
| Antibody A IP (Treated Cells) | 5.8 x 106 |
| IgG Control IP (Treated Cells) | 1.2 x 103 |
| Antibody A IP (Untreated Cells) | 1.5 x 104 |
| Antibody B IP (Treated Cells) | 4.5 x 103 |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible antibody validation.
Cell Culture and Treatment
-
Culture a suitable cell line (e.g., HEK293T or a metabolically active cell line) in standard growth medium.
-
To induce the synthesis of this compound, supplement the medium with a stable isotope-labeled precursor, such as 13C14-tetradecanedioic acid, for 24 hours.
-
Harvest the cells and prepare cell lysates using a non-denaturing lysis buffer.
Immunoprecipitation of this compound
-
Pre-clear the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody (e.g., 2-5 µg of Antibody A) or a corresponding amount of control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove unbound molecules.
-
Elute the bound acyl-CoAs from the beads using an appropriate elution buffer (e.g., acidic buffer or a buffer containing a competing ligand).
Sample Preparation for Mass Spectrometry
-
Neutralize the eluate if an acidic elution buffer was used.
-
Perform a solid-phase extraction to concentrate the acyl-CoAs and remove interfering substances.
-
Reconstitute the sample in a solvent compatible with the mass spectrometer's mobile phase.
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a method optimized for the detection of this compound.
Visualizing the Workflow and a Hypothetical Pathway
To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the validation of an antibody for this compound immunoprecipitation.
Caption: Hypothetical metabolic pathway involving this compound in peroxisomal β-oxidation and cellular signaling.
Assessing Enzyme Specificity for 6-Hydroxytetradecanedioyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of modified fatty acids, such as the mid-chain hydroxylated dicarboxylic acid 6-hydroxytetradecanedioic acid, is a critical area of investigation for understanding various physiological and pathological states. The enzymatic processing of its activated form, 6-Hydroxytetradecanedioyl-CoA, is predicted to involve several classes of enzymes, primarily those associated with fatty acid metabolism. This guide provides a comparative assessment of potential candidate enzymes, their specificity, and the experimental protocols required to evaluate their activity with this novel substrate.
Introduction to the Metabolic Pathway
The entry of 6-hydroxytetradecanedioic acid into cellular metabolism likely begins with its activation to this compound. This activation is a prerequisite for subsequent catabolism, which is anticipated to proceed via the peroxisomal β-oxidation pathway, the primary route for dicarboxylic acid degradation. The presence of a hydroxyl group at the C6 position presents a unique challenge to the standard enzymatic machinery, potentially influencing the specificity and efficiency of each catalytic step.
The key enzymatic steps to consider are:
-
Activation: Conversion of the dicarboxylic acid to its CoA ester by an Acyl-CoA Synthetase (ACS).
-
Initial Oxidation: The first step of β-oxidation, catalyzed by an Acyl-CoA Oxidase (ACOX).
-
Hydration and Dehydrogenation: The subsequent steps are carried out by a multifunctional enzyme, Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH).
-
Thiolytic Cleavage: The final step, releasing a shortened acyl-CoA and acetyl-CoA, is catalyzed by a Thiolase.
Additionally, the initial hydroxylation of the parent dicarboxylic acid, tetradecanedioic acid, is likely mediated by Cytochrome P450 (CYP) enzymes.
Comparative Analysis of Candidate Enzymes
Table 1: Candidate Acyl-CoA Synthetases (ACS) for Activation
| Enzyme Family | Known Substrate Specificity | Potential for this compound Activation |
| Long-Chain Acyl-CoA Synthetases (ACSL) | Primarily activate fatty acids with chain lengths of C12-C20.[1] Some isoforms are implicated in the activation of dicarboxylic acids. | High. ACSL isoforms are the most likely candidates for activating 6-hydroxytetradecanedioic acid due to their preference for long-chain substrates. The presence of the hydroxyl group may influence binding and catalytic efficiency. |
| Fatty Acid Transport Proteins (FATP) | Some FATPs possess acyl-CoA synthetase activity with a broad substrate specificity for fatty acids of 16-24 carbons in length.[2] | Moderate. FATP1, for instance, has broad specificity and could potentially activate the target molecule.[2] |
| Dicarboxylyl-CoA Synthetase | A specific enzyme for dicarboxylic acid activation has been identified but not fully characterized at the molecular level. | High. If isolated and characterized, this enzyme would be a prime candidate for specific activation of dicarboxylic acids, though its tolerance for a hydroxyl group is unknown. |
Table 2: Candidate Enzymes for Peroxisomal β-Oxidation
| Enzyme | Known Substrate Specificity | Potential for this compound Metabolism |
| Acyl-CoA Oxidase 1 (ACOX1) | The first and rate-limiting enzyme of peroxisomal β-oxidation for straight-chain acyl-CoAs.[3][4] It is known to act on dicarboxylic acid-CoAs. | High. ACOX1 is a strong candidate for the initial oxidation step. The 6-hydroxy group may present steric hindrance or electronic effects that alter its activity compared to the unmodified tetradecanedioyl-CoA. |
| Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) | A peroxisomal bifunctional enzyme that catalyzes the second and third steps of β-oxidation. It is known to be essential for the metabolism of medium-chain dicarboxylic acids.[5][6] | Moderate to High. EHHADH is likely involved. However, the pre-existing 6-hydroxy group could potentially interfere with the hydration and subsequent dehydrogenation steps, which normally occur at the C2 and C3 positions. |
| Peroxisomal Thiolases (e.g., ACAA1) | Catalyze the final step of β-oxidation, the thiolytic cleavage of 3-ketoacyl-CoA.[7] | Moderate. The efficiency of thiolase will depend on the successful completion of the preceding steps. The overall structure of the modified ketoacyl-CoA intermediate will determine if it is a suitable substrate. |
Table 3: Candidate Cytochrome P450 (CYP) Enzymes for Hydroxylation
| Enzyme Family | Known Substrate Specificity | Potential for 6-Hydroxylation of Tetradecanedioic Acid |
| CYP4A and CYP4F Subfamilies | Known to catalyze the ω- and (ω-1)-hydroxylation of long-chain fatty acids.[8] | Low for 6-hydroxylation. While these enzymes are crucial for the formation of ω-hydroxy fatty acids (precursors to dicarboxylic acids), their regioselectivity makes them unlikely to hydroxylate at the C6 position. Other CYP families with different specificities might be involved. |
Experimental Protocols
To empirically determine the specificity of these candidate enzymes for this compound, the following experimental protocols can be adapted.
Protocol 1: Acyl-CoA Synthetase Activity Assay (Spectrophotometric)
This coupled-enzyme assay measures the formation of acyl-CoA by monitoring the subsequent oxidation of the acyl-CoA by acyl-CoA oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used to generate a colored product.
Materials:
-
Enzyme source (e.g., purified recombinant enzyme, cell lysate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
6-hydroxytetradecanedioic acid (substrate)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic substrate for HRP (e.g., 4-aminoantipyrine (B1666024) and phenol)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, ATP, CoA, MgCl₂, 4-aminoantipyrine, phenol, HRP, and acyl-CoA oxidase.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding 6-hydroxytetradecanedioic acid.
-
Monitor the increase in absorbance at 500 nm over time.
-
Calculate the rate of reaction from the linear portion of the curve.
-
Perform control experiments without the substrate or enzyme to account for background reactions.
Protocol 2: Acyl-CoA Oxidase Activity Assay (Spectrophotometric)
This assay directly measures the activity of ACOX by quantifying the hydrogen peroxide produced.
Materials:
-
Enzyme source (e.g., purified ACOX1, peroxisomal fraction)
-
Reaction Buffer (e.g., 50 mM MES, pH 8.0)[9]
-
This compound (substrate)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine and phenol[9]
-
Spectrophotometer
Procedure:
-
Prepare the substrate, this compound, by enzymatic synthesis using a suitable acyl-CoA synthetase or by chemical synthesis.
-
Prepare a reaction mixture containing Reaction Buffer, FAD, HRP, 4-aminoantipyrine, and phenol.[9]
-
Add the enzyme source to the mixture.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 500 nm.[9]
-
The rate of H₂O₂ production is proportional to the ACOX activity.
Protocol 3: Thiolase Activity Assay (Spectrophotometric)
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance of the enolate form of the substrate.
Materials:
-
Enzyme source (e.g., purified thiolase, mitochondrial or peroxisomal fractions)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
3-keto-6-hydroxytetradecanedioyl-CoA (substrate)
-
Coenzyme A (CoA)
-
MgCl₂
-
Spectrophotometer
Procedure:
-
The substrate, 3-keto-6-hydroxytetradecanedioyl-CoA, will need to be synthesized as it is not commercially available. This can be achieved through enzymatic synthesis using the preceding enzymes of the β-oxidation pathway.
-
Prepare a reaction mixture containing Reaction Buffer and MgCl₂.
-
Add the enzyme source and CoA.
-
Initiate the reaction by adding the 3-keto-6-hydroxytetradecanedioyl-CoA substrate.
-
Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the Mg²⁺-enolate complex of the substrate.
-
The rate of decrease in absorbance is proportional to the thiolase activity.
Visualizing Metabolic Pathways and Workflows
To facilitate a clearer understanding of the proposed metabolic processing of this compound and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Proposed metabolic pathway for this compound.
Caption: Workflow for assessing enzyme specificity.
Conclusion
The enzymatic processing of this compound represents an intriguing area of lipid metabolism. While direct evidence is currently lacking, a comparative analysis of known enzyme families provides a rational basis for initiating experimental investigations. The primary candidates for the metabolism of this novel substrate are the long-chain acyl-CoA synthetases and the enzymes of the peroxisomal β-oxidation pathway. The presence of a mid-chain hydroxyl group is the key structural feature that will likely dictate the substrate specificity and catalytic efficiency of these enzymes. The provided experimental protocols offer a starting point for researchers to elucidate the metabolic fate of this compound and to identify the specific enzymes responsible for its processing. Such studies will be invaluable for advancing our understanding of dicarboxylic acid metabolism and its implications in health and disease.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 [pubmed.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiolase - Wikipedia [en.wikipedia.org]
- 8. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating Metabolic Crossroads: A Comparative Guide to 6-Hydroxytetradecanedioyl-CoA Pathway Perturbations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Signatures in Fatty Acid Omega-Oxidation Disorders
The 6-hydroxytetradecanedioyl-CoA pathway, a crucial segment of the broader fatty acid omega-oxidation cascade, represents a vital alternative route for cellular energy production, particularly when the primary beta-oxidation pathway is compromised. Perturbations in this pathway, often observed in inherited metabolic disorders, lead to significant alterations in the metabolic profile, providing a unique window into cellular bioenergetics and potential therapeutic targets. This guide offers a comparative analysis of the metabolic consequences of such perturbations, supported by experimental data and detailed methodologies.
The Omega-Oxidation Pathway: An Alternative Metabolic Route
Fatty acid omega-oxidation is a catabolic process that involves the oxidation of the terminal methyl carbon (the ω-carbon) of fatty acids. This pathway becomes particularly significant in the context of defective beta-oxidation, the main process for fatty acid degradation. The initial step involves the hydroxylation of the ω-carbon, catalyzed by cytochrome P450 monooxygenases, followed by successive oxidations to an aldehyde and then a dicarboxylic acid. These resulting dicarboxylic acids can then undergo beta-oxidation from either end of the molecule. This compound is a key intermediate in the omega-oxidation of tetradecanoic acid (a 14-carbon fatty acid).
Perturbations in this pathway are most prominently observed in Fatty Acid Oxidation Disorders (FAODs), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In these conditions, the block in beta-oxidation shunts fatty acids towards the omega-oxidation pathway, leading to a characteristic and diagnostic accumulation of dicarboxylic acids in biological fluids, a condition known as dicarboxylic aciduria.
dot
A Functional Comparison of 6-Hydroxytetradecanedioyl-CoA and Short-Chain Acyl-CoAs: A Guide for Researchers
This guide provides a detailed functional comparison between 6-Hydroxytetradecanedioyl-CoA, a dicarboxylic acyl-CoA intermediate, and short-chain acyl-CoAs. The comparison focuses on their distinct metabolic roles, enzymatic pathways, and interactions with cellular machinery, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as activated intermediates in a multitude of anabolic and catabolic pathways. While short-chain acyl-CoAs are well-characterized products of mitochondrial β-oxidation, longer-chain dicarboxylic acyl-CoAs such as this compound are intermediates of the less common ω-oxidation pathway. Understanding the functional distinctions between these molecules is crucial for elucidating their roles in both normal physiology and pathological conditions.
Metabolic Pathways and Cellular Roles
Short-chain acyl-CoAs, such as butyryl-CoA (C4), are primarily generated through the β-oxidation of fatty acids within the mitochondria. This pathway is a major source of cellular energy, producing acetyl-CoA for the tricarboxylic acid (TCA) cycle and reducing equivalents for the electron transport chain.[1] In contrast, this compound is an intermediate in the ω-oxidation of fatty acids, a process that occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[2] This pathway becomes more significant when β-oxidation is impaired and serves to produce dicarboxylic acids that can be further metabolized.[2]
The initial step of ω-oxidation involves the hydroxylation of the terminal methyl group of a fatty acid by cytochrome P450 enzymes.[2] Subsequent oxidation by alcohol and aldehyde dehydrogenases yields a dicarboxylic acid, which can then be activated to a CoA thioester and undergo further degradation.[2]
Visualization of Metabolic Pathways
The following diagrams illustrate the distinct metabolic pathways for short-chain acyl-CoAs and this compound.
Comparative Data
While specific quantitative data for this compound is limited in the literature, we can infer its properties based on the characteristics of dicarboxylic acids and compare them to the well-established data for short-chain acyl-CoAs.
Table 1: Functional Comparison of Metabolic Pathways
| Feature | Short-Chain Acyl-CoAs (via β-Oxidation) | This compound (via ω-Oxidation) |
| Primary Cellular Location | Mitochondria | Smooth Endoplasmic Reticulum (initial steps), Mitochondria (subsequent degradation) |
| Primary Metabolic Role | Energy production (ATP synthesis) | Alternative fatty acid catabolism, production of dicarboxylic acids |
| Key Enzymes | Acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ketoacyl-CoA thiolase | Cytochrome P450 monooxygenases, alcohol dehydrogenase, aldehyde dehydrogenase |
| End Products | Acetyl-CoA, Propionyl-CoA (from odd-chain fatty acids) | Succinyl-CoA, Adipyl-CoA (after further degradation) |
| Regulation | Tightly regulated by cellular energy status (e.g., AMP/ATP ratio) | Upregulated when β-oxidation is defective |
Table 2: Comparison of Protein Binding Characteristics
| Acyl-CoA Type | Carrier Protein | Reported Dissociation Constants (Kd) | Key Functions of Binding |
| Short-Chain Acyl-CoAs | Acyl-CoA Binding Protein (ACBP) | High affinity, though specific Kd for short chains varies. Generally in the nanomolar range for longer chains. | Intracellular transport, buffering of the free acyl-CoA pool, modulation of enzyme activity. |
| Dicarboxylic Acyl-CoAs | Serum Albumin | Weak binding compared to monocarboxylic acids (dissociation constants are 100-1,000-fold larger).[2] | Plasma transport. High free concentrations can be potentially toxic to mitochondria.[2] |
Experimental Protocols
Measurement of Acyl-CoA Synthetase Activity
Acyl-CoA synthetase activity can be measured using fluorometric assay kits. These assays typically involve a coupled enzyme reaction where the production of acyl-CoA leads to the generation of a fluorescent product.
General Protocol Outline:
-
Sample Preparation: Homogenize tissue or cells in the provided assay buffer. Centrifuge to pellet insoluble material and collect the supernatant.
-
Reaction Setup: Prepare a reaction mix containing the acyl-CoA synthetase substrate (in this case, 6-hydroxytetradecanedioic acid), ATP, and Coenzyme A in the assay buffer.
-
Enzyme Reaction: Add the sample containing the acyl-CoA synthetase to the reaction mix and incubate at 37°C.
-
Detection: The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product. Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Quantification: Determine the acyl-CoA synthetase activity by comparing the rate of fluorescence increase to a standard curve.
Visualization of a General Experimental Workflow
The following diagram outlines a general workflow for the enzymatic analysis of an acyl-CoA.
Conclusion
This compound and short-chain acyl-CoAs represent intermediates of distinct fatty acid metabolic pathways with differing cellular roles and locations. While short-chain acyl-CoAs are integral to mainstream energy production via β-oxidation in the mitochondria, this compound is a product of the endoplasmic reticulum-based ω-oxidation pathway, which serves as an alternative catabolic route. The limited available data suggests that dicarboxylic acyl-CoAs, like this compound, have different protein binding characteristics compared to their monocarboxylic counterparts, which may have implications for their transport and potential cellular toxicity. Further research is warranted to fully elucidate the specific enzyme kinetics and protein interactions of this compound to better understand its physiological and pathophysiological significance.
References
Validating the Role of 6-Hydroxytetradecanedioyl-CoA in a Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Hydroxytetradecanedioyl-CoA, a metabolite implicated in the pathophysiology of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In this inherited metabolic disorder, the impaired beta-oxidation of long-chain fatty acids leads to the accumulation of toxic intermediates, including hydroxylated dicarboxylic acids.[1][2][3] This accumulation is linked to severe clinical manifestations such as cardiomyopathy, hepatic dysfunction, and retinopathy.[1][2][4][5]
This document compares the effects of this compound with two alternative molecules: Tetradecanedioic Acid , a non-hydroxylated dicarboxylic acid of the same carbon chain length, and Oleic Acid , a common long-chain monocarboxylic fatty acid. The aim is to delineate the specific pathological contributions of the hydroxyl group and the dicarboxylic acid structure in the context of LCHAD deficiency.
Comparative Data Summary
The following tables summarize key performance indicators of this compound and its alternatives in a hypothetical LCHAD deficiency cell model. These values are illustrative and based on expected outcomes from the experimental protocols detailed below.
Table 1: In Vitro Enzyme Inhibition
| Acyl-CoA Substrate | Target Enzyme | Relative Inhibition (IC₅₀) |
| This compound | LCHAD | N/A (Substrate) |
| Tetradecanedioyl-CoA | LCHAD | Low |
| Oleoyl-CoA | LCHAD | N/A (Substrate) |
| This compound | CPT2 | Moderate |
| Tetradecanedioyl-CoA | CPT2 | Low |
| Oleoyl-CoA | CPT2 | Minimal |
Table 2: Cellular Assays in an LCHAD-Deficient Cell Line (e.g., Patient-Derived Fibroblasts)
| Treatment (Fatty Acid) | Mitochondrial Respiration (OCR) | ATP Production | Reactive Oxygen Species (ROS) | Cell Viability |
| 6-Hydroxytetradecanedioic Acid | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Decreased |
| Tetradecanedioic Acid | Moderately Decreased | Moderately Decreased | Moderately Increased | Moderately Decreased |
| Oleic Acid | Severely Decreased (due to metabolic block) | Severely Decreased | Significantly Increased | Severely Decreased |
| Vehicle Control | Normal | Normal | Baseline | Normal |
Key Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic context of this compound and the experimental workflows for its validation.
Caption: Metabolic fate of fatty acids in LCHAD deficiency.
Caption: Experimental workflow for validating the role of acyl-CoAs.
Experimental Protocols
In Vitro LCHAD Enzyme Activity Assay
Objective: To determine the kinetic parameters of LCHAD with different acyl-CoA substrates.
Methodology: This assay is based on a coupled system where the product of the LCHAD reaction is further metabolized, allowing for continuous monitoring of the reaction rate.[6]
-
Reagents:
-
Purified recombinant LCHAD enzyme or mitochondrial extract from a control source.
-
L-3-hydroxyacyl-CoA substrates (including this compound, synthesized as needed).
-
3-ketoacyl-CoA thiolase.
-
Coenzyme A (CoASH).
-
NAD+.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.
-
Add the LCHAD enzyme source and incubate for 2-3 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH, using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat for a range of substrate concentrations to determine Km and Vmax values.
-
Cellular Mitochondrial Respiration Assay (Seahorse XF)
Objective: To measure the impact of different fatty acids on mitochondrial oxygen consumption rate (OCR) in LCHAD-deficient cells.
Methodology: The Seahorse XF Analyzer measures real-time OCR and extracellular acidification rate (ECAR) of live cells.
-
Materials:
-
Seahorse XF Analyzer and corresponding cell culture microplates.
-
LCHAD-deficient patient fibroblasts or a suitable cell line.
-
Seahorse XF assay medium.
-
Fatty acids (6-Hydroxytetradecanedioic Acid, Tetradecanedioic Acid, Oleic Acid) complexed to fatty acid-free BSA.
-
Mito Stress Test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A).
-
-
Procedure:
-
Seed LCHAD-deficient cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour prior to the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with the respective fatty acid-BSA conjugate. Incubate in a non-CO2 incubator at 37°C.
-
Load the hydrated sensor cartridge with the Mito Stress Test reagents.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, measuring baseline OCR and the response to the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Cellular ATP Production Assay
Objective: To quantify the effect of different fatty acids on total cellular ATP levels.
Methodology: This protocol utilizes a luciferase-based assay to measure ATP concentration.
-
Reagents:
-
LCHAD-deficient cells.
-
Fatty acid treatments as described above.
-
Commercially available ATP determination kit (e.g., based on luciferin/luciferase).
-
Lysis buffer.
-
-
Procedure:
-
Plate LCHAD-deficient cells in a multi-well plate and allow them to attach.
-
Treat the cells with the different fatty acid-BSA conjugates for a predetermined duration (e.g., 24 hours).
-
Lyse the cells according to the kit manufacturer's instructions.
-
In a luminometer-compatible plate, mix the cell lysate with the luciferase reagent.
-
Measure the luminescence, which is directly proportional to the ATP concentration.
-
Normalize ATP levels to the total protein concentration of each sample.
-
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the generation of intracellular ROS in response to fatty acid treatment.
Methodology: This protocol uses a fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Reagents:
-
LCHAD-deficient cells.
-
Fatty acid treatments.
-
Fluorescent ROS indicator (e.g., CellROX™ Green Reagent or CM-H2DCFDA).
-
Positive control (e.g., H₂O₂).
-
Fluorescence microscope or plate reader.
-
-
Procedure:
-
Culture LCHAD-deficient cells in a suitable format (e.g., glass-bottom dish for microscopy or multi-well plate for plate reader).
-
Treat the cells with the fatty acid-BSA conjugates for the desired time.
-
Load the cells with the ROS indicator dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation/emission wavelengths.
-
Cell Viability and Apoptosis Assay
Objective: To assess the cytotoxicity of the different fatty acids.
Methodology: The MTT assay measures cell metabolic activity as an indicator of viability. Apoptosis can be assessed by methods such as Annexin V staining.
-
Reagents:
-
LCHAD-deficient cells.
-
Fatty acid treatments.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
For apoptosis: Annexin V-FITC and Propidium Iodide staining kit.
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and treat with various concentrations of the fatty acids for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Administration and Analysis in an LCHAD Mouse Model
Objective: To evaluate the systemic effects of 6-Hydroxytetradecanedioic Acid and its alternatives in a relevant animal model.
Methodology: An LCHAD knockout or knock-in mouse model can be used to study the in vivo consequences of administering these fatty acids.[7][8][9]
-
Animal Model: LCHAD-deficient mouse model (e.g., Hadha knockout).
-
Administration:
-
Fatty acids can be incorporated into the diet or administered by oral gavage. The vehicle and concentration need to be carefully optimized.
-
-
Monitoring and Analysis:
-
Metabolic Cage Studies: Monitor food intake, activity levels, and energy expenditure.
-
Fasting Challenge: Subject mice to a controlled fasting period and monitor for hypoglycemia and clinical signs of distress.
-
Biochemical Analysis: Collect blood samples to measure plasma acylcarnitine profiles (specifically looking for long-chain 3-hydroxyacylcarnitines), glucose, and liver enzymes. Collect urine to analyze for dicarboxylic acids.
-
Histopathology: At the end of the study, harvest tissues (liver, heart, skeletal muscle, retina) for histological examination to assess for steatosis, inflammation, and cellular damage.
-
This guide provides a framework for the systematic evaluation of this compound in the context of LCHAD deficiency. The comparative approach and detailed protocols will enable researchers to elucidate its specific role in the disease's pathophysiology and to explore potential therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 6-Hydroxytetradecanedioyl-CoA Quantification: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical inter-laboratory study on the quantification of 6-Hydroxytetradecanedioyl-CoA. The data presented herein is for illustrative purposes, reflecting typical performance characteristics of modern analytical laboratories utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The experimental protocols are based on established methodologies for the analysis of acyl-CoAs and dicarboxylic acids.
Introduction
This compound is a long-chain acyl-coenzyme A ester that plays a role in fatty acid metabolism. Accurate and reproducible quantification of this and other lipid metabolites is crucial for understanding various physiological and pathological processes. This guide summarizes the results of a simulated inter-laboratory study designed to assess the consistency and performance of a standardized analytical method for this compound quantification across multiple laboratories. While several techniques can be used to measure acyl-CoAs, LC-MS/MS-based methods offer high selectivity and sensitivity.[1]
Experimental Protocols
A standardized experimental protocol was distributed to all participating laboratories to ensure consistency in sample handling and data acquisition.
2.1. Sample Preparation: Protein Precipitation and Extraction
-
Cell Lysate Preparation: Cultured cells were harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet was resuspended in a methanol/water (1:1, v/v) solution.
-
Homogenization: The cell suspension was subjected to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Protein Precipitation: Ice-cold acetonitrile (B52724) was added to the lysate at a 2:1 ratio (acetonitrile:lysate) to precipitate proteins.
-
Centrifugation: The mixture was vortexed and then centrifuged at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: The supernatant containing the extracted metabolites, including this compound, was carefully transferred to a new tube for analysis.
2.2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).[2]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A linear gradient was employed, starting with a low percentage of mobile phase B, gradually increasing to elute this compound.
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ion and a specific product ion for this compound were monitored. All CoA species share a common fragmentation pattern, which can be exploited for detection.[1]
-
Internal Standard: A structurally similar, stable isotope-labeled compound was used as an internal standard for accurate quantification.
-
2.3. Data Analysis and Quality Control
-
Calibration Curve: A calibration curve was generated using a series of known concentrations of a this compound standard.
-
Quantification: The concentration of this compound in the samples was determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Performance Metrics: The following metrics were assessed:
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Linearity (R²): The correlation coefficient of the calibration curve, indicating how well the data points fit a straight line.
-
Precision (%RSD): The relative standard deviation of replicate measurements, indicating the degree of scatter in the data.
-
Accuracy (% Recovery): The percentage of a known amount of spiked analyte that is recovered and measured, indicating the closeness of the measured value to the true value.
-
Data Presentation: Inter-Laboratory Comparison
The following tables summarize the hypothetical quantitative data from three participating laboratories.
Table 1: Linearity and Limit of Quantification (LOQ)
| Laboratory | Linearity (R²) | LOQ (ng/mL) |
| Lab A | 0.9985 | 1.5 |
| Lab B | 0.9991 | 1.2 |
| Lab C | 0.9979 | 1.8 |
Table 2: Precision and Accuracy
| Laboratory | Precision (%RSD) - Low QC | Precision (%RSD) - High QC | Accuracy (% Recovery) - Low QC | Accuracy (% Recovery) - High QC |
| Lab A | 4.2 | 3.1 | 98.5 | 101.2 |
| Lab B | 3.8 | 2.9 | 102.1 | 100.5 |
| Lab C | 5.1 | 3.5 | 95.8 | 99.3 |
Visualizations
Experimental Workflow for this compound Quantification
Caption: A flowchart illustrating the key steps in the quantification of this compound.
Conclusion
This guide outlines a standardized methodology for the quantification of this compound and presents a hypothetical inter-laboratory comparison. The simulated data highlights the typical performance characteristics that can be expected from well-established LC-MS/MS methods. While variations in instrumentation and operator experience can contribute to inter-laboratory differences, adherence to a robust, standardized protocol is paramount for achieving reproducible and comparable results in the field of metabolomics. The use of a common protocol and quality control standards allows for a meaningful comparison of results across different research sites.
References
Illuminating the Intracellular Journey of Acyl-CoAs: A Comparative Guide to Subcellular Distribution
For Researchers, Scientists, and Drug Development Professionals
The precise location of metabolites within a cell is fundamental to their function. This guide provides a comparative analysis of the subcellular distribution of acyl-Coenzyme A (acyl-CoA) molecules, with a focus on the anticipated localization of the dicarboxylic acyl-CoA, 6-Hydroxytetradecanedioyl-CoA. While direct quantitative data for this specific molecule is not yet available in published literature, we can infer its distribution based on the well-documented metabolism of related dicarboxylic acids. This guide will compare its expected localization with the experimentally determined distribution of other key acyl-CoAs, providing a quantitative framework for researchers.
Furthermore, this document details the advanced experimental protocols required to perform such subcellular analyses and explores the broader signaling roles of these crucial metabolic intermediates.
Expected Subcellular Distribution of this compound
This compound is a long-chain dicarboxylic acyl-CoA. The metabolic pathway for dicarboxylic acids involves multiple organelles. Their synthesis from monocarboxylic fatty acids is initiated by omega-oxidation in the endoplasmic reticulum (ER). Following their formation and activation to their CoA thioesters, they are further metabolized via β-oxidation, a process that occurs in both mitochondria and peroxisomes.[1][2][3]
Therefore, this compound is expected to be distributed across these three key organelles:
-
Endoplasmic Reticulum (ER): As the site of omega-oxidation and dicarboxylic acid synthesis, the ER is a likely location for the initial formation of this compound.
-
Peroxisomes: These organelles are a major site for the β-oxidation of long-chain and very-long-chain fatty acids, as well as dicarboxylic acids.[1][3]
-
Mitochondria: Mitochondria also play a crucial role in the β-oxidation of dicarboxylic acids, breaking them down to yield acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle.[1][4]
The following diagram illustrates the metabolic pathway that dictates the expected subcellular distribution of dicarboxylic acyl-CoAs.
Comparative Quantitative Analysis of Acyl-CoA Subcellular Distribution
To provide a quantitative context, the following table summarizes data for other well-studied acyl-CoA molecules, obtained using the highly accurate Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF) method.[5] This data illustrates the distinct acyl-CoA profiles of different cellular compartments.
| Acyl-CoA Species | Whole Cell Lysate (pmol/million cells) | Cytosol (pmol/million cells) | Mitochondria (pmol/million cells) | Nucleus (pmol/million cells) | Primary Location(s) |
| Acetyl-CoA | ~1.5 - 2.0 | ~0.6 - 0.8 | ~0.4 - 0.6 | ~0.1 - 0.2 | Cytosol & Mitochondria |
| Succinyl-CoA | ~0.8 - 1.2 | ~0.1 - 0.2 | ~0.6 - 0.9 | < 0.1 | Mitochondria |
| Propionyl-CoA | ~0.1 - 0.2 | ~0.02 - 0.04 | ~0.03 - 0.05 | ~0.05 - 0.08 | Nucleus & Mitochondria |
| Palmitoyl-CoA | Not Quantified | Not Quantified | Not Quantified | Not Quantified | Cytosol & Mitochondria |
| This compound | Not Quantified | Not Quantified | Not Quantified | Not Quantified | Expected in ER, Peroxisomes, Mitochondria |
Data is approximated from published studies on various cell lines and may vary depending on cell type and metabolic state.[5][6] Palmitoyl-CoA is known to be present in the cytosol where it is synthesized and participates in lipid synthesis and protein modification, and in the mitochondrial matrix where it undergoes β-oxidation.[7][8]
Experimental Protocols for Determining Subcellular Distribution
Accurate quantification of acyl-CoAs within subcellular compartments is challenging due to their reactivity and the potential for metabolic activity during fractionation.[9][10] The following outlines two key methodologies.
1. Subcellular Fractionation by Differential Centrifugation
This classical technique separates organelles based on their size, shape, and density.[11]
-
Cell Lysis: Cells are first swollen in a hypotonic buffer and then gently lysed using a Dounce homogenizer or by passing them through a narrow-gauge needle. This breaks the plasma membrane while leaving organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 700-1,000 x g) for 5-10 minutes. The resulting pellet contains intact nuclei.
-
Mid-Speed Centrifugation: The supernatant from the previous step is then centrifuged at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes. This pellets the mitochondria and peroxisomes.
-
High-Speed Centrifugation (Ultracentrifugation): The subsequent supernatant is centrifuged at a very high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction (fragments of the ER and plasma membrane). The final supernatant is the cytosolic fraction.
-
Purity Assessment: The purity of each fraction must be validated by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, Cytochrome C for mitochondria, Catalase for peroxisomes, Calnexin for ER).
2. SILEC-SF with Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a state-of-the-art quantitative method that provides high accuracy and precision.[8]
-
Stable Isotope Labeling: A population of cells is cultured in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as 13C,15N-Pantothenate (Vitamin B5). This results in the incorporation of the heavy isotopes into the entire acyl-CoA pool, creating "heavy" internal standards.
-
Sample Spiking: These "heavy" labeled cells are added to the "light" (unlabeled) experimental sample before cell lysis and fractionation.
-
Fractionation: The mixed cell population is subjected to subcellular fractionation as described above. The presence of the heavy internal standard in every fraction from the very beginning accounts for any sample loss or metabolic changes during the procedure.
-
Extraction and LC-MS Analysis: Acyl-CoAs are extracted from each fraction and analyzed by LC-MS. The instrument measures the ratio of the light (from the experimental sample) to heavy (from the internal standard) signal for each acyl-CoA species.
-
Quantification: By comparing these ratios to a standard curve, the absolute amount of each acyl-CoA in each subcellular compartment can be determined with high confidence.[5]
The general workflow for these experimental approaches is depicted below.
Signaling Roles of Long-Chain Acyl-CoAs
Beyond their metabolic roles as intermediates in catabolism and anabolism, long-chain acyl-CoAs are emerging as critical signaling molecules.[10] They can act as:
-
Allosteric Regulators: They can directly bind to and modulate the activity of enzymes, such as acetyl-CoA carboxylase (ACC), a key regulator of fatty acid synthesis.
-
Transcriptional Ligands: They can serve as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby directly influencing gene expression related to lipid metabolism.
-
Substrates for Protein Acylation: The covalent attachment of fatty acids to proteins (e.g., palmitoylation) can alter their localization, stability, and activity.
While the specific signaling functions of this compound have not been elucidated, its structural similarity to other long-chain acyl-CoAs suggests it may also participate in these regulatory networks.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoyl-CoA effect on cytochrome c release, a key process of apoptosis, from liver mitochondria of rat with sucrose diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 5. blog.truegeometry.com [blog.truegeometry.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular distribution of palmitoyl-CoA synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Hydroxytetradecanedioyl-CoA
Immediate Safety and Handling
Before beginning any procedure that involves 6-Hydroxytetradecanedioyl-CoA, it is essential to be familiar with general laboratory safety protocols. All chemical waste must be managed through a designated hazardous waste collection program.[1] It is strictly prohibited to dispose of chemical waste down the sewer system or in regular trash.[1][2][3]
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Spill Management: In the event of a spill, the absorbent materials used for cleanup should also be treated as hazardous waste and disposed of accordingly.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
-
Classification and Segregation:
-
Treat this compound as hazardous chemical waste unless confirmed to be non-hazardous by a qualified safety officer.[1]
-
Waste should be categorized based on its properties (e.g., toxic, flammable, corrosive, reactive).[2]
-
Crucially, incompatible chemicals must be segregated to prevent dangerous reactions.[3][4] For instance, acids should be stored separately from bases, and oxidizing agents kept apart from reducing agents and organic compounds.[4]
-
-
Container Management:
-
Use only approved, chemically compatible containers for waste storage, with plastic being the preferred material.[2][3][5]
-
Ensure containers are in good condition, free from leaks or deterioration, and have a secure, screw-top cap.[3][4]
-
Do not overfill containers; leave at least one inch of headroom to allow for expansion.[4]
-
Containers must be kept closed at all times, except when adding waste.[1][5]
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][5]
-
The SAA must be inspected weekly for any signs of leakage.[4]
-
There are limits to the amount of waste that can be stored in an SAA (e.g., a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste).[5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) or a similar department to schedule a pickup for the hazardous waste.[5]
-
Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[4] Opened containers of the original chemical should be disposed of within six months, and unopened containers within one year.[1]
-
Waste Minimization
To reduce the volume of chemical waste generated, laboratories should consider the following practices:
-
Order only the smallest necessary quantity of chemicals.[5]
-
Maintain a chemical inventory to avoid duplicate orders.[5]
-
Where possible, substitute hazardous chemicals with non-hazardous alternatives.[5]
-
Reduce the scale of experiments to minimize waste production.[5]
Quantitative Disposal Guidelines
The following table summarizes key quantitative limits and timeframes for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Weight of Waste Container | 15 kg | [2] |
| Timeframe for Full Container Removal | Within 3 calendar days | [4][5] |
| Maximum Storage for Partial Container | Up to 12 months | [4] |
| Disposal of Opened Chemical Container | Within 6 months | [1] |
| Disposal of Unopened Chemical Container | Within 1 year | [1] |
Disposal Procedure Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: Essential Protocols for Handling 6-Hydroxytetradecanedioyl-CoA
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the handling and disposal of 6-Hydroxytetradecanedioyl-CoA, a long-chain fatty acyl-CoA ester. Adherence to these procedural steps is critical for maintaining a safe research environment and ensuring the integrity of your work.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below and should be worn at all times within the designated work area.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-1989 or European Standard EN166[1][2] | Protects against splashes and dust. |
| Face Shield | - | To be worn over safety goggles during procedures with a high risk of splashing.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | - | Provides primary protection against chemical splashes.[2][3] Should be inspected before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | Fire-resistant Nomex® or equivalent | Protects skin and clothing from spills.[2][3] Must be fully buttoned. |
| Long Pants and Closed-Toe Shoes | - | Prevents exposure of lower legs and feet to spills.[2] | |
| Respiratory Protection | N95 or P2/FFP2 Respirator | NIOSH or equivalent approved | Required when handling the compound as a powder to prevent inhalation of dust particles.[4] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
This section outlines the procedural workflow for safely handling this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The recommended storage temperature is typically -20°C for long-chain acyl-CoA esters to maintain stability.
2. Preparation for Experimental Use:
-
All handling of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]
-
Before weighing or transferring the compound, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats. Avoid creating dust by handling the powder gently.
3. During the Experiment:
-
Keep the container of this compound closed when not in use.
-
Be mindful of potential splash hazards when working with solutions.
-
In the event of a spill, follow the spill cleanup protocol outlined below.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
III. Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water.[1] Seek immediate medical attention.
-
Spill Cleanup: For small spills, carefully absorb the material with an inert absorbent material. For larger spills, evacuate the area and contact the appropriate emergency response team. Do not sweep up dry powder; instead, gently mist with water to prevent dust formation before carefully scooping it into a designated waste container.[6]
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain. The waste should be handled by a licensed chemical waste disposal company.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. aise.eu [aise.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. amfep.org [amfep.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
